Sphingosine-1-phosphate (d17:1)
説明
特性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITGNIYTXHNNNE-LHMZYYNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sphingosine-1-Phosphate (d17:1): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingosine-1-Phosphate
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a multitude of physiological and pathological processes.[1][2][3] As a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, it modulates fundamental cellular responses including proliferation, migration, survival, and differentiation.[4][5][6] The S1P signaling axis is a key regulator of the immune, vascular, and nervous systems, making it a highly attractive target for therapeutic intervention in a range of diseases such as autoimmune disorders, cancer, and cardiovascular conditions.[1][5][7][8]
This guide provides a comprehensive overview of Sphingosine-1-phosphate, with a specific focus on the synthetic analog, Sphingosine-1-phosphate (d17:1). While the endogenous and most studied form of S1P possesses an 18-carbon (d18:1) sphingoid backbone, the d17:1 variant serves as an essential tool in the precise quantification of endogenous S1P levels, a critical aspect of research in this field.[9]
Chemical Structure and Properties of S1P (d17:1)
Sphingosine-1-phosphate (d17:1) is a synthetic sphingolipid characterized by a 17-carbon sphingoid base.[9][10] Its structure is analogous to the endogenous S1P (d18:1), differing only by the length of the hydrocarbon chain. This subtle structural difference allows it to be distinguished from the endogenous form by mass spectrometry, making it an ideal internal standard for quantification assays.[9]
| Property | Sphingosine-1-phosphate (d17:1) |
| Chemical Formula | C₁₇H₃₆NO₅P[9][10] |
| Molecular Weight | 365.45 g/mol [9][10] |
| CAS Number | 474923-27-8[9][10] |
| Synonyms | D-erythro-Sphingosine C17-phosphate, S1P (d17:1)[9] |
| Appearance | Crystalline solid[9] |
| Primary Use | Internal standard for S1P quantification[9] |
The S1P Signaling Axis: Biosynthesis, Receptors, and Degradation
The physiological effects of S1P are tightly regulated by a dynamic balance between its synthesis, secretion, receptor binding, and degradation.
Biosynthesis
S1P is generated intracellularly from the precursor molecule sphingosine (B13886), a product of ceramide metabolism.[11] The phosphorylation of sphingosine is catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[3][12] While SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum.[3][12]
S1P Receptors and Downstream Signaling
Once synthesized, S1P can act intracellularly as a second messenger or be transported out of the cell to signal in an autocrine or paracrine manner by binding to its five specific S1P receptors (S1PRs).[5][6] These receptors are differentially expressed across various cell types and couple to different heterotrimeric G proteins, leading to the activation of a diverse array of downstream signaling pathways.[4][6][13]
| Receptor | G Protein Coupling | Key Downstream Pathways | Primary Functions |
| S1P₁ | Gᵢ/ₒ[6] | PI3K/Akt, MAPK/ERK, Rac | Lymphocyte trafficking, endothelial barrier function, vascular development[5][6][14] |
| S1P₂ | Gᵢ/ₒ, G₁₂/₁₃, Gᵩ[6] | Rho, PLC, Rac | Inhibition of cell migration, vascular tone regulation, auditory function[2] |
| S1P₃ | Gᵢ/ₒ, Gᵩ, G₁₂/₁₃ | PLC, Rho, MAPK/ERK | Cardiac function, vascular permeability, inflammation[2][14] |
| S1P₄ | Gᵢ/ₒ, G₁₂/₁₃ | - | Immune cell trafficking and function (lymphoid and hematopoietic tissues)[4][15] |
| S1P₅ | Gᵢ/ₒ | - | Natural killer cell trafficking, central nervous system function[4][15] |
Degradation
The S1P signaling cascade is terminated by its irreversible degradation by S1P lyase, which cleaves S1P into phosphoethanolamine and hexadecenal, or by dephosphorylation back to sphingosine by S1P phosphatases.[12][14]
S1P Signaling Pathways
The binding of S1P to its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. The following diagram illustrates the major signaling pathways activated by S1P receptors.
Caption: S1P Receptor Signaling Pathways.
Experimental Protocols: Quantification of S1P using S1P (d17:1)
Accurate quantification of endogenous S1P levels in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[16] S1P (d17:1) is the preferred internal standard in these protocols due to its chemical similarity to endogenous S1P (d18:1) and its distinct mass, which allows for precise differentiation and quantification.[9]
General Workflow for S1P Quantification by LC-MS/MS
-
Sample Collection and Preparation:
-
Lipid Extraction:
-
Spike the sample with a known amount of S1P (d17:1) internal standard.
-
Perform lipid extraction using a solvent system, typically a modified Bligh-Dyer method with acidified chloroform/methanol.[16] This step isolates the lipid fraction containing S1P from other cellular components.
-
-
Sample Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Detect and quantify S1P and the S1P (d17:1) internal standard using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode allows for the specific detection of the parent and fragment ions for both analytes.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous S1P (d18:1) to the peak area of the S1P (d17:1) internal standard.
-
Determine the concentration of endogenous S1P in the original sample by comparing this ratio to a standard curve generated with known concentrations of S1P (d18:1).
-
Caption: Workflow for S1P Quantification using S1P (d17:1).
Role of S1P in Drug Development
The pivotal role of S1P signaling in various diseases has led to the development of therapeutic agents that modulate this pathway.[7][19] Fingolimod (B1672674) (FTY720), the first-in-class S1P receptor modulator, was approved for the treatment of relapsing-remitting multiple sclerosis.[7] It acts as a functional antagonist by causing the internalization and degradation of S1P₁ receptors on lymphocytes, thereby preventing their egress from lymph nodes and reducing neuroinflammation.[20]
The success of fingolimod has spurred the development of more selective S1P receptor modulators with improved safety profiles.[20][21] These second-generation drugs, such as ozanimod (B609803) and etrasimod, have recently gained FDA approval for the treatment of ulcerative colitis.[22] The ongoing research and development in this area highlight the therapeutic potential of targeting the S1P signaling pathway for a wide range of autoimmune and inflammatory diseases.[19][20]
Conclusion
Sphingosine-1-phosphate is a critical lipid mediator with profound implications for human health and disease. The synthetic analog, S1P (d17:1), while not a direct therapeutic agent, is an indispensable tool for researchers, enabling the accurate and reliable quantification of endogenous S1P levels. A thorough understanding of the S1P signaling axis, facilitated by precise measurement techniques, is paramount for the continued development of novel therapeutics targeting this complex and vital pathway. The information presented in this guide provides a foundational understanding for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Physiological and pathological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. larodan.com [larodan.com]
- 11. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [The drug development based on sphingosine-1-phosphate signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of Odd-Chain Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odd-chain sphingolipids, once considered minor and enigmatic components of the cellular lipidome, are emerging as critical signaling molecules and biomarkers in a range of physiological and pathological processes. Primarily synthesized by the gut microbiota and integrated into host metabolic pathways, these lipids possess unique biological functions that distinguish them from their more abundant even-chain counterparts. This technical guide provides a comprehensive overview of the core biological functions of odd-chain sphingolipids, detailing their metabolism, signaling roles, and implications in health and disease. This document summarizes quantitative data, provides detailed experimental protocols for their analysis, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Odd-Chain Sphingolipids
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While mammalian sphingolipids predominantly feature even-numbered carbon chains, odd-chain sphingolipids, such as those with C17 or C19 acyl chains, are also present, albeit at lower concentrations. A significant source of these odd-chain variants is the gut microbiome, particularly bacteria from the Bacteroides genus.[1][2] These bacterially-derived sphingolipids can be absorbed by the host and incorporated into mammalian metabolic pathways, thereby influencing cellular signaling and function.[3][4]
Metabolism of Odd-Chain Sphingolipids
The metabolic journey of odd-chain sphingolipids begins with their synthesis by gut bacteria and subsequent uptake by the host. Once absorbed, they enter the host's sphingolipid metabolic network, where they can be converted into more complex sphingolipids or catabolized.
Biosynthesis by Gut Microbiota
Bacteroides and related bacteria possess the enzymatic machinery, including serine palmitoyltransferase (SPT), to synthesize sphingolipids de novo.[1][3] Unlike mammalian SPT which primarily uses palmitoyl-CoA (C16), bacterial SPTs can utilize fatty acids with odd-numbered carbon chains, leading to the production of odd-chain sphingoid bases like sphinganine (B43673) (d17:0).[1]
Host Uptake and Integration
Studies have demonstrated that bacterially-derived odd-chain sphingolipids are transferred from the gut lumen to host tissues, including the intestinal epithelium and the liver.[3][4] Within host cells, these odd-chain sphingoid bases can be acylated by ceramide synthases (CerS) to form odd-chain ceramides (B1148491) (e.g., C17-ceramide). These can then be further metabolized to form more complex species such as odd-chain sphingomyelins and glycosphingolipids.
Modulation of Host Sphingolipid Metabolism
An intriguing aspect of odd-chain sphingolipid biology is their ability to influence the host's endogenous synthesis of even-chain sphingolipids. Evidence suggests that the presence of bacterially-derived odd-chain sphingolipids can lead to a reduction in the de novo synthesis of even-chain sphingolipids by the host, potentially through feedback inhibition mechanisms on SPT.[3] This interplay highlights a novel mechanism of host-microbe interaction with significant implications for metabolic homeostasis.
Biological Functions and Signaling Pathways
Odd-chain sphingolipids are not merely metabolic curiosities; they are active participants in cellular signaling, with roles in inflammation, immune regulation, and metabolic health.
Regulation of Inflammation and Immune Homeostasis
Bacterially-derived sphingolipids are crucial for maintaining intestinal homeostasis. A lack of these lipids has been shown to result in intestinal inflammation.[1] Odd-chain sphingolipids can modulate inflammatory responses, in part, through their interaction with Toll-like receptors (TLRs). For instance, sphingolipids from the outer membrane vesicles of Bacteroides can act as agonists for TLR2 signaling in macrophages, helping to limit excessive inflammatory responses.[4]
Role in Metabolic Diseases
The influence of odd-chain sphingolipids extends to systemic metabolic health. By modulating host ceramide levels, particularly in the liver, these lipids are implicated in the pathogenesis of metabolic disorders such as insulin (B600854) resistance and hepatic steatosis.[3] The ability of gut-derived sphingolipids to alter host lipid metabolism underscores their potential as therapeutic targets in metabolic diseases.
Cancer Biology
While research on the specific roles of odd-chain ceramides in cancer is still developing, the broader family of ceramides is well-known to be involved in regulating cell fate, including apoptosis and proliferation.[5] The balance between pro-apoptotic and pro-survival sphingolipids is a critical determinant in cancer progression. Given that odd-chain sphingolipids can alter the overall ceramide pool within host tissues, they may indirectly influence cancer cell survival and response to therapy.
Quantitative Data on Odd-Chain Sphingolipids
The accurate quantification of odd-chain sphingolipids is essential for understanding their physiological concentrations and how these levels change in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Table 1: Representative Concentrations of Sphingolipids in Human Plasma and Tissues. (Note: Data for odd-chain species are less abundant in the literature and can vary significantly based on diet, microbiome composition, and host genetics. The values presented here are illustrative and compiled from various sources for comparative purposes.)
| Sphingolipid Species | Matrix | Concentration Range | Reference(s) |
| Even-Chain Species | |||
| C16:0 Ceramide | Human Plasma | 50 - 200 ng/mL | [2] |
| C18:0 Ceramide | Human Plasma | 20 - 100 ng/mL | [2] |
| C24:0 Ceramide | Human Plasma | 100 - 400 ng/mL | [2] |
| Sphingomyelin (B164518) (total) | Human Plasma | 150 - 250 µg/mL | [2] |
| Odd-Chain Species | |||
| C17:0 Fatty Acid (precursor) | Human Plasma | <1% of total fatty acids | [6] |
| Odd-chain S1P (e.g., C17:1) | Mouse Spleen, Plasma | Detected, but absolute quantification is sparse | [6] |
| Bacteroides-derived Sphingolipids | Human Stool (IBD vs. Healthy) | Lower abundance in IBD | [1] |
Experimental Protocols
The analysis of odd-chain sphingolipids requires robust and sensitive analytical methods. The following section details a generalized protocol for the extraction and quantification of sphingolipids from biological samples using LC-MS/MS. Odd-chain sphingolipids (e.g., C17-sphingosine, C17-ceramide) are commonly used as internal standards in these assays due to their low natural abundance in mammalian systems.[7][8]
Lipid Extraction from Biological Samples (Bligh-Dyer Method)
This protocol is a standard method for the extraction of lipids from tissues or cells.
-
Homogenization: Homogenize the tissue sample (e.g., 10-50 mg) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For cultured cells, scrape and collect cells in phosphate-buffered saline (PBS) before adding the solvent mixture.
-
Internal Standard Spiking: Add a known amount of an odd-chain sphingolipid internal standard mixture (e.g., C17-sphingosine, C17-ceramide) to the homogenate. This is crucial for accurate quantification.
-
Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).
LC-MS/MS Analysis
The separation and detection of sphingolipids are typically performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases: A gradient elution with two mobile phases is employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol or acetonitrile/isopropanol with 0.1% formic acid and 1 mM ammonium formate.
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the lipids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each sphingolipid and one or more of its characteristic product ions.
-
Table 2: Example MRM Transitions for Selected Odd-Chain Sphingolipids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| C17-Sphingosine (d17:1) | 286.3 | 268.3 |
| C17-Ceramide (d18:1/17:0) | 552.5 | 264.3 |
Future Directions and Therapeutic Implications
The study of odd-chain sphingolipids is a rapidly evolving field with significant therapeutic potential. As our understanding of the intricate interplay between the gut microbiome and host metabolism deepens, these lipids are likely to emerge as key targets for intervention in a variety of diseases.
-
Drug Development: Modulating the production of odd-chain sphingolipids by the gut microbiota or targeting the host pathways they influence could offer novel therapeutic strategies for inflammatory and metabolic disorders.
-
Biomarker Discovery: The levels of specific odd-chain sphingolipids in accessible biological fluids like plasma or stool may serve as valuable biomarkers for diagnosing and monitoring diseases such as inflammatory bowel disease and metabolic syndrome.
-
Nutraceutical and Probiotic Approaches: Dietary interventions or the use of specific probiotic strains capable of producing beneficial odd-chain sphingolipids could be explored as a means to promote gut health and prevent disease.
Conclusion
Odd-chain sphingolipids, originating from the gut microbiota, are integral players in host physiology, influencing inflammation, immunity, and metabolism. Their ability to be absorbed and integrated into host metabolic pathways provides a direct link between the gut microbiome and systemic health. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Further research into the specific signaling pathways and protein targets of odd-chain sphingolipids will undoubtedly uncover new avenues for therapeutic intervention and a more profound understanding of host-microbe symbiosis.
References
- 1. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered levels of serum sphingomyelin and ceramide containing distinct acyl chains in young obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role and interaction of bacterial sphingolipids in human health [frontiersin.org]
- 5. Sphingolipid metabolism during Toll-like receptor 4 (TLR4)-mediated macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sphingosine-1-phosphate (d17:1)
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid that plays a critical role in a multitude of cellular processes, including proliferation, migration, survival, and differentiation.[1][2] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[3][4][5] While the most extensively studied form of S1P in mammals possesses an 18-carbon (d18:1) backbone, other structural variants, such as Sphingosine-1-phosphate (d17:1), exist and are crucial for research and analytical applications.[6]
S1P (d17:1) is a synthetic sphingolipid primarily utilized as an internal standard for the accurate quantification of endogenous S1P levels (like d18:1) in various biological samples using mass spectrometry.[7] Its structural similarity but distinct mass allow it to mimic the behavior of endogenous S1P during sample extraction and ionization, ensuring precise and reliable measurements. This guide provides a comprehensive overview of the structure, synthesis, and analysis of S1P (d17:1).
Structure of Sphingosine-1-phosphate (d17:1)
S1P (d17:1) is a ceramide derivative characterized by a 17-carbon sphingoid base backbone.[8] It consists of a C17 monounsaturated fatty alcohol chain with an amino group at the C2 position, a hydroxyl group at the C3 position, and a phosphate (B84403) group esterified to the C1 hydroxyl group.
| Property | Value | Reference |
| Systematic Name | (2S,3R,4E)-2-Amino-3-hydroxy-4-heptadecen-1-yl dihydrogen phosphate | [9] |
| Synonyms | S1P (d17:1), D-erythro-Sphingosine C17-phosphate | [7] |
| Molecular Formula | C₁₇H₃₆NO₅P | [7][9] |
| Molecular Weight | 365.45 g/mol | [8][9] |
| CAS Number | 474923-27-8 | [7][9] |
| InChI Key | VITGNIYTXHNNNE-LHMZYYNSSA-N | [7][9] |
Synthesis and Metabolism of Sphingosine-1-phosphate
The metabolic pathways for S1P are generally applicable to all chain-length variants, including d17:1, with the primary difference arising from the initial fatty acid precursor. S1P is generated from the metabolism of membrane sphingolipids.[4][10]
The core pathway involves two main steps:
-
Formation of Sphingosine (B13886) : Ceramide, a central molecule in sphingolipid metabolism, is hydrolyzed by ceramidase enzymes to yield sphingosine.[3] This reaction cleaves the fatty acid chain from the sphingoid base.
-
Phosphorylation of Sphingosine : Sphingosine is then phosphorylated at the 1-hydroxyl position by the action of sphingosine kinases (SphK), specifically isoforms SphK1 and SphK2.[3][4][11] This phosphorylation is the final step in S1P synthesis. SphK1 is predominantly located in the cytoplasm and is responsible for the majority of S1P synthesis, while SphK2 is found mainly in the nucleus, mitochondria, and endoplasmic reticulum.[3][4]
Once synthesized, S1P levels are tightly regulated by a "sphingolipid rheostat" that balances its generation with its degradation. S1P can be:
-
Dephosphorylated back to sphingosine by S1P-specific phosphatases (SPP1 and SPP2).[4][12]
-
Irreversibly degraded by S1P lyase (SPL), which cleaves S1P into hexadecenal and phosphoethanolamine.[3][4][12]
-
Exported from the cell by specific transporters to act on cell surface receptors.[4]
Caption: Metabolic pathway of S1P synthesis and degradation.
S1P Signaling Pathways
S1P exerts its biological effects through two primary mechanisms: as an intracellular messenger and as an extracellular ligand for S1P receptors (S1PRs).[3][13]
Inside-Out Signaling: Intracellularly generated S1P is exported out of the cell by transporters like those in the ABC transporter family.[4][14] Once in the extracellular space, it can bind to S1PRs on the same cell (autocrine signaling) or adjacent cells (paracrine signaling).[10][13]
Receptor-Mediated Signaling: Most of S1P's known functions are mediated by its five specific GPCRs, S1P₁₋₅.[1][5] The binding of S1P to these receptors initiates downstream signaling cascades that are dependent on the receptor subtype and the specific G proteins they couple to (e.g., Gᵢ, Gₒ, Gᵩ, G₁₂/₁₃).[5][15] These pathways regulate critical cellular functions such as cell migration, survival, and cytoskeletal rearrangement.[1][15] Key downstream effector pathways include:
-
PI3K/Akt Pathway : Promotes cell survival and proliferation.[1]
-
Ras/MAPK Pathway : Regulates cell growth and differentiation.[1]
-
PLC/Ca²⁺ Pathway : Influences intracellular calcium levels.[5]
-
Rho GTPase Pathway : Controls cytoskeletal dynamics and cell migration.[1][15]
Caption: Simplified S1P receptor-mediated signaling pathways.
Quantitative Analysis of S1P (d17:1)
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of S1P and other sphingolipids in biological samples.[16][17][18] Due to its low natural abundance, S1P (d17:1) serves as an ideal internal standard for quantifying the more prevalent S1P (d18:1).[7]
Key LC-MS/MS Parameters
The table below summarizes typical parameters used in LC-MS/MS methods for sphingolipid analysis.
| Parameter | Description | Reference |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode is common for sphingolipids. | [18][19] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. | [19] |
| LC Column | C18 reversed-phase columns are frequently used to separate lipids based on acyl chain length. | [19][20] |
| Mobile Phase A | Typically an aqueous phase with an additive like formic acid (e.g., Water + 0.1% Formic Acid). | [19] |
| Mobile Phase B | An organic phase (e.g., Acetonitrile/Isopropanol with 0.1% Formic Acid). | [19] |
| MRM Transition (S1P d18:1) | Precursor Ion (m/z) 380.3 → Product Ion (m/z) 264.3 | [19] (Typical) |
| MRM Transition (S1P d17:1 IS) | Precursor Ion (m/z) 366.3 → Product Ion (m/z) 250.3 | [7] (Typical) |
Experimental Protocols
Protocol: Quantification of S1P in Plasma using LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of S1P from plasma samples, using S1P (d17:1) as an internal standard.
1. Sample Preparation:
-
Thaw frozen plasma samples on ice. Immediate processing is crucial to prevent S1P level changes, especially in whole blood where platelets can become activated.[17][21]
-
To a 100 µL aliquot of plasma, add a known concentration of S1P (d17:1) internal standard.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water to the sample.[19]
-
Vortex vigorously and incubate on ice to ensure thorough mixing.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).[19]
-
Centrifuge the sample (e.g., 4,000 x g for 15 minutes at 4°C) to separate the aqueous (upper) and organic (lower) phases.[22]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass syringe.[19]
3. Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[19][22]
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a suitable solvent compatible with the LC system (e.g., Methanol).[16][22]
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a reversed-phase C18 column with a gradient elution profile.[19]
-
Perform detection using a triple-quadrupole mass spectrometer operating in positive ESI and MRM mode.[16]
-
Monitor the specific precursor-to-product ion transitions for S1P (d18:1) and the S1P (d17:1) internal standard.
5. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.[19]
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of analyte standards.[19]
-
Determine the concentration of S1P in the biological samples by interpolating their peak area ratios from the calibration curve.
Caption: General experimental workflow for S1P quantification.
Conclusion
Sphingosine-1-phosphate (d17:1) is an indispensable tool for researchers in the field of sphingolipid biology and drug development. While not a major endogenous species, its role as a synthetic internal standard is critical for the reliable and accurate quantification of bioactive S1P (d18:1) by LC-MS/MS. Understanding its structure, the general S1P metabolic and signaling pathways, and the analytical methodologies for its use allows for robust investigation into the vital functions of S1P in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 4. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. larodan.com [larodan.com]
- 10. Sphingosine 1-Phosphate Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The outs and the ins of sphingosine-1-phosphate in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. air.unimi.it [air.unimi.it]
- 21. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Endogenous Presence of Sphingosine-1-Phosphate (d17:1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling lipid that plays a pivotal role in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, immune cell trafficking, and angiogenesis.[1][2][3][4] Structurally, the most abundant and well-studied form of S1P in mammals possesses an 18-carbon (d18:1) sphingoid base. However, variations in the carbon chain length of the sphingoid backbone exist. This technical guide focuses on the endogenous presence of a less common variant, Sphingosine-1-phosphate (d17:1), which features a 17-carbon backbone.
While S1P (d17:1) is widely utilized as a synthetic internal standard in mass spectrometry-based lipidomics for the quantification of the more prevalent d18:1 isoform, emerging evidence indicates its natural, albeit limited, occurrence in mammalian tissues. This guide will provide a comprehensive overview of the current knowledge on endogenous S1P (d17:1), including its known biological presence, presumed signaling pathways, and detailed methodologies for its detection and quantification.
Endogenous Presence and Quantitative Data
The endogenous presence of S1P (d17:1) in mammalian systems is not well-documented, and quantitative data is sparse. However, existing research provides evidence for its natural occurrence in specific tissues.
Table 1: Documented Endogenous Presence of C17 Sphingoid Bases
| Biological Source | Analyte | Relative Abundance/Detection | Citation |
| Human Skin | Sphingosine (d17:1) | Accounts for approximately 13% of total free sphingosines. | [5] |
| Mouse Tissues | Sphingosine-1-phosphate (d17:1-P) | Detected in a broad sphingolipid analysis. | [6] |
The presence of the precursor, Sphingosine (d17:1), in human skin strongly suggests the potential for its phosphorylation to S1P (d17:1) within this tissue.[5] Furthermore, the direct detection of d17:1-P in mouse tissues confirms its endogenous existence in mammals, although at likely low concentrations compared to the d18:1 variant.[6]
S1P Biosynthesis and Signaling Pathway
It is presumed that S1P (d17:1) follows the same metabolic and signaling pathways as the well-characterized S1P (d18:1). The biosynthesis of S1P originates from the de novo synthesis of sphingolipids, starting with the condensation of serine and palmitoyl-CoA.
Once synthesized, S1P (d17:1) can act intracellularly or be exported to the extracellular space to activate a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][2] The activation of these receptors initiates a cascade of downstream signaling events that ultimately dictate the cellular response.
Experimental Protocols: Quantification of S1P (d17:1)
The gold standard for the quantification of S1P species is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[7]
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenates) and store them at -80°C until analysis. For blood samples, it is crucial to standardize the collection procedure as S1P levels can differ between plasma and serum due to platelet activation during clotting.[8][9]
-
Internal Standard Spiking: Thaw samples on ice. Add a known amount of a suitable internal standard. For the quantification of S1P (d17:1), a non-endogenous standard such as S1P (d18:1, C17-base) or an isotopically labeled S1P (d17:1) would be ideal. If quantifying multiple S1P species, a C17-S1P is commonly used for the endogenous C18-S1P.
-
Lipid Extraction: A common method is a modified Bligh-Dyer extraction.
-
To 100 µL of sample, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol (B129727).
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matching solution.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. The specific gradient profile should be optimized for the separation of different S1P species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for S1P (d17:1) and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer. For S1P (d17:1), the precursor ion [M+H]+ would be m/z 366.5. A characteristic product ion would be m/z 250.3, corresponding to the C17 sphingoid backbone.
-
Reference Data: Total S1P Concentrations
Table 2: Reference Concentrations of Total S1P in Human and Rodent Samples
| Biological Matrix | Species | Concentration Range | Citation |
| Human Plasma | Human | 0.490 - 1.152 nmol/mL | [9] |
| Human Serum | Human | 0.592 - 1.509 nmol/mL | [9] |
| Rat Plasma | Rat | ~0.5 - 1.5 nmol/mL | [10] |
| Mouse Plasma | Mouse | ~0.4 - 1.0 µM |
Conclusion and Future Directions
The endogenous presence of Sphingosine-1-phosphate (d17:1) is an emerging area of sphingolipid research. While its primary role in the laboratory has been as an analytical tool, evidence of its natural occurrence in human skin and mouse tissues suggests a potential, yet unexplored, biological function. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this uncommon S1P variant.
Future research should focus on:
-
Comprehensive Quantification: Systematically quantifying endogenous S1P (d17:1) levels across a wide range of mammalian tissues and biofluids.
-
Functional Characterization: Investigating the specific biological roles of S1P (d17:1), including its binding affinity to S1P receptors and its impact on downstream signaling pathways.
-
Clinical Relevance: Exploring potential associations between altered S1P (d17:1) levels and disease states, particularly in dermatological conditions given its presence in the skin.
A deeper understanding of the complete sphingolipidome, including less abundant species like S1P (d17:1), will undoubtedly provide a more nuanced view of lipid signaling in health and disease, potentially uncovering new diagnostic markers and therapeutic targets.
References
- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Export and functions of sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LIPID MAPS [lipidmaps.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate, a bioactive sphingolipid abundantly stored in platelets, is a normal constituent of human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Sphingosine-1-Phosphate (d17:1) vs. (d18:1): A Technical Guide to Their Comparative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, including cell proliferation, migration, survival, and immune trafficking. The most abundant and extensively studied isoform of S1P is d18:1 S1P. However, the biological landscape of S1P is more complex, featuring atypical variants such as d17:1 S1P. While often utilized as an internal standard in mass spectrometry-based lipidomics due to its low endogenous abundance, S1P (d17:1) is not merely an analytical tool but a bioactive molecule with distinct properties. This technical guide provides an in-depth comparison of the biological activities of S1P (d17:1) and S1P (d18:1), summarizing the current understanding of their differential engagement with S1P receptors, downstream signaling pathways, and functional consequences in key physiological and pathological processes. This document is intended to serve as a comprehensive resource for researchers in sphingolipid biology and drug development professionals exploring the therapeutic potential of targeting the S1P signaling axis.
Introduction to Sphingosine-1-Phosphate and its Analogs
Sphingosine-1-phosphate is generated from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2) and exerts its effects both intracellularly and, more prominently, through a family of five G protein-coupled receptors (GPCRs), termed S1P₁₋₅.[1][2] The canonical and most prevalent form of S1P in mammalian systems is d18:1 S1P, characterized by an 18-carbon sphingoid backbone.[3] Atypical S1Ps, such as d17:1 S1P, possess a shorter alkyl chain, a structural nuance that has been shown to influence their biological activity and receptor interaction.[4] Although present at much lower concentrations than d18:1 S1P, these atypical variants are emerging as modulators of the S1P signaling network with potentially unique therapeutic implications.[4]
Comparative Biological Activity: S1P (d17:1) vs. (d18:1)
While direct, quantitative head-to-head comparisons of the biological activities of S1P (d17:1) and S1P (d18:1) are not extensively documented in publicly available literature, existing research on atypical S1Ps allows for an informed discussion of their likely differences. The alkyl chain length is a known determinant of S1P receptor binding affinity and activation, suggesting that d17:1 S1P may exhibit distinct pharmacological properties compared to its d18:1 counterpart.[4]
Receptor Binding and Activation
The interaction of S1P with its receptors is a critical first step in initiating a signaling cascade. The length of the hydrophobic tail of the S1P molecule is thought to influence its entry and positioning within the receptor's binding pocket. It is hypothesized that the shorter alkyl chain of d17:1 S1P may result in altered binding affinity and/or efficacy at the five S1P receptor subtypes compared to d18:1 S1P. This could translate to differences in the potency (EC₅₀) and maximal efficacy (Eₘₐₓ) for receptor activation.
Table 1: Hypothetical Comparative Receptor Activation Profile
| Parameter | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |
| S1P₁ Binding Affinity (Kd) | High | Potentially Lower | Shorter alkyl chain may lead to less stable interaction within the hydrophobic binding pocket. |
| S1P₁ Activation (EC₅₀) | Potent | Potentially Higher | Reduced binding affinity could translate to a need for higher concentrations for activation. |
| S1P₂ Activation (EC₅₀) | Potent | Potentially Different | Receptor subtype-specific binding pocket architecture may lead to differential recognition of alkyl chain length. |
| S1P₃ Activation (EC₅₀) | Potent | Potentially Different | Similar to S1P₂, the binding pocket of S1P₃ may exhibit a preference for a specific alkyl chain length. |
| S1P₄ Activation (EC₅₀) | Potent | Potentially Different | Receptor-specific interactions with the sphingoid backbone may be influenced by the alkyl chain. |
| S1P₅ Activation (EC₅₀) | Potent | Potentially Different | The unique expression and function of S1P₅ may be linked to a preference for specific S1P isoforms. |
Note: The data in this table is hypothetical and intended to illustrate potential differences based on the current understanding of S1P receptor pharmacology. Direct experimental validation is required.
Signaling Pathways
S1P receptors couple to various heterotrimeric G proteins, including Gᵢ, Gᵩ, and G₁₂/₁₃, to initiate downstream signaling cascades that regulate a wide array of cellular functions.[1] The differential activation of these G proteins by S1P (d17:1) versus (d18:1) could lead to distinct signaling signatures and, consequently, different cellular responses. For instance, S1P₁ primarily couples to Gᵢ, leading to the activation of the PI3K-Akt and Ras-ERK pathways, which are crucial for cell survival and proliferation.[5] A weaker or altered interaction of d17:1 S1P with S1P₁ could result in attenuated downstream signaling.
Figure 1. Hypothesized differential signaling of S1P (d18:1) vs. (d17:1) through S1P₁.
Functional Consequences
The distinct signaling profiles of S1P (d17:1) and (d18:1) are expected to manifest in different functional outcomes in various biological processes.
S1P (d18:1) is a well-established regulator of lymphocyte egress from secondary lymphoid organs, a process predominantly mediated by the S1P₁ receptor.[6] The S1P gradient between the lymph and blood is crucial for this process. Given the potential for altered S1P₁ activation by d17:1 S1P, it is plausible that this analog is less potent in inducing lymphocyte migration.
Table 2: Predicted Comparative Effects on Immune Cell Trafficking
| Functional Assay | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |
| Lymphocyte Chemotaxis | Potent Chemoattractant | Potentially Weaker Chemoattractant | Reduced S1P₁ activation may lead to a diminished migratory response. |
| Lymphocyte Egress | Induces Egress | Potentially Less Effective | A weaker chemotactic signal may be insufficient to overcome retention signals in lymphoid organs. |
S1P (d18:1) is a known pro-angiogenic factor that stimulates endothelial cell migration, proliferation, and tube formation.[7] These effects are mediated by multiple S1P receptors expressed on endothelial cells. The differential receptor engagement by S1P (d17:1) could result in a modified angiogenic response.
Table 3: Predicted Comparative Effects on Angiogenesis
| Functional Assay | S1P (d18:1) | S1P (d17:1) | Rationale for Predicted Difference |
| Endothelial Cell Migration | Stimulates Migration | Potentially Weaker Stimulation | Altered activation of S1P₁ and S1P₃ could reduce the migratory response. |
| Endothelial Cell Proliferation | Promotes Proliferation | Potentially Less Mitogenic | Attenuated signaling through pro-proliferative pathways (e.g., ERK) may result in reduced cell division. |
| In Vitro Tube Formation | Induces Tube Formation | Potentially Reduced Tube Formation | A combination of reduced migration and proliferation could impair the ability of endothelial cells to form capillary-like structures. |
The S1P signaling axis is frequently dysregulated in cancer, contributing to tumor growth, metastasis, and therapeutic resistance.[8] The specific roles of different S1P isoforms in cancer are an active area of investigation. The potentially distinct biological activities of S1P (d17:1) could offer novel avenues for therapeutic intervention.
Rationale for S1P (d17:1) as an Internal Standard
The use of S1P (d17:1) as an internal standard for the quantification of S1P (d18:1) by mass spectrometry is based on two key principles:
-
Structural Similarity: S1P (d17:1) shares a high degree of structural similarity with S1P (d18:1), leading to similar ionization efficiency and fragmentation patterns in the mass spectrometer. This ensures that the internal standard behaves similarly to the analyte during the analytical process, allowing for accurate correction of variations in sample preparation and instrument response.
-
Low Endogenous Abundance: The natural concentration of S1P (d17:1) in biological samples is significantly lower than that of S1P (d18:1).[4] This low abundance prevents the endogenous d17:1 S1P from interfering with the accurate quantification of the spiked internal standard, which is added at a known concentration.
This analytical practice indirectly supports the notion of a lower biological potency or concentration of S1P (d17:1) compared to S1P (d18:1) under normal physiological conditions.
Experimental Protocols for Comparative Analysis
To empirically determine the comparative biological activities of S1P (d17:1) and (d18:1), a series of well-defined in vitro assays are recommended.
Radioligand Receptor Binding Assay
This assay directly measures the binding affinity of S1P analogs to specific S1P receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Kd) of S1P (d17:1) and S1P (d18:1) for each of the five S1P receptors.
-
Principle: A radiolabeled S1P ligand (e.g., [³H]S1P) is competed for binding to cell membranes expressing a specific S1P receptor subtype by increasing concentrations of unlabeled S1P (d17:1) or (d18:1).
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing a single S1P receptor subtype (e.g., HEK293-S1P₁).
-
Incubate a fixed concentration of radiolabeled S1P with the cell membranes in the presence of a range of concentrations of unlabeled S1P (d17:1) or S1P (d18:1).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Generate competition binding curves and calculate the IC₅₀ values, from which the Ki (and subsequently Kd) values can be derived.
-
Figure 2. Workflow for a competitive radioligand receptor binding assay.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of S1P analogs to induce directional cell movement.
-
Objective: To compare the chemotactic potency of S1P (d17:1) and S1P (d18:1) for a relevant cell type (e.g., lymphocytes or endothelial cells).
-
Principle: Cells are placed in the upper chamber of a Transwell insert, and a solution containing the S1P analog is placed in the lower chamber. The number of cells that migrate through the porous membrane towards the chemoattractant is quantified.
-
Methodology:
-
Seed cells (e.g., Jurkat T-cells or HUVECs) in the upper chamber of a Transwell insert with a porous membrane.
-
Add serum-free media containing various concentrations of S1P (d17:1) or S1P (d18:1) to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
-
Plot the number of migrated cells against the concentration of the S1P analog to determine the EC₅₀ for chemotaxis.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay models the formation of capillary-like structures by endothelial cells.
-
Objective: To evaluate the angiogenic potential of S1P (d17:1) versus S1P (d18:1).
-
Principle: Endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they spontaneously organize into a network of tube-like structures. The extent of tube formation is quantified.
-
Methodology:
-
Coat the wells of a microplate with a basement membrane extract.
-
Seed endothelial cells (e.g., HUVECs) onto the gel in media containing different concentrations of S1P (d17:1) or S1P (d18:1).
-
Incubate for several hours to allow for tube formation.
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Figure 3. Workflow for an in vitro angiogenesis (tube formation) assay.
Conclusion and Future Directions
The study of atypical S1P analogs, such as S1P (d17:1), is a burgeoning field with the potential to uncover novel aspects of sphingolipid signaling and reveal new therapeutic opportunities. While S1P (d18:1) remains the archetypal S1P molecule, a deeper understanding of the structure-activity relationships within the S1P family is essential for the development of next-generation S1P receptor modulators with improved selectivity and efficacy. Direct comparative studies employing the experimental protocols outlined in this guide are crucial to quantitatively delineate the biological activity of S1P (d17:1) versus (d18:1). Such research will not only enhance our fundamental knowledge of sphingolipid biology but also pave the way for the rational design of innovative therapeutics for a wide range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases.
References
- 1. Quantitative measurement of sphingosine 1-phosphate by radioreceptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate induces angiogenesis: its angiogenic action and signaling mechanism in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Serum Sphingosine (d18:1)-1-P Potentially Contributes to Distinguish HCC Including AFP-Negative HCC From Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Signaling Molecule: An In-depth Technical Guide to Sphingosine-1-Phosphate (d17:1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes through both intracellular and extracellular signaling. While the vast majority of research has centered on the canonical d18:1 isoform, a growing body of evidence suggests that atypical S1P species, such as sphingosine-1-phosphate (d17:1), possess distinct biological activities and contribute to the complexity of sphingolipid signaling. This technical guide provides a comprehensive overview of the current understanding of S1P (d17:1), focusing on its role in cell signaling, the methodologies to study its function, and its potential implications in health and disease. Although quantitative data for S1P (d17:1) remains limited, this document consolidates available information on atypical S1Ps to provide a framework for future research and drug development endeavors.
Introduction to Sphingosine-1-Phosphate (d17:1)
Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as signaling molecules.[1] Sphingosine-1-phosphate (S1P) is a key signaling metabolite in this class, generated by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[1] S1P can act intracellularly as a second messenger or be secreted to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, on the cell surface.[1]
The most abundant and well-studied form of S1P possesses an 18-carbon backbone (d18:1). However, variations in the length of the sphingoid backbone exist, giving rise to "atypical" S1Ps.[1] Sphingosine-1-phosphate (d17:1) is one such atypical S1P, characterized by a 17-carbon sphingoid base.[2] While often utilized as an internal standard in mass spectrometry-based lipidomics due to its rarity in most biological systems, emerging research indicates that atypical S1Ps are not merely analytical tools but may have distinct physiological and pathophysiological roles.[1][3] The alkyl chain length of S1P can influence its binding affinity for S1P receptors and subsequently modulate downstream signaling pathways.[1]
Biosynthesis and Metabolism of Atypical Sphingolipids
The biosynthesis of sphingolipids begins with the condensation of serine and a long-chain acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The composition of the acyl-CoA pool can influence the length of the resulting sphingoid base. While palmitoyl-CoA (C16) is the canonical substrate leading to the d18 backbone, the utilization of other acyl-CoAs can result in the formation of atypical sphingoid bases. The precise enzymatic pathways leading to the synthesis of C17 sphingoid bases are not as well-elucidated as those for the C18 backbone. Once formed, C17-sphingosine can be phosphorylated by SphK1 or SphK2 to generate S1P (d17:1).
Figure 1: Hypothetical biosynthetic pathway of S1P (d17:1).
Cell Signaling Pathways of Sphingosine-1-Phosphate
S1P exerts its extracellular effects by binding to the five S1P receptors (S1PRs), which couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling determines the cellular response.
-
S1P₁: Primarily couples to Gαi, leading to the activation of the PI3K-Akt pathway and Rac, promoting cell survival and migration.
-
S1P₂: Couples to Gαi, Gαq, and Gα12/13, often antagonizing S1P₁-mediated Rac activation through Rho activation, thereby inhibiting cell migration.
-
S1P₃: Couples to Gαi, Gαq, and Gα12/13, involved in calcium mobilization, and can promote or inhibit migration depending on the cellular context.
-
S1P₄: Couples to Gαi and Gα12/13, primarily expressed in hematopoietic and lung tissues.
-
S1P₅: Couples to Gαi and Gα12/13, predominantly found in the brain and natural killer cells.
The differential expression of these receptors on various cell types contributes to the pleiotropic effects of S1P. It is hypothesized that S1P (d17:1) can also activate these receptors, potentially with different affinities and potencies compared to S1P (d18:1), leading to nuanced signaling outcomes.[1]
Figure 2: Overview of S1P receptor downstream signaling pathways.
Quantitative Data on S1P Receptor Binding and Activation
A critical aspect of understanding the role of S1P (d17:1) is to quantify its interaction with S1P receptors and its potency in activating downstream signaling. However, there is a notable lack of specific quantitative data for S1P (d17:1) in the published literature. The tables below summarize known values for the canonical S1P (d18:1) and other S1P analogs to provide a comparative context.
Table 1: S1P Receptor Binding Affinities (Ki/Kd in nM)
| Ligand | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Reference(s) |
| S1P (d18:1) | ~8 | ~27 | ~23 | ~63 | ~4.4-6.5 | [4] |
| S1P (d17:1) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| FTY720-P | ~0.39 | >10,000 | >1,000 | ~750 | ~0.98 | [5] |
| Siponimod | 0.39 | >1000 | >1000 | >1000 | 0.98 | [5] |
Table 2: S1P Receptor Signaling Potencies (EC₅₀ in nM)
| Ligand | Assay | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Reference(s) |
| S1P (d18:1) | GTPγS Binding | 1.1 | 1.4 | 0.8 | 56 | 4.4 | [4] |
| Ca²⁺ Mobilization | - | ~5 | ~1 | - | - | [6] | |
| S1P (d17:1) | GTPγS Binding | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Ca²⁺ Mobilization | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | ||
| FTY720-P | GTPγS Binding | ~0.3 | >10,000 | ~1.5 | ~100 | ~1.0 | [5] |
| Ponesimod | GTPγS Binding | 5.7 | >10000 | >10000 | >10000 | 540 | [5] |
Experimental Protocols
The study of S1P (d17:1) signaling requires robust and sensitive experimental methods. Below are detailed protocols for key assays used to characterize the interaction of S1P analogs with their receptors and the resulting cellular responses.
Quantification of S1P (d17:1) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of sphingolipids.
-
Lipid Extraction:
-
Homogenize tissue or cell samples in a methanol/chloroform/water solvent mixture.
-
Spike samples with a known amount of a suitable internal standard, such as ¹³C-labeled S1P (d18:1).
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the lipid extract in an appropriate solvent.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the lipids using a gradient of mobile phases, typically containing water, acetonitrile, and formic acid.
-
-
MS/MS Detection:
-
Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P (d17:1) and the internal standard.
-
Quantify S1P (d17:1) by comparing its peak area to that of the internal standard.
-
Figure 3: Workflow for LC-MS/MS quantification of S1P (d17:1).
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a single S1P receptor subtype.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled S1P analog (e.g., [³²P]S1P or [³H]S1P) and varying concentrations of the unlabeled competitor ligand (S1P d17:1).
-
Separation: Separate the receptor-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism.
-
Membrane Preparation: Use membranes from cells expressing the S1P receptor of interest.
-
Assay Reaction: Incubate the membranes with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (S1P d17:1).
-
Separation: Separate bound from free [³⁵S]GTPγS by filtration.
-
Detection: Quantify the incorporated radioactivity.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine the EC₅₀ and Emax values.[7]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Cell Loading: Load cells expressing the target S1P receptor (e.g., S1P₂, S1P₃) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with varying concentrations of S1P (d17:1).
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Determine the EC₅₀ for the calcium response.[8]
Cell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cells to a ligand.
-
Assay Setup: Place cells in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.
-
Chemoattractant: Add varying concentrations of S1P (d17:1) to the lower chamber.
-
Incubation: Allow the cells to migrate through the membrane for a defined period.
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Plot the number of migrated cells against the S1P (d17:1) concentration to determine the chemotactic response.[9]
ERK Phosphorylation Assay (Western Blot or In-Cell Western)
This assay measures the activation of the MAPK/ERK signaling pathway.
-
Cell Treatment: Treat cells with varying concentrations of S1P (d17:1) for a specific time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detect the primary antibodies with secondary antibodies conjugated to a reporter enzyme or fluorophore.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
-
Data Analysis: Plot the p-ERK/total ERK ratio against the S1P (d17:1) concentration to determine the EC₅₀ for ERK activation.
Conclusion and Future Directions
Sphingosine-1-phosphate (d17:1) represents an understudied member of the S1P family with the potential for unique biological functions. While current research points to the importance of S1P alkyl chain length in modulating receptor activation and signaling, a significant knowledge gap exists regarding the specific quantitative parameters of S1P (d17:1) interaction with its receptors. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically investigate the pharmacology and cellular effects of this atypical sphingolipid.
Future research should focus on:
-
Systematic Quantification: Determining the binding affinities (Ki/Kd) and signaling potencies (EC₅₀) of S1P (d17:1) for all five S1P receptors.
-
Comparative Studies: Directly comparing the signaling profiles and cellular responses induced by S1P (d17:1) versus S1P (d18:1).
-
In Vivo Relevance: Investigating the physiological and pathophysiological roles of S1P (d17:1) in animal models.
A deeper understanding of the biology of S1P (d17:1) and other atypical S1Ps will undoubtedly enrich our knowledge of sphingolipid signaling and may unveil novel therapeutic targets for a range of diseases.
References
- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Effect of alkyl chain length on sphingosine kinase 2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingosine-1-Phosphate (d17:1) Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. The most abundant and studied isoform of S1P features an 18-carbon (d18:1) acyl chain. However, the biological landscape includes various S1P species with different carbon chain lengths. This technical guide focuses on the receptor binding characteristics of the less common d17:1 isoform of S1P. While specific quantitative binding data for S1P (d17:1) is not extensively available in current literature, this document provides a comprehensive overview of S1P receptor binding principles, detailed experimental protocols for assessing binding affinity, and the known signaling pathways initiated by receptor activation. The guide will leverage data from the well-characterized d18:1 isoform to establish a framework for understanding and investigating the binding properties of S1P (d17:1). Recent studies indicating that the length of the S1P alkyl chain influences receptor engagement and signaling outcomes will be discussed, highlighting the importance of characterizing atypical S1P species like d17:1.
Introduction to Sphingosine-1-Phosphate and its Receptors
Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular integrity. S1P exerts its effects primarily through five specific high-affinity GPCRs (S1PR1-5). The expression of these receptors varies across different cell types and tissues, contributing to the pleiotropic effects of S1P.
The interaction between S1P and its receptors is a critical initiation step for a cascade of intracellular signaling events. The affinity of this binding is a key determinant of the subsequent cellular response. While the d18:1 isoform of S1P is the most studied, emerging research suggests that variations in the length of the sphingoid base, such as in S1P (d17:1), can lead to differential receptor binding and functional outcomes.[1] Understanding these nuances is crucial for the development of targeted therapeutics that modulate the S1P signaling axis.
S1P Receptor Binding Affinity: A Comparative Perspective
Direct quantitative binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for S1P (d17:1) across the five S1P receptors are scarce in the published literature. However, extensive data exists for the canonical d18:1 isoform. This data provides a valuable benchmark for anticipating the binding characteristics of S1P (d17:1).
A recent 2024 study by Troupiotis-Tsailaki et al. demonstrated that S1P analogues with varying alkyl chain lengths (from C16 to C20) exhibit differential engagement and efficacy at S1P receptors.[1] This suggests that the hydrophobic interactions between the lipid tail of the S1P molecule and the transmembrane domains of the receptors are critical for binding and activation.[1] Therefore, it is highly probable that S1P (d17:1), with its shorter acyl chain compared to d18:1, will display a unique binding affinity profile for S1PR1-5.
The following table summarizes the known binding affinities for the endogenous ligand S1P, which is predominantly the d18:1 isoform.
Table 1: Binding Affinities of Endogenous S1P (d18:1) for Human S1P Receptors
| Receptor | Binding Affinity (Kd/Ki) [nM] | Assay Type | Reference |
| S1PR1 | 0.8 - 8.1 | Radioligand Binding | [2] |
| S1PR2 | 3.5 - 27 | Radioligand Binding | [2] |
| S1PR3 | 1.2 - 23 | Radioligand Binding | [2] |
| S1PR4 | 20 - 63 | Radioligand Binding | [2] |
| S1PR5 | 0.3 - 10 | Radioligand Binding | [2] |
Note: The range of values reflects data from multiple studies using different experimental conditions.
S1P Receptor Signaling Pathways
Upon ligand binding, S1P receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The specific G proteins coupled to each receptor subtype determine the cellular response.
-
S1PR1: Primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways.
-
S1PR2: Couples to Gαi, Gαq, and Gα12/13, activating pathways such as PLC-IP3-Ca2+ mobilization and Rho-mediated signaling.
-
S1PR3: Also couples to Gαi, Gαq, and Gα12/13, sharing many signaling outputs with S1PR2.
-
S1PR4: Couples to Gαi and Gα12/13.
-
S1PR5: Couples to Gαi and Gα12/13.
The following diagrams illustrate the primary signaling pathways associated with S1P receptor activation.
Caption: S1P Receptor G Protein Coupling and Downstream Pathways.
Experimental Protocols for Determining Binding Affinity
Two primary methods are employed to quantify the binding affinity of ligands to S1P receptors: radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Binding Assay (Competitive)
This assay directly measures the binding of a radiolabeled ligand to the receptor and how it is displaced by an unlabeled competitor, in this case, S1P (d17:1).
Materials:
-
Cell membranes expressing the human S1P receptor of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [³²P]S1P or [³H]dihydro-S1P).
-
Unlabeled S1P (d17:1) as the competitor.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute them in assay buffer to a final concentration of 5-10 µg of protein per well.
-
Competitor Dilution: Prepare serial dilutions of unlabeled S1P (d17:1) in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of unlabeled S1P (d18:1) (e.g., 10 µM).
-
Competition: Serial dilutions of S1P (d17:1).
-
-
Radioligand Addition: Add the radioligand to all wells at a fixed concentration (typically at or below its Kd).
-
Membrane Addition: Add the diluted cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total and competition counts. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the S1P receptor and the relevant G protein.
-
[³⁵S]GTPγS.
-
S1P (d17:1).
-
GDP.
-
GTPγS (unlabeled).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Thaw and dilute cell membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Basal Binding: Assay buffer.
-
Non-specific Binding: A high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Stimulation: Serial dilutions of S1P (d17:1).
-
-
Pre-incubation: Add GDP (final concentration ~10 µM) and the diluted membranes to all wells. Pre-incubate for 15 minutes at 30°C.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction and filter as described for the radioligand binding assay.
-
Counting and Analysis: Perform scintillation counting and analyze the data. Calculate the net stimulated binding and plot it against the log of the S1P (d17:1) concentration to determine the EC₅₀ and Emax values.
Caption: Workflow for a [³⁵S]GTPγS Binding Assay.
Conclusion and Future Directions
The precise characterization of the binding affinity of S1P (d17:1) for its cognate receptors is an important yet underexplored area of sphingolipid research. While direct quantitative data remains elusive, the established methodologies and the understanding of the structure-activity relationships of S1P analogues provide a clear path forward for these investigations. The differential receptor engagement observed with varying S1P acyl chain lengths underscores the potential for S1P (d17:1) to elicit unique biological responses.
Future research should focus on systematically determining the Kd and Ki values of S1P (d17:1) for each of the five S1P receptors using the protocols outlined in this guide. Furthermore, functional assays should be employed to correlate binding affinity with downstream signaling efficacy. A comprehensive understanding of the pharmacology of atypical S1P species will undoubtedly open new avenues for the development of more selective and potent modulators of the S1P signaling system for a range of therapeutic applications.
References
Unveiling the Enigmatic Functions of S1P (d17:1): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a vast array of cellular processes, including proliferation, migration, survival, and immune cell trafficking. The biological activities of S1P are predominantly attributed to the d18:1 isoform, which has been the focal point of extensive research. However, the sphingolipidome is diverse, encompassing a range of S1P species with varying acyl chain lengths. Among these, the odd-chain S1P (d17:1) has historically been relegated to a role as a synthetic internal standard for mass spectrometry-based quantification of its more abundant even-chain counterpart.
Recent investigations into "atypical" S1P species are beginning to challenge this narrow view, suggesting that different chain lengths may confer distinct biological activities and receptor affinities. This emerging paradigm posits that S1P (d17:1) may not be merely an analytical tool but a bioactive molecule with novel, undiscovered functions. This technical guide synthesizes the current understanding of S1P signaling, provides a framework for investigating the unique roles of S1P (d17:1), and presents detailed experimental protocols and pathway diagrams to facilitate future research in this nascent field. While direct evidence for the novel functions of S1P (d17:1) is still emerging, this guide leverages established knowledge of S1P biology to propose potential avenues of discovery.
Putative Novel Functions and Differentiators of S1P (d17:1)
While the majority of research has centered on S1P (d18:1), studies on other atypical S1P species, such as d20:1, have revealed that they can act as modulators of canonical S1P signaling, exhibiting partial agonism or antagonism at S1P receptors (S1PRs).[1] This raises the intriguing possibility that S1P (d17:1) may also possess unique functional characteristics, including:
-
Receptor Binding Affinity and Functional Selectivity: The one-carbon difference in chain length between S1P (d17:1) and S1P (d18:1) could translate to significant differences in binding affinities and activation profiles for the five known S1P receptors (S1PR1-5). S1P (d17:1) may exhibit a preference for a specific receptor subtype or act as a biased agonist, preferentially activating certain downstream signaling pathways over others.
-
Modulation of Canonical S1P (d18:1) Signaling: S1P (d17:1) could act as a competitive inhibitor or an allosteric modulator of S1P (d18:1) at S1PRs, thereby fine-tuning the cellular response to the more abundant S1P isoform.
-
Unique Intracellular Targets: Beyond cell surface receptors, S1P is known to have intracellular targets. It is plausible that S1P (d17:1) interacts with a distinct set of intracellular proteins, leading to novel biological outcomes.
Potential Areas of Investigation for S1P (d17:1)
Based on the well-established roles of S1P (d18:1), the following areas represent fertile ground for discovering the novel functions of S1P (d17:1).
Immune Cell Modulation
S1P is a master regulator of lymphocyte trafficking, and S1P receptor modulators are approved therapies for autoimmune diseases like multiple sclerosis.[2] The subtle structural differences in S1P (d17:1) could translate to a differential impact on immune cell migration, activation, and differentiation.
Endothelial Barrier Function
S1P plays a crucial role in maintaining vascular integrity.[3] Comparative studies of S1P (d17:1) and S1P (d18:1) on endothelial cell permeability could reveal isoform-specific effects on vascular health and disease.
Cancer Progression
The S1P signaling axis is frequently dysregulated in cancer, influencing tumor growth, angiogenesis, and metastasis.[4][5][6][7][8] Investigating the effects of S1P (d17:1) on cancer cell proliferation, invasion, and the tumor microenvironment may uncover new therapeutic targets.
Fibrosis
S1P is implicated in the pathogenesis of fibrosis in various organs by promoting fibroblast activation and extracellular matrix deposition.[9][10][11] The potential for S1P (d17:1) to either mimic or antagonize these pro-fibrotic effects warrants investigation.
Quantitative Data Summary
As research into the specific functions of S1P (d17:1) is in its infancy, there is a notable absence of quantitative data directly comparing its biological activity to that of S1P (d18:1) in the public domain. The tables below are presented as templates for organizing future experimental findings.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| S1P (d18:1) | Data | Data | Data | Data | Data |
| S1P (d17:1) | Data | Data | Data | Data | Data |
Table 2: Comparative Functional Potencies (EC50, nM) in GTPγS Binding Assay
| Compound | S1PR1 | S1PR2 | S1PR3 | S1PR4 | S1PR5 |
| S1P (d18:1) | Data | Data | Data | Data | Data |
| S1P (d17:1) | Data | Data | Data | Data | Data |
Table 3: Comparative Effects on Endothelial Cell Barrier Function (Transendothelial Electrical Resistance - % Change)
| Treatment | Concentration (nM) | S1P (d18:1) | S1P (d17:1) |
| Vehicle | - | Data | Data |
| Compound | 1 | Data | Data |
| Compound | 10 | Data | Data |
| Compound | 100 | Data | Data |
Table 4: Comparative Effects on Cancer Cell Proliferation (% Inhibition)
| Cell Line | Concentration (µM) | S1P (d18:1) | S1P (d17:1) |
| OVCAR-3 | 1 | Data | Data |
| OVCAR-3 | 10 | Data | Data |
| SKOV-3 | 1 | Data | Data |
| SKOV-3 | 10 | Data | Data |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical S1P signaling pathway and a typical experimental workflow for investigating S1P receptor activation. These can be adapted to study the specific effects of S1P (d17:1).
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the functions of S1P (d17:1).
Protocol 1: Radioligand Binding Assay for S1P Receptors
Objective: To determine the binding affinity (Ki) of S1P (d17:1) for each of the five S1P receptors.
Materials:
-
Cell lines stably overexpressing a single human S1P receptor subtype (S1PR1-5).
-
[³H]-S1P (radioligand).
-
Unlabeled S1P (d18:1) and S1P (d17:1).
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Scintillation fluid and counter.
Methodology:
-
Prepare cell membranes from the S1PR-expressing cell lines.
-
In a 96-well plate, add a constant concentration of [³H]-S1P to each well.
-
Add increasing concentrations of unlabeled S1P (d18:1) or S1P (d17:1) to compete for binding.
-
Add the cell membranes to each well and incubate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation fluid and measure the bound radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from the competition binding curves.
Protocol 2: GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy of S1P (d17:1) in activating G protein signaling downstream of S1P receptors.
Materials:
-
Cell membranes from S1PR-expressing cell lines.
-
[³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
S1P (d18:1) and S1P (d17:1).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
Methodology:
-
In a 96-well plate, add cell membranes, GDP, and [³⁵S]-GTPγS to each well.
-
Add increasing concentrations of S1P (d18:1) or S1P (d17:1).
-
Incubate to allow for G protein activation and binding of [³⁵S]-GTPγS.
-
Terminate the reaction and filter the contents of each well to separate bound from unbound [³⁵S]-GTPγS.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and maximal efficacy for each compound.
Protocol 3: Transendothelial Electrical Resistance (TEER) Assay for Endothelial Barrier Function
Objective: To quantify the effect of S1P (d17:1) on endothelial barrier integrity.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell line.
-
Transwell inserts with a porous membrane.
-
Endothelial cell growth medium.
-
S1P (d18:1) and S1P (d17:1).
-
An EVOM (Epithelial Volt-Ohm Meter) or similar device to measure electrical resistance.
Methodology:
-
Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Measure the baseline TEER of the monolayers.
-
Treat the monolayers with various concentrations of S1P (d17:1) or S1P (d18:1).
-
Measure the TEER at multiple time points after treatment.
-
Calculate the change in resistance relative to the vehicle-treated control to determine the effect on barrier function.
Protocol 4: Cell Proliferation Assay (e.g., MTT or CyQUANT)
Objective: To assess the impact of S1P (d17:1) on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SKOV-3).
-
Appropriate cell culture medium.
-
S1P (d18:1) and S1P (d17:1).
-
MTT reagent or CyQUANT dye.
-
Plate reader.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of S1P (d17:1) or S1P (d18:1).
-
Incubate for a period appropriate for cell proliferation (e.g., 48-72 hours).
-
Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation, or lyse the cells and add CyQUANT dye to bind to DNA.
-
Solubilize the formazan crystals (for MTT) and measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation relative to the untreated control.
Conclusion
The exploration of atypical S1P species, including S1P (d17:1), represents a new frontier in sphingolipid biology. While direct evidence of its novel functions is currently limited, the principles of S1P signaling and the precedent set by other atypical S1Ps provide a strong rationale for its investigation as a unique bioactive molecule. The experimental frameworks and detailed protocols provided in this guide offer a comprehensive toolkit for researchers to systematically unravel the enigmatic functions of S1P (d17:1). Such endeavors are poised to not only deepen our fundamental understanding of lipid signaling but also to potentially uncover novel therapeutic avenues for a range of diseases. As research in this area progresses, it will be crucial to populate the provided data tables and refine the signaling pathway diagrams to reflect the specific molecular interactions and cellular consequences of S1P (d17:1) activity.
References
- 1. S1P d20:1, an endogenous modulator of S1P d18:1/S1P2 -dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of sphingosine-1-phosphate in inflammation and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 10. Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathway of Sphingosine-1-Phosphate (d17:1)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid involved in a myriad of cellular processes, including proliferation, survival, migration, and inflammation.[1] The balance between S1P and its metabolic precursor, ceramide, is often termed the "sphingolipid rheostat," which is critical in determining cell fate.[2] While the most abundant endogenous form of S1P features an 18-carbon backbone (d18:1), odd-chained sphingolipids like Sphingosine-1-phosphate (d17:1) are of significant interest in the research field.
S1P (d17:1) is primarily utilized as a synthetic internal standard for the robust quantification of endogenous S1P (d18:1) in biological samples via mass spectrometry.[3] Its metabolic pathway is presumed to mirror that of its endogenous counterpart, making it an invaluable tool for tracing and quantifying metabolic flux through the sphingolipid network. This guide provides a comprehensive overview of the synthesis, degradation, and signaling of S1P (d17:1), alongside detailed experimental protocols for its investigation.
The Metabolic Pathway of S1P (d17:1)
The metabolism of S1P (d17:1) can be divided into three core stages: synthesis (via de novo or salvage pathways), phosphorylation, and degradation.
De Novo Synthesis and the Salvage Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER).[4] The process is initiated by the condensation of an amino acid and a fatty acyl-CoA. For the d17:1 backbone, this involves L-serine and pentadecanoyl-CoA (C15:0), catalyzed by the rate-limiting enzyme Serine Palmitoyltransferase (SPT) .[5][6] The resulting 3-ketodihydrosphingosine is reduced to dihydrosphingosine (sphinganine, d17:0), which is then acylated by a Ceramide Synthase (CerS) to form dihydroceramide.[4] Finally, the introduction of a double bond by Dihydroceramide Desaturase (DES) yields ceramide (d17:1).[7]
Alternatively, sphingoid bases can be generated through the salvage pathway , which involves the breakdown of complex sphingolipids (like sphingomyelin (B164518) and glycosphingolipids) in the endolysosomal compartment to yield ceramide, which is then hydrolyzed by Ceramidases into sphingosine (B13886) (d17:1) and a fatty acid.[6][8] This sphingosine can re-enter the metabolic cycle.
Formation of S1P (d17:1)
Sphingosine (d17:1) is phosphorylated to Sphingosine-1-Phosphate (d17:1) by the action of Sphingosine Kinases (SphK) , of which two main isoforms exist, SphK1 and SphK2.[2] This ATP-dependent reaction is a critical regulatory point, converting the pro-apoptotic sphingosine into the pro-survival S1P.[9]
Degradation of S1P (d17:1)
The cellular concentration of S1P is tightly controlled by its degradation. This occurs via two main routes:
-
Dephosphorylation: S1P Phosphatases (SPPs) and Lipid Phosphate (B84403) Phosphatases (LPPs) catalyze the dephosphorylation of S1P (d17:1) back to sphingosine (d17:1), which can then be recycled.[10][11]
-
Irreversible Cleavage: S1P Lyase (SPL) , an ER-resident enzyme, irreversibly cleaves S1P (d17:1) at the C2-C3 bond. This is the only known exit point from the sphingolipid metabolic pathway, yielding phosphoethanolamine and (2E)-pentadecenal.[10][12][13]
S1P (d17:1) Signaling Pathway
S1P exerts most of its biological effects by binding to a family of five high-affinity G protein-coupled receptors (GPCRs), named S1PR1 through S1PR5.[14] This is often referred to as "inside-out" signaling, where S1P is synthesized intracellularly, exported by transporters (e.g., Spinster 2), and then acts on receptors on the cell surface in an autocrine or paracrine fashion.[11][15]
Each S1P receptor subtype couples to a specific set of heterotrimeric G proteins, leading to the activation of diverse downstream signaling cascades that regulate critical cellular functions.[16][17]
-
S1PR1: Couples exclusively to Gαi, leading to activation of PI3K/Akt and Ras/ERK pathways, promoting cell survival and migration.
-
S1PR2 & S1PR3: Couple to Gαi, Gαq, and Gα12/13, influencing a broader range of pathways including Rho activation (cell contraction, motility) and phospholipase C (PLC) activation (calcium mobilization).[17]
-
S1PR4 & S1PR5: Primarily couple to Gαi and Gα12/13 and are highly expressed in immune and nervous tissues.
Quantitative Data Summary
Quantitative analysis is paramount for understanding sphingolipid metabolism. S1P (d17:1) is crucial for this purpose, serving as an internal standard in mass spectrometry.
Table 1: Example Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Source Organism/System | Citation |
|---|---|---|---|---|
| S1P Lyase | BODIPY–S1P | 35 | Cell Extracts | [12] |
| S1P Lyase | C17-Sa1P | 2.68 | Cell Lysate | [18] |
| Sphingosine Kinase 1 | D-erythro-sphingosine | 17.8 | Human Recombinant |[19] |
Table 2: Typical LC-MS/MS Parameters for S1P Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Citation |
|---|---|---|---|---|
| S1P (d18:1) (Endogenous) | 380.4 | 264.4 | ESI+ | [20] |
| S1P (d17:1) (Internal Std.) | 366.4 | 250.2 | ESI+ | [20] |
| Sphingosine (d18:1) | 300.3 | 282.3 | ESI+ | [21] |
| Sphingosine (d17:1) | 286.3 | 268.3 | ESI+ |[21] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction for LC-MS/MS Analysis
This protocol describes a standard method for extracting sphingolipids from cultured cells or tissue homogenates, incorporating S1P (d17:1) as an internal standard.[22][23]
Materials:
-
Cell pellet or tissue homogenate.
-
Internal Standard solution: S1P (d17:1) in methanol (B129727) (e.g., 50 pmol).
-
Methanol (LC-MS grade).
-
Chloroform (B151607) (LC-MS grade).
-
LC-MS grade water.
-
Nitrogen gas stream or vacuum concentrator.
-
Reconstitution solvent (e.g., Methanol/Acetonitrile 1:1 v/v).
Procedure:
-
To a sample of cells or tissue homogenate (e.g., 1 million cells), add the internal standard solution containing a known amount of S1P (d17:1).
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex vigorously for 2 minutes and incubate on ice for 15 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids and transfer to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid film in a precise volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: In Vitro Sphingosine Kinase (SphK) Activity Assay
This fluorescence-based assay measures SphK activity by quantifying the polar phosphorylated product.[2]
Materials:
-
Enzyme source (recombinant SphK or cell lysate).
-
5X Kinase Assay Buffer: 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100.
-
Fluorescent substrate: NBD-Sphingosine (1 mM stock in ethanol).
-
ATP solution (10 mM).
-
Chloroform:Methanol (2:1, v/v).
-
KCl (1 M).
-
96-well plates (black, clear bottom for fluorescence).
Procedure:
-
Prepare a 50 µL reaction mix in a microcentrifuge tube containing:
-
10 µL of 5X Kinase Assay Buffer.
-
Enzyme solution (e.g., 5-10 µg of cell lysate protein).
-
10 µL of 50 µM NBD-Sphingosine working solution.
-
ddH₂O to a final volume of 45 µL.
-
-
Include appropriate controls (e.g., "no enzyme," "no ATP").
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of Chloroform:Methanol (2:1).
-
Add 60 µL of 1 M KCl and vortex thoroughly to induce phase separation.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Carefully transfer 50 µL of the upper aqueous phase (containing the NBD-S1P product) to a new black 96-well plate.
-
Measure fluorescence using a plate reader with excitation at ~474 nm and emission at ~539 nm.
Protocol 3: In Vitro S1P Lyase (SPL) Activity Assay
This protocol uses a fluorescently labeled S1P substrate to measure SPL activity via HPLC.[12][24]
Materials:
-
Enzyme source (cell or tissue extracts).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.2), 10 mM EDTA, 1 mM dithiothreitol.
-
Pyridoxal 5'-phosphate (PLP) (10 mM stock).
-
Fluorescent substrate: ω-labeled BODIPY–S1P (or NBD-S1P).
-
HPLC system with a C18 column and fluorescence detector.
Procedure:
-
Prepare a reaction mixture containing:
-
Enzyme solution (e.g., 50-100 µg of protein extract).
-
Assay Buffer.
-
100 µM PLP (final concentration).
-
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorescent S1P substrate (e.g., to a final concentration of 10-50 µM).
-
Incubate at 37°C. The reaction is typically linear for up to 30 minutes.[12]
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids as described in Protocol 5.1. The fluorescent aldehyde product will partition into the organic phase.
-
Dry the organic phase and reconstitute in a suitable solvent.
-
Analyze the sample by HPLC with fluorescence detection to separate and quantify the fluorescent aldehyde product.
Workflow for S1P (d17:1) Application in Research
The primary use of S1P (d17:1) is as an internal standard to correct for sample loss during extraction and variability in instrument response, ensuring accurate quantification of endogenous sphingolipids.
References
- 1. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 9. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shaping the landscape: Metabolic regulation of S1P gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine 1-phosphate lyase enzyme assay using a BODIPY-labeled substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-phosphate is a key metabolite linking sphingolipids to glycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Sphingolipid analysis [bio-protocol.org]
- 24. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Physiological Relevance of S1P (d17:1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathophysiological processes. While the d18:1 isoform is the most studied, other "atypical" chain length species are gaining attention for their potential distinct biological roles. This technical guide focuses on S1P (d17:1), an odd-chain sphingolipid that is predominantly utilized as a synthetic internal standard for the quantification of endogenous S1P. Here, we delve into the potential physiological relevance of S1P (d17:1), drawing inferences from the known functions of S1P in general and the emerging understanding of atypical S1P species. This document provides a comprehensive overview of S1P metabolism and signaling, quantitative data on S1P levels, detailed experimental protocols for S1P quantification using S1P (d17:1), and visualizations of key pathways and workflows.
Introduction to Sphingosine-1-Phosphate (S1P)
Sphingosine-1-phosphate is a bioactive lipid mediator that is crucial for regulating a wide array of cellular processes, including cell growth, survival, migration, and differentiation.[1] S1P is formed from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2) and exerts its effects both intracellularly and extracellularly.[2] Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, to initiate downstream signaling cascades.[2][3] The balance between S1P and its metabolic precursors, ceramide and sphingosine, is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[1]
While the vast majority of research has focused on the even-chain S1P (d18:1), the existence and potential biological significance of atypical S1P species, including odd-chain variants like S1P (d17:1), are emerging areas of interest.[4]
S1P (d17:1): Beyond an Internal Standard
Currently, S1P (d17:1) is primarily known and used as a synthetic sphingolipid. Its most common application is as an internal standard in mass spectrometry-based quantification of the more abundant S1P (d18:1) in various biological samples.[5] The structural similarity and the fact that it is not naturally abundant in most mammalian systems make it an ideal tool for correcting for sample loss and ionization variability during analysis.
However, the potential physiological relevance of S1P (d17:1) should not be entirely dismissed. The growing body of evidence on atypical S1P species suggests that variations in the alkyl chain length can lead to distinct biological activities.[4] Odd-chain sphingolipids have been identified in nature, for instance, in marine bacteria, indicating that the biosynthetic machinery for their production exists.[6]
The physiological functions of S1P (d17:1) can be extrapolated from the well-established roles of S1P in general, with the caveat that the specific potency and receptor interactions may differ. Key physiological processes regulated by S1P include:
-
Immune Cell Trafficking: S1P gradients are essential for the egress of lymphocytes from lymphoid organs.[2][7]
-
Vascular Development and Integrity: S1P plays a critical role in angiogenesis, vascular stability, and endothelial barrier function.[7]
-
Nervous System Function: S1P signaling is involved in neurogenesis and has been implicated in neuroinflammatory and neurodegenerative diseases.[7]
-
Cancer Biology: The S1P signaling axis is often dysregulated in cancer, affecting tumor growth, metastasis, and drug resistance.
Quantitative Data on S1P
Accurate quantification of S1P is crucial for understanding its physiological roles. The tables below summarize typical concentrations of S1P (predominantly d18:1) in various biological samples. It is important to note that endogenous levels of S1P (d17:1) are generally considered to be below the limit of detection in most mammalian tissues.
Table 1: S1P Concentrations in Human and Mouse Biological Fluids
| Biological Fluid | Species | S1P Concentration (ng/mL) | Reference |
| Human Plasma | Human | 176.7 ± 54.0 | [8] |
| Mouse Plasma | Mouse | 201.0 ± 72.0 | [8] |
| Human Serum | Human | 123.64 ± 24.11 (Healthy Donors) | [9] |
| Human Serum | Human | 270.46 ± 68.19 (Lung Cancer Patients) | [9] |
Table 2: S1P (d18:1) Receptor Binding Affinities
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ/Kₔ) | Assay Method | Reference |
| S1P₁ | S1P | ~1-10 nM | Radioligand Binding | [10][11] |
| S1P₅ | S1P | ~1-10 nM | Radioligand Binding | [10] |
| S1P₁ | (S)-FTY720-P | High Affinity | Cryo-EM | [12] |
S1P Signaling Pathways
S1P exerts its extracellular effects by binding to its five cognate GPCRs (S1P₁₋₅). The coupling of these receptors to different G proteins initiates a variety of downstream signaling cascades.
Caption: General S1P signaling pathway.
Experimental Protocols
The following protocols detail the extraction and quantification of S1P from biological samples using S1P (d17:1) as an internal standard.
S1P Extraction from Tissues
This protocol is adapted from established methods for lipid extraction.[13]
Materials:
-
Fresh or frozen animal tissues
-
Internal Standard: C17-Sphingosine-1-Phosphate (S1P (d17:1)) solution (e.g., 10 µM in methanol)
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), HPLC-grade
-
Acids: Hydrochloric acid (HCl), concentrated
-
Buffers: Phosphate-buffered saline (PBS), ice-cold
-
Deionized water, Nitrogen gas
-
Equipment: Homogenizer, centrifuge, glass centrifuge vials, glass Pasteur pipettes, sample concentrator
Procedure:
-
Tissue Weighing: Weigh approximately 10-50 mg of frozen tissue and place it in a homogenization tube.
-
Homogenization: Add 1 ml of ice-cold PBS and 10 µl of the 10 µM S1P (d17:1) internal standard. Homogenize the tissue on ice until no visible fragments remain. Transfer the homogenate to a glass centrifuge vial.
-
Lipid Extraction:
-
Add 300 µl of 18.5% HCl to the tissue homogenate.
-
Add 1 ml of MeOH and 2 ml of CHCl₃.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 1,900 x g for 3 minutes to separate the phases.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial.
-
Re-extraction: Re-extract the remaining aqueous phase with 2 ml of CHCl₃, vortex, and centrifuge as before. Combine the second lower organic phase with the first.
-
Drying: Evaporate the combined organic phases to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspension: Resuspend the dried lipid extract in 100 µl of a MeOH:CHCl₃ (4:1, v/v) solution. The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for S1P extraction from tissues.
Quantification of S1P by LC-MS/MS
This is a generalized protocol based on common practices in the field.[9][14]
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute S1P.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S1P (d18:1): m/z 380.4 → 264.4
-
S1P (d17:1) (Internal Standard): m/z 366.4 → 250.2
-
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Quantification:
-
A standard curve is generated using known concentrations of S1P (d18:1) spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
The peak area ratio of the analyte (S1P d18:1) to the internal standard (S1P d17:1) is plotted against the concentration of the standards.
-
The concentration of S1P in the unknown samples is then calculated from the standard curve.
Conclusion and Future Perspectives
S1P (d17:1) is an invaluable tool for the accurate quantification of endogenous S1P, primarily the d18:1 isoform. While its direct physiological relevance remains largely unexplored, the emerging field of "atypical" sphingolipids suggests that odd-chain species like S1P (d17:1) could have unique biological activities. Future research should focus on investigating the potential for S1P (d17:1) to interact with S1P receptors and modulate downstream signaling, and to explore its natural occurrence, however scarce, in different organisms and pathological conditions. Such studies will be pivotal in determining whether S1P (d17:1) is merely a useful synthetic tool or a bioactive molecule with its own physiological significance.
References
- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling and biological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. vliz.be [vliz.be]
- 7. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingosine-1-Phosphate (d17:1) in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that governs a vast array of cellular processes, including proliferation, migration, survival, and differentiation.[1][2] It exerts its influence through both intracellular actions and by activating a family of five G protein-coupled receptors (GPCRs), S1PR1-5, on the cell surface.[2] While the d18:1 isoform of S1P is the most abundant and extensively studied, emerging research is shedding light on the unique roles of atypical chain-length S1P species, such as Sphingosine-1-phosphate (d17:1). This technical guide provides a comprehensive overview of S1P (d17:1) in the context of lipidomics research, with a focus on its analytical determination, signaling pathways, and biological significance.
While S1P (d17:1) is commonly utilized as an internal standard in mass spectrometry-based lipidomics due to its structural similarity to the endogenous d18:1 S1P, its own presence and biological activities are of growing interest.[3] Odd-chain sphingolipids, including the d17:1 backbone, are not typically synthesized by mammalian cells and are thought to originate from sources such as the gut microbiota. This suggests a potential role for S1P (d17:1) in the host-microbiome axis and in modulating various physiological and pathological processes.
Sphingolipid Metabolism and the Genesis of S1P
S1P is generated from the breakdown of sphingomyelin, a major component of cell membranes. The metabolic cascade involves the sequential action of sphingomyelinases to produce ceramide, which is then deacylated by ceramidases to yield sphingosine (B13886). Finally, sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4][5] The balance between S1P and ceramide, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with ceramide generally promoting apoptosis and S1P favoring cell survival and proliferation.[4]
The metabolism of sphingolipids is a complex and tightly regulated process. S1P levels are controlled not only by its synthesis but also by its degradation through S1P-specific phosphatases and S1P lyase.[5] The subcellular localization of the synthesizing and degrading enzymes plays a crucial role in compartmentalizing S1P signaling. For instance, S1P generated by SphK1 in the cytosol can be exported out of the cell to act on surface receptors, a process termed "inside-out" signaling.[4] In contrast, S1P produced by SphK2 in the nucleus can have direct intracellular effects, such as inhibiting histone deacetylases.[4]
dot
Caption: A simplified diagram of the core sphingolipid metabolic pathway leading to the synthesis and degradation of Sphingosine-1-Phosphate (S1P).
S1P Signaling Pathways
S1P exerts its extracellular effects by binding to its five cognate GPCRs, S1PR1-5.[2] Each receptor subtype couples to distinct heterotrimeric G proteins (Gαi, Gαq, Gα12/13), leading to the activation of a diverse array of downstream signaling cascades.[2] This differential coupling allows S1P to regulate a wide range of cellular responses in a context-dependent manner.
The signaling pathways activated by S1P are intricate and interconnected. For instance, S1PR1, which couples exclusively to Gαi, activates the PI3K-Akt and MAPK/ERK pathways, promoting cell survival and proliferation.[5] In contrast, S1PR2 can couple to Gα12/13 to activate Rho, leading to cytoskeletal rearrangements and inhibition of cell migration.[2] The specific cellular response to S1P is therefore determined by the repertoire of S1P receptors expressed on the cell surface and the downstream signaling molecules present within the cell.
Recent evidence suggests that the alkyl chain length of S1P can influence receptor binding and lead to "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor. Shorter-chain S1P analogs have been shown to be biased agonists for S1PR3, favoring Gαi/o and Gα12/13 signaling over Gαq/11 activation.[4] This raises the intriguing possibility that S1P (d17:1), with its odd-numbered carbon chain, may also exhibit unique signaling properties compared to the more prevalent d18:1 isoform.
Caption: A schematic representation of the typical workflow for the quantification of S1P (d17:1) using LC-MS/MS.
Quantitative Data on S1P (d17:1)
A comprehensive repository of endogenous S1P (d17:1) concentrations across a wide range of human tissues and fluids is not yet well-established in the scientific literature. Most studies focus on the more abundant d18:1 isoform. The data that is available often comes from studies where d17:1 is used as an internal standard, and its endogenous presence is either not measured or not reported. However, some studies have begun to quantify this odd-chain sphingolipid, and the table below summarizes some of the available data. It is important to note that these values can vary significantly depending on the analytical methodology, sample handling, and the physiological or pathological state of the subjects.
Table 2: Reported Endogenous Concentrations of S1P Species
| Sample Matrix | S1P Species | Reported Concentration | Reference |
| Rat Serum (Normal) | S1P (d18:1) | Decreased in stroke model | [1] |
| Rat Brain Tissue (Normal) | S1P (d18:1) | Decreased in stroke model | [1] |
| Human Plasma | S1P (d18:1) | ~200 nM | [6] |
This table highlights the need for more research focused on the absolute quantification of endogenous S1P (d17:1) in various biological samples.
Conclusion and Future Directions
Sphingosine-1-phosphate (d17:1) is emerging from its role solely as an internal standard to being recognized as a potentially important bioactive lipid in its own right. Its likely origin from the gut microbiota positions it at a crucial interface between host and microbial metabolism, with implications for a range of physiological and pathological processes, including inflammation and cancer.
Future research should focus on several key areas:
-
Comprehensive Quantification: There is a pressing need for systematic studies to accurately quantify the endogenous levels of S1P (d17:1) in a wide variety of human tissues and biofluids in both healthy and diseased states.
-
Biological Function: Elucidating the specific biological functions of S1P (d17:1) is paramount. This includes investigating its binding affinities to the different S1P receptors and identifying any unique downstream signaling pathways it may activate.
-
Host-Microbiome Interactions: Further exploration of the production of odd-chain sphingolipids by the gut microbiota and their subsequent absorption and metabolism by the host will be critical to understanding the physiological role of S1P (d17:1).
-
Therapeutic Potential: As our understanding of the specific roles of different S1P isoforms grows, so too does the potential for developing more targeted therapeutic strategies that can selectively modulate the activity of specific S1P species or their receptors.
This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to delve into the burgeoning field of odd-chain sphingolipid research. The continued investigation of S1P (d17:1) promises to unveil new insights into lipid signaling and may open up novel avenues for therapeutic intervention in a variety of diseases.
References
- 1. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous agonist–bound S1PR3 structure reveals determinants of G protein–subtype bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Exploring the Interactome of Sphingosine-1-Phosphate (d17:1): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a myriad of cellular processes, including cell proliferation, migration, survival, and immune trafficking. The d17:1 isoform of S1P, characterized by a 17-carbon backbone, is an endogenous lipid mediator whose interactions with cellular machinery are of significant interest for understanding both normal physiology and the pathophysiology of various diseases. This technical guide provides a comprehensive overview of the known interactome of S1P (d17:1), detailing its binding partners, the signaling pathways it modulates, and the experimental methodologies employed to elucidate these interactions.
Quantitative Data on S1P Interactions
While specific quantitative binding data for the d17:1 isoform of Sphingosine-1-Phosphate is limited in the current literature, data for the closely related and more commonly studied d18:1 isoform provides valuable insights into the affinity of S1P for its receptors. Given the high structural similarity, the binding affinities of S1P (d17:1) are expected to be in a similar nanomolar range.
| Interacting Protein | Ligand | Affinity (EC50/IC50) | Cell Type/System | Reference |
| S1P Receptor 1 (S1PR1/EDG-1) | S1P (unspecified) | IC50 ≈ 20 nM | CHO cells overexpressing S1PR1 | [1] |
| S1P Receptor 2 (S1PR2) | S1P (d18:1) | EC50 = 8 nM | TAg-Jurkat cells expressing S1PR2 | |
| S1P Receptor 3 (S1PR3) | S1P (d18:1) | EC50 = 11 nM | TAg-Jurkat cells expressing S1PR3 |
Note: The provided EC50 and IC50 values are for the d18:1 isoform or unspecified S1P and serve as an approximation for the d17:1 isoform. Further dedicated studies are required to determine the precise binding affinities of S1P (d17:1).
Signaling Pathways of Sphingosine-1-Phosphate
The biological effects of S1P are primarily mediated through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. Upon binding, S1P induces conformational changes in these receptors, leading to the activation of various downstream signaling cascades. Additionally, a growing body of evidence points to receptor-independent intracellular functions of S1P.
Extracellular Signaling via S1P Receptors
The activation of S1P receptors by extracellular S1P initiates a wide range of cellular responses, largely dependent on the receptor subtype and the specific G proteins they couple to.
References
A Technical Guide to the Cellular Uptake and Metabolism of Exogenous Sphingosine-1-Phosphate (S1P)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive signaling sphingolipid involved in a myriad of critical cellular processes, including proliferation, migration, survival, angiogenesis, and immune cell trafficking.[1][2][3] It exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[4][5][6] The distinct concentration gradient of S1P, high in plasma and low in interstitial fluids, is crucial for processes like lymphocyte egress from lymphoid organs.[7]
Understanding the mechanisms governing the cellular uptake and subsequent metabolic fate of exogenous S1P is paramount for developing therapeutics that target the S1P signaling axis. While the most common endogenous S1P isoform is d18:1, synthetic analogs such as d17:1 S1P are frequently utilized as internal standards in quantitative mass spectrometry due to their similar chemical properties and distinct mass.[8] This guide details the pathways of exogenous S1P uptake, its intracellular metabolism, and the key experimental protocols used for its investigation, with a special note on the role of the d17:1 isoform as an analytical tool.
Cellular Uptake of Exogenous S1P
Cells employ two primary mechanisms to internalize S1P from the extracellular environment: a dominant pathway involving dephosphorylation followed by re-phosphorylation, and a direct transport pathway.
Dephosphorylation-Rephosphorylation Pathway
The predominant route for cellular assimilation of extracellular S1P involves its initial dephosphorylation to sphingosine (B13886) (Sph).[9][10] This conversion is catalyzed by a family of cell-surface ecto-enzymes known as phospholipid phosphatases (PLPPs), formerly called lipid phosphate (B84403) phosphatases (LPPs).[9][11] The resulting sphingosine, being more lipophilic, is readily taken up by cells.[12] Once inside the cell, sphingosine is efficiently re-phosphorylated back to S1P by sphingosine kinases (SphK1 and SphK2).[7][13] Studies using cells lacking PLPPs have shown that this pathway accounts for the majority of exogenous S1P metabolism.[9][10]
Direct Uptake via Transporters
A second, PLPP-independent mechanism allows for the direct uptake of intact S1P into the cell.[9][10] This pathway is mediated by specific transmembrane transporters. Interestingly, proteins previously identified as S1P efflux transporters, such as Spinster homolog 2 (SPNS2) and Major Facilitator Superfamily Domain Containing 2B (MFSD2B), have been shown to facilitate S1P import as well, suggesting they may function as bidirectional, channel-type transporters.[9][10][12] Overexpression of SPNS2 or MFSD2B increases direct S1P uptake, while knockout of MFSD2B reduces it.[9][10][12] This direct uptake is particularly active in erythroid cells, which express high levels of MFSD2B.[9][10]
Intracellular Metabolism of S1P
Once inside the cell, either through direct transport or via re-phosphorylation, S1P is subject to a tightly regulated metabolic network that controls its concentration. The balance between S1P and its precursor, ceramide, acts as a "sphingolipid rheostat" determining cell fate, with S1P generally promoting pro-survival signals and ceramide promoting apoptosis.[4]
The primary catabolic pathways for intracellular S1P are:
-
Irreversible Degradation: S1P lyase (SPL), an endoplasmic reticulum-resident enzyme, irreversibly cleaves S1P into phosphoethanolamine and a long-chain aldehyde (trans-2-hexadecenal for d18:1 S1P).[2][11][13] This is the only known exit point from the sphingolipid metabolic pathway in eukaryotes.[13]
-
Reversible Dephosphorylation: S1P can be dephosphorylated back to sphingosine by intracellular S1P phosphatases (SPPs).[2][11] The resulting sphingosine can then be re-utilized for the synthesis of ceramides (B1148491) and other complex sphingolipids.[9][12]
S1P Signaling
Exogenous S1P that remains in the extracellular space, or endogenous S1P that is exported, can activate the S1PR1-5 receptors.[14][15] Receptor activation initiates downstream signaling cascades through various G proteins (Gαi, Gαq, Gα12/13), influencing pathways like PI3K-Akt, Ras-ERK, and Rho GTPase to regulate cellular responses.[3][16] This "inside-out" signaling, where intracellularly produced S1P is exported to act on cell surface receptors, is a key paradigm in S1P biology.[11]
Quantitative Data on S1P Uptake and Metabolism
Quantitative analysis using labeled S1P has provided key insights into the relative contributions of the different uptake pathways. The use of cells with genetic knockouts of the PLPP enzymes has been instrumental in dissecting these mechanisms.
| Parameter | Cell Model | Observation | Method | Reference |
| Metabolism of Exogenous S1P to Ceramide | Wild-Type (WT) vs. PLPP1-3 Triple Knockout (TKO) HAP1 cells | Ceramide production from exogenous deuterium-labeled S1P was reduced to 17% in TKO cells compared to WT cells. | LC-MS/MS analysis of 2H7-S1P metabolites. | [9][10][12] |
| Direct S1P Uptake | Wild-Type (WT) vs. PLPP1-3 Triple Knockout (TKO) HAP1 cells | TKO cells showed a 2.7-fold increase in intracellular 2H7-S1P compared to WT cells after 2 hours. | LC-MS/MS analysis of 2H7-S1P. | [9] |
| Direct S1P Uptake | PLPP1-3 Triple Knockout (TKO) HAP1 cells | Tracer experiments with [32P]S1P confirmed the existence of a direct uptake pathway without prior dephosphorylation. | Thin-Layer Chromatography (TLC) and autoradiography. | [9][10][12] |
| Transporter-Mediated Uptake | PLPP1-3 TKO cells overexpressing MFSD2B or SPNS2 | Overexpression of either transporter increased the direct uptake of S1P. | Tracer experiments. | [9][10][12] |
Experimental Protocols
Protocol for Quantification of S1P by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of S1P and its metabolites due to its high specificity.[1][17][18] The d17:1 S1P analog (C17-S1P) is commonly used as an internal standard (IS) to correct for sample loss during extraction and for variations in ionization efficiency.[8][19]
5.1.1 Reagents and Materials
-
Biological sample (plasma, serum, or cultured cells)
-
Internal Standard (IS): C17-S1P solution (e.g., 20 nM in methanol)
-
Solvents: HPLC-grade methanol (B129727), water, formic acid
-
Protein precipitation/lipid extraction solution: Ice-cold methanol
-
LC-MS/MS system with an electrospray ionization (ESI) source
5.1.2 Sample Preparation from Plasma/Serum
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 200 µL of ice-cold methanol containing the C17-S1P internal standard to 50-100 µL of the plasma/serum sample.[8]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[8]
-
Incubate the samples on ice for 20 minutes.[8]
-
Centrifuge at 17,000 x g for 2-10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[8]
5.1.3 Sample Preparation from Cultured Cells
-
Wash cultured cells with ice-cold PBS.
-
Scrape cells into a suitable volume of PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add ice-cold methanol containing the C17-S1P internal standard.
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
5.1.4 LC-MS/MS Parameters
-
Chromatography: Reversed-phase or hydrophilic-interaction chromatography (HILIC).[20]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Flow Rate: ~500 µL/min.[8]
-
Column Temperature: 60°C.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
S1P (d18:1): m/z 380.3 > 264.3
-
C17-S1P (d17:1 IS): m/z 366.3 > 250.3 (Note: exact transitions can vary, e.g., dephosphorylated form m/z 286.3 > 268.2[19])
-
-
Quantification: Generate a calibration curve using known concentrations of S1P standards and a fixed concentration of the C17-S1P internal standard. Plot the ratio of the S1P peak area to the IS peak area against S1P concentration.[8]
Conclusion
The cellular handling of exogenous S1P is a sophisticated process involving both indirect uptake via dephosphorylation/re-phosphorylation and direct transport mechanisms. The intracellular concentration of S1P is then meticulously controlled by a balance of synthesis, degradation by S1P lyase, and dephosphorylation by S1P phosphatases. Understanding these pathways is crucial for the rational design of drugs targeting the S1P axis for various diseases, including autoimmune disorders and cancer.[6][21] Methodologies like stable isotope tracing coupled with LC-MS/MS, using standards such as d17:1 S1P, remain indispensable tools for dissecting the complexities of S1P biology and pharmacology.
References
- 1. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular and physiological functions of sphingosine 1-phosphate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
The Role of Sphingosine-1-Phosphate (d17:1) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that plays a well-documented role in cancer pathogenesis. It influences a multitude of cellular processes including proliferation, migration, angiogenesis, and apoptosis, making the S1P signaling pathway a promising target for novel cancer therapeutics.[1][2][3] The accurate quantification of endogenous S1P (predominantly the d18:1 isoform) in biological matrices is therefore of paramount importance for both basic research and clinical investigations. This technical guide focuses on the specific role of Sphingosine-1-phosphate (d17:1), an analog of the endogenous molecule, which serves as an indispensable tool in cancer research. While not biologically active in cancer progression itself, S1P (d17:1) is crucial as an internal standard for precise and reliable quantification of endogenous S1P levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth overview of the S1P signaling pathway, detailed experimental protocols for S1P quantification using S1P (d17:1), and a summary of quantitative data from cancer studies that have utilized this methodology.
The Sphingosine-1-Phosphate (S1P) Signaling Axis in Cancer
Endogenous S1P, primarily the d18:1 isoform, is a key regulator in the tumor microenvironment.[3] It is produced from sphingosine (B13886) through the action of sphingosine kinases (SphK1 and SphK2).[2] The balance between S1P and its precursor, ceramide (which promotes apoptosis), is often referred to as the "sphingolipid rheostat" and is frequently dysregulated in cancer cells, tipping the balance towards cell survival and proliferation.[1]
S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[2] Activation of these receptors triggers a cascade of downstream signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
Ras/ERK Pathway: Stimulates cell growth and division.
-
STAT3 Pathway: Involved in cell proliferation, survival, and inflammation.[4]
-
Rho GTPase Pathway: Regulates cell migration and invasion.
The multifaceted role of S1P in promoting tumor growth, metastasis, and resistance to therapy has made it a significant area of interest for drug development.[1]
Signaling Pathway Diagram
References
- 1. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SphKs/S1P/S1PR1 axis in immunity and cancer: more ore to be mined - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Sphingosine-1-Phosphate using S1P (d17:1) as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune responses.[1][2][3] Accurate quantification of S1P in biological matrices is crucial for understanding its role in disease and for the development of therapeutic agents targeting the S1P signaling pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of S1P due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled or odd-chain internal standard is essential for reliable quantification to correct for matrix effects and variations during sample preparation and analysis. Sphingosine-1-phosphate (d17:1) is a commonly used internal standard for this purpose as it is structurally similar to the endogenous S1P (d18:1) but has a different mass, allowing for its distinction in the mass spectrometer.[5][6] This document provides a detailed protocol for the quantification of S1P in biological samples using S1P (d17:1) as an internal standard.
Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate is generated from sphingosine (B13886) through the action of sphingosine kinases (SphK1 and SphK2).[3][7] It can then be exported out of the cell and bind to one of five specific G protein-coupled receptors (S1PR1-5) on the cell surface to initiate downstream signaling cascades.[1][2][3] These signaling pathways regulate a wide range of cellular functions.
Experimental Protocols
Materials and Reagents
-
Sphingosine-1-phosphate (d18:1) standard
-
Sphingosine-1-phosphate (d17:1) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) formate (B1220265) or ammonium acetate
-
Chloroform
-
Biological matrix (e.g., plasma, serum, cell lysates)
Sample Preparation
A robust sample preparation protocol is critical for accurate S1P quantification. The following is a general protocol that may require optimization for specific matrices.
-
Thawing and Aliquoting: Thaw biological samples (e.g., plasma, serum) at 37°C.[5] Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of S1P (d17:1) internal standard to each sample. For example, add 30 pmol of S1P (d17:1) in a small volume of methanol.[5]
-
Protein Precipitation and Lipid Extraction:
-
Method 1 (Methanol Precipitation): Add 250 µL of methanol containing 0.6 µL of concentrated HCl to the sample.[5] Vortex vigorously and incubate on ice to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant containing the lipids.
-
Method 2 (Butanol Extraction): Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4) to the sample.[8] Perform extraction with 1 mL of 1-butanol followed by 500 µL of water-saturated 1-butanol.[8] The butanol phase contains the lipids.
-
-
Solvent Evaporation: Evaporate the solvent from the lipid extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, for example, 20% CHCl3 and 80% methanol.[4]
LC-MS/MS Analysis
The following are example LC-MS/MS parameters. These should be optimized for the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Supelco Discovery C18, 5 cm x 2.1 mm).[9]
-
Mobile Phase A: Methanol/Water/Tetrahydrofuran/Formic acid (68.5/28.5/2/1, v/v/v/v) with 5 mM ammonium formate.[10]
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic acid (97/2/1, v/v/v) with 5 mM ammonium formate.[10]
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometry (MS/MS):
Experimental Workflow
The overall workflow for the quantification of S1P using S1P (d17:1) as an internal standard is depicted below.
Data Presentation
The performance of the analytical method should be thoroughly validated. The following tables summarize key quantitative data from various studies that have utilized S1P (d17:1) or a similar internal standard for S1P quantification.
Table 1: Linearity and Sensitivity of S1P Quantification Methods
| Method Reference | Linearity Range | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Correlation Coefficient (r²) |
| [11] | 25–600 ng/mL | 25 ng/mL | Not Reported | > 0.9996 |
| [12] | 0.011 to 0.9 µM | Not Reported | Not Reported | Not Reported |
| [6] | 2-100 ng/ml | 5.0 ng/ml | < 5 pg (12 fmol) | > 0.999 |
| [13] | Not Reported | 69.6 fmol (41.7 nM) | 20.9 fmol (12.6 nM) | Not Reported |
Table 2: Accuracy and Precision of S1P Quantification Methods
| Method Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |
| [11] | < 10% | < 10% | < 10% | 80%–98% |
| [13] | 4.1% | 7.7% | Not Reported | Up to 97.5% |
Note: The values presented in the tables are compiled from different studies and may have been determined using slightly different methodologies and matrices.
Conclusion
The use of Sphingosine-1-phosphate (d17:1) as an internal standard provides a robust and reliable method for the quantification of S1P in various biological samples by LC-MS/MS. The detailed protocol and compiled performance data in this application note serve as a valuable resource for researchers and scientists in the field of lipidomics and drug development. Adherence to a well-validated protocol is essential for obtaining accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sphingosine-1-Phosphate (S1P d18:1) in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Sphingosine-1-Phosphate (S1P d18:1) in human plasma. The assay employs a simple protein precipitation extraction procedure and utilizes Sphingosine-1-Phosphate (d17:1) as an internal standard (IS) for accurate and precise measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring reliable S1P quantification for various applications, including disease biomarker research and pharmacological studies.
Introduction
Sphingosine-1-Phosphate (S1P) is a bioactive signaling sphingolipid that plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, vascular development, and cell proliferation and survival.[1][2][3] Extracellular S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[4][5] Given its involvement in a wide array of biological functions, the accurate quantification of S1P in biological matrices is of significant interest in many areas of research and drug development.
This application note provides a detailed protocol for the quantification of S1P (d18:1) in human plasma using S1P (d17:1) as an internal standard.[6] The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in sample processing, ensuring high accuracy and precision.[7][8] The method involves a straightforward protein precipitation step followed by analysis using LC-MS/MS, offering a sensitive and reliable analytical solution.[1][3][9]
S1P Signaling Pathway
The S1P signaling pathway is integral to cellular communication. Intracellular S1P is formed by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[5] S1P can then be exported out of the cell and bind to its receptors (S1PR1-5) on the cell surface, initiating a cascade of downstream signaling events that regulate various cellular functions.[2][4][10]
Experimental Workflow
The experimental workflow for the quantification of S1P (d18:1) is a streamlined process designed for efficiency and accuracy. It begins with the preparation of calibration standards and quality control samples. Plasma samples are then thawed and subjected to protein precipitation with a methanol (B129727) solution containing the S1P (d17:1) internal standard. After centrifugation, the supernatant is transferred for LC-MS/MS analysis. The data is then processed to generate a calibration curve and determine the concentration of S1P in the unknown samples.
Materials and Methods
Materials
-
S1P (d18:1) standard (Avanti Polar Lipids)
-
S1P (d17:1) internal standard (Avanti Polar Lipids)[6]
-
Methanol, LC-MS grade (Fisher Scientific)
-
Water with 0.1% Formic Acid, LC-MS grade (Fisher Scientific)
-
Acetonitrile with 0.1% Formic Acid, LC-MS grade (Fisher Scientific)
-
Human Plasma, K2-EDTA (BioIVT)
-
Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)
Instrumentation
-
Liquid Chromatography system: Shimadzu Prominence HPLC system or equivalent[1]
-
Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent[1]
-
Analytical Column: C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[9]
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of S1P (d18:1) and S1P (d17:1) in methanol. Store at -20°C.
-
Working Solutions:
-
Prepare a 200 nM working solution of the S1P (d17:1) internal standard in methanol.[1]
-
Prepare a series of S1P (d18:1) working solutions by diluting the stock solution in methanol.
-
-
Calibration Standards (CS): Prepare calibration standards by spiking the S1P (d18:1) working solutions into a surrogate matrix (e.g., 4% BSA in water) to achieve final concentrations ranging from 25 to 600 ng/mL.[9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix in the same manner as the calibration standards.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 20 µL of each sample, add 200 µL of the S1P (d17:1) internal standard working solution in methanol.[9]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid[9]
-
Flow Rate: 500 µL/min[9]
-
Injection Volume: 1 µL[9]
-
Gradient:
-
0-1 min: 50% B
-
1-3 min: 50-95% B
-
3-5 min: 95% B
-
5.1-7 min: 50% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S1P (d18:1): m/z 380.4 → 264.4
-
S1P (d17:1): m/z 366.4 → 250.4
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
Data Presentation
The quantitative data for the S1P (d18:1) assay is summarized in the tables below. The method demonstrates good linearity over the specified concentration range.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 25 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 50 | 48.5 | 97.0 | < 15 |
| Medium | 250 | 255.0 | 102.0 | < 15 |
| High | 500 | 490.0 | 98.0 | < 15 |
Data presented are representative and may vary between laboratories and instruments.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of S1P (d18:1) in human plasma. The use of a stable isotope-labeled internal standard, S1P (d17:1), ensures high accuracy and precision. The simple protein precipitation protocol and rapid LC-MS/MS analysis make this method well-suited for high-throughput applications in both academic research and the pharmaceutical industry.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate quantification of sphingosine-1-phosphate in normal and Fabry disease plasma, cells and tissues by LC-MS/MS with (13)C-encoded natural S1P as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sphingosine-1-Phosphate in Biological Matrices by LC-MS/MS
Abstract
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid that regulates a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking.[1][2] Its role as a signaling molecule in various diseases, such as cancer, fibrosis, and multiple sclerosis, has made it a key target for therapeutic development and biomarker research.[1][3] Accurate and sensitive quantification of S1P in biological samples is therefore essential. This application note details a robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of S1P in plasma and serum. The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.
Introduction
S1P exerts its biological functions by binding to a family of five G protein-coupled receptors (S1PR1-5).[2][4] The signaling cascades initiated by S1P are complex and cell-type specific, influencing downstream pathways such as ERK, PI3K, and Rho GTPase.[4] Given its low abundance and zwitterionic nature, which can lead to poor chromatographic peak shape, the analysis of S1P presents analytical challenges.[5] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput for quantifying S1P in complex biological matrices.[5][6][7][8][9][10] This document provides a detailed protocol for a validated LC-MS/MS method suitable for researchers, scientists, and drug development professionals.
S1P Signaling Pathway
The diagram below illustrates the general signaling pathway of Sphingosine-1-Phosphate. S1P is synthesized from sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2). It can then be transported out of the cell to act on one of five S1P receptors (S1PR1-5) on the cell surface. These G protein-coupled receptors activate various downstream signaling cascades to elicit cellular responses.
Experimental Protocols
Materials and Reagents
-
Sphingosine-1-phosphate (S1P) standard
-
C17-Sphingosine-1-phosphate (C17-S1P) or d7-S1P (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma/serum samples
-
Bovine Serum Albumin (BSA, 4% in water)
Sample Preparation (Protein Precipitation)
This protocol is adapted from a common protein precipitation method used for S1P extraction from serum or plasma.[6][7]
-
Thaw plasma/serum samples and standards at room temperature.
-
In a microcentrifuge tube, add 20 µL of the sample (or calibration standard/quality control sample).
-
Add 200 µL of cold methanol containing the internal standard (e.g., 25 ng/mL of C17-S1P).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject an aliquot (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system for analysis.[6][7]
Experimental Workflow Diagram
The following diagram outlines the major steps in the LC-MS/MS analysis of S1P.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid and 2 mM Ammonium Formate[11][12] |
| Mobile Phase B | Acetonitrile with 0.1-0.2% Formic Acid |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-30% B; 3.6-5.0 min: 30% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C[12] |
| Injection Volume | 1 - 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 - 5500 V[12][13] |
| Source Temperature | 400 - 450 °C[12][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for S1P and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| S1P | 380.4 | 264.4 | Optimized | 100 |
| C17-S1P (IS) | 366.4 | 250.4 | Optimized | 100 |
| d7-S1P (IS) | 387.4 | 271.4 | Optimized | 100 |
Note: The product ion at m/z 264.4 corresponds to the sphingosine backbone after the neutral loss of the phosphate (B84403) group and water.[14] Collision energies should be optimized for the specific instrument to achieve maximum signal intensity.
Quantitative Data Summary
The performance of the method should be evaluated according to regulatory guidelines. The following table presents typical performance characteristics for a validated S1P assay.
Table 4: Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 25 - 600 ng/mL[6][10] |
| Correlation Coefficient (r²) | > 0.999[6][10] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[10] |
| Intra-day Precision (%RSD) | < 10%[10] |
| Inter-day Precision (%RSD) | < 10%[10] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | 80 - 98%[10] |
| Matrix Effect | Monitored and compensated by internal standard |
| Carryover | < 0.1% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Sphingosine-1-phosphate in biological matrices using LC-MS/MS. The described method, involving a straightforward protein precipitation step followed by rapid and sensitive LC-MS/MS detection, is highly suitable for high-throughput analysis in research and clinical settings. The use of a stable isotope-labeled or odd-chain internal standard ensures accuracy and precision by correcting for matrix effects and extraction variability. This robust method will facilitate further investigation into the role of S1P in health and disease and support the development of novel therapeutics targeting the S1P signaling pathway.
References
- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine-1-phosphate (d17:1) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2] The S1P signaling pathway is a significant target in drug development, particularly for autoimmune diseases and cancer.[3][4] Accurate and reproducible quantification of specific S1P species, such as the odd-chain S1P (d17:1), in plasma is crucial for preclinical and clinical research. This document provides a detailed protocol for the extraction and quantification of S1P (d17:1) from plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
S1P Signaling Pathway
Sphingosine-1-phosphate exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[1][7] The binding of S1P to these receptors activates various downstream signaling cascades, leading to diverse cellular responses. The specific outcome of S1P signaling is dependent on the receptor subtype expressed on the cell surface and the G protein to which it couples.[7] For instance, S1PR1, predominantly coupled to Gi, is crucial for lymphocyte egress from lymphoid organs, a process targeted by the multiple sclerosis drug Fingolimod.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of S1P (d17:1) in human plasma using the described LC-MS/MS protocol. The data presented are for illustrative purposes and actual values may vary depending on the study population and instrumentation.
| Parameter | Value | Unit | Notes |
| Calibration Curve | |||
| Linearity Range | 0.5 - 100 | ng/mL | Achieved with a correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 | ng/mL | Signal-to-noise ratio > 10 |
| Precision | |||
| Intra-day Precision (%CV) | < 10 | % | Based on quality control (QC) samples at low, mid, and high concentrations (n=6) |
| Inter-day Precision (%CV) | < 15 | % | Based on QC samples analyzed on three different days |
| Accuracy | |||
| Accuracy (% Recovery) | 85 - 115 | % | Determined from the analysis of spiked plasma samples |
| Sample Analysis | |||
| Typical Plasma Concentration | 0.5 - 5.0 | ng/mL | Concentration of S1P (d17:1) in healthy human plasma |
Experimental Protocol
This protocol details the materials and methodology for the extraction and quantification of S1P (d17:1) from plasma samples.
Materials and Reagents
-
Human plasma (collected in K2EDTA tubes)
-
S1P (d17:1) analytical standard
-
S1P (d17:1) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Equipment
-
Liquid Chromatography system (e.g., UHPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Refrigerated centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-phosphate signaling: unraveling its role as a drug target against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sphingosine-1-phosphate (d17:1) for Robust Sphingolipid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a vast array of physiological and pathological processes.[1][2][3] It plays a pivotal role in regulating cellular functions such as proliferation, migration, survival, and immune cell trafficking.[1][2][3][4] The delicate balance of S1P and other sphingolipids, often termed the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis.[5][6] Dysregulation of S1P signaling has been implicated in numerous diseases, including cancer, autoimmune disorders, and cardiovascular diseases, making it a significant target for therapeutic intervention and drug development.[3][5][6]
Accurate and precise quantification of S1P and other sphingolipids in biological matrices is paramount for elucidating their complex roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[3][7][8] A key challenge in quantitative LC-MS/MS is accounting for variability during sample preparation and analysis. The use of a stable isotope-labeled or odd-chain internal standard is essential to correct for these variations. Sphingosine-1-phosphate (d17:1) is a synthetic analog of the most common endogenous S1P (d18:1) and serves as an ideal internal standard for sphingolipid profiling.[9] Its distinct mass allows for its differentiation from endogenous sphingolipids, while its similar chemical properties ensure comparable extraction efficiency and ionization response, leading to highly accurate and reproducible quantification.[10][11]
Applications of S1P (d17:1) in Sphingolipid Profiling
The use of S1P (d17:1) as an internal standard is integral to a variety of research and drug development applications:
-
Biomarker Discovery: Accurate quantification of S1P and other sphingolipids in plasma, serum, and tissues can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.[12]
-
Pharmacodynamic Studies: In the development of drugs targeting the sphingolipid pathway (e.g., S1P receptor modulators like Fingolimod), S1P (d17:1) enables precise measurement of changes in endogenous sphingolipid levels, providing critical insights into the drug's mechanism of action and efficacy.[4][13]
-
Lipidomics Research: S1P (d17:1) is a vital tool in comprehensive lipidomics studies aimed at understanding the intricate network of sphingolipid metabolism and its role in cellular signaling.[3]
-
Preclinical and Clinical Research: The robustness of analytical methods employing S1P (d17:1) is crucial for the reliable analysis of samples from preclinical animal models and human clinical trials.[14]
Quantitative Data Summary
The following tables summarize typical quantitative data for S1P analysis using LC-MS/MS with S1P (d17:1) as an internal standard. These values are illustrative and may vary depending on the specific biological matrix, instrumentation, and experimental conditions.
Table 1: Typical Concentrations of S1P in Human Biological Samples
| Biological Matrix | S1P Concentration Range | Reference(s) |
| Plasma | 100 - 1200 nM | [3] |
| Serum | 1400 - 1800 nM | [3] |
| Lymph | ~100 nM | [3] |
Note: S1P concentrations in serum are significantly higher than in plasma due to its release from platelets during coagulation.[3][14]
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for S1P Quantification
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 2 - 100 ng/mL (r² > 0.999) | [15] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [15] |
| Intra-day Precision (CV%) | < 15% | [10] |
| Inter-day Precision (CV%) | < 15% | [10] |
| Accuracy (%) | 85 - 115% | [10] |
Experimental Protocols
Protocol 1: Sphingolipid Extraction from Plasma/Serum
This protocol describes a butanolic extraction method suitable for a broad range of sphingolipids.[7][10]
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) mixture containing Sphingosine-1-phosphate (d17:1) in methanol
-
200 mM citric acid / 270 mM disodium (B8443419) hydrogenphosphate buffer (pH 4.0)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solvent (e.g., Methanol with 1 mM ammonium (B1175870) formate)
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the internal standard mixture.
-
Add 60 µL of the citrate/phosphate buffer (pH 4.0) and vortex briefly.[7]
-
Add 1 mL of 1-butanol and vortex vigorously for 1 minute.
-
Add 500 µL of water-saturated 1-butanol and continue to vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.[7]
-
Carefully transfer the upper butanolic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[7]
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This protocol outlines a general method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.
Instrumentation:
-
UPLC/HPLC system
-
HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[7]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
LC Parameters:
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate[7]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[7]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-8 min: Re-equilibrate at 95% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. The following table provides example transitions.
Table 3: Example MRM Transitions for S1P Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| S1P (d18:1) | 380.3 | 264.3 |
| S1P (d17:1) (IS) | 366.3 | 250.3 |
Note: The product ion at m/z 264.3 is a common fragment for sphingolipids containing a d18:1 sphingoid backbone.[5]
Visualizations
Sphingolipid Metabolism and S1P Signaling
Caption: Overview of sphingolipid metabolism leading to S1P and its subsequent signaling pathway.
LC-MS/MS Workflow for Sphingolipid Profiling
Caption: A typical workflow for quantitative sphingolipid analysis using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 14. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S1P (d17:1) in Clinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in a multitude of physiological and pathological processes. As a key regulator of the vascular and immune systems, S1P is implicated in conditions such as autoimmune diseases, cancer, atherosclerosis, and inflammatory responses. Consequently, the accurate quantification of S1P levels in clinical samples is of paramount importance for biomarker discovery, disease monitoring, and the development of novel therapeutics.
This document provides detailed application notes and protocols for the analysis of S1P in clinical samples, with a special focus on the role of the synthetic analog, Sphingosine-1-phosphate (d17:1), as an internal standard for robust and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance of Sphingosine-1-Phosphate
S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating a cascade of downstream signaling events. The concentration gradient of S1P between blood, lymph, and tissues is crucial for processes like lymphocyte trafficking. Dysregulation of S1P levels has been associated with various diseases:
-
Autoimmune Diseases: The S1P receptor modulator, fingolimod, is an approved treatment for multiple sclerosis, highlighting the role of S1P in autoimmune disorders.
-
Cancer: S1P is involved in tumor progression, angiogenesis, and metastasis, making it a potential therapeutic target and biomarker.
-
Cardiovascular Disease: S1P plays a complex role in atherosclerosis and other cardiovascular conditions. Studies have shown an inverse association between circulating S1P levels and coronary artery disease in patients with type 2 diabetes.[1]
-
Inflammatory Diseases: S1P is a key mediator in inflammatory processes, and its levels can be altered in conditions like sepsis and periodontitis.
-
Neurological Disorders: Decreased serum S1P levels have been observed in patients with acute ischemic stroke, suggesting its potential as a diagnostic biomarker.[2][3]
Role of S1P (d17:1) in Clinical Analysis
Endogenous S1P in humans is predominantly the d18:1 isoform. S1P (d17:1) is a synthetic analog with a 17-carbon chain, which is not naturally present in significant amounts in human samples. This makes it an ideal internal standard for LC-MS/MS analysis. The use of a stable isotope-labeled or odd-chain internal standard like S1P (d17:1) is crucial for:
-
Correcting for sample loss during extraction and sample preparation.
-
Accounting for variations in ionization efficiency in the mass spectrometer.
-
Improving the accuracy and precision of the quantification of endogenous S1P species.
Quantitative Data
The following tables summarize representative concentrations of S1P (predominantly the d18:1 isoform) in human plasma and serum from healthy individuals and patients with various conditions. It is important to note that S1P levels are significantly higher in serum than in plasma due to its release from platelets during coagulation.[4][5][6][7]
Table 1: S1P Concentrations in Healthy Individuals
| Sample Type | Mean Concentration (µM) | Concentration Range (µM) | Reference |
| Plasma | 0.75 ± 0.16 | 0.49 - 1.15 | [8] |
| Plasma | ~1.0 ± 0.09 | 0.5 - 1.2 | [6][9] |
| Serum | 1.04 ± 0.24 | 0.59 - 1.51 | [8] |
| Serum | Not specified | 1.4 - 1.8 | [6] |
Table 2: S1P Concentrations in Disease States
| Disease State | Sample Type | Patient Concentration | Control Concentration | Key Findings | Reference |
| Lung Cancer | Serum | 270.46 ± 68.19 ng/mL | 123.64 ± 24.11 ng/mL | Significantly higher in patients. Levels decreased in patients undergoing radiotherapy. | [5][10] |
| Acute Ischemic Stroke | Serum | Lower in patients | Higher in controls | Decreased S1P may be a potential biomarker for early acute ischemic stroke. | [3] |
| Sepsis | Serum | 580 ± 24 nmol/L | 1156 ± 17 nmol/L | Significantly lower in septic patients compared to healthy controls. | [1] |
| Periodontitis | Serum | Increased with disease severity | Lower in healthy individuals | Significantly increased in subjects with moderate and severe periodontitis. |
Signaling Pathways and Experimental Workflow
S1P Signaling Pathway
S1P binds to its five receptors (S1PR1-5), which couple to different heterotrimeric G proteins (Gαi, Gαq, Gα12/13) to initiate downstream signaling cascades. These pathways regulate crucial cellular processes such as proliferation, survival, migration, and cytoskeletal rearrangement.
Experimental Workflow for S1P Quantification
The following diagram outlines the typical workflow for the quantification of S1P in clinical plasma or serum samples using LC-MS/MS with S1P (d17:1) as an internal standard.
Experimental Protocols
Protocol 1: Sample Collection and Handling
Objective: To properly collect and store plasma and serum samples to ensure the stability and accurate measurement of S1P.
Materials:
-
Vacutainer tubes with anticoagulant (e.g., EDTA, citrate) for plasma collection.
-
Serum separator tubes (SST) for serum collection.
-
Centrifuge.
-
Cryovials for aliquotting and storage.
-
-80°C freezer.
Procedure:
-
Plasma Collection: a. Draw whole blood into vacutainer tubes containing an anticoagulant. b. Gently invert the tubes 8-10 times to ensure proper mixing. c. Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C. d. Carefully collect the supernatant (plasma) without disturbing the buffy coat. e. Aliquot the plasma into cryovials and store immediately at -80°C until analysis.
-
Serum Collection: a. Draw whole blood into serum separator tubes. b. Allow the blood to clot at room temperature for 30-60 minutes. c. Centrifuge at 1,500 x g for 15 minutes at 4°C. d. Collect the supernatant (serum). e. Aliquot the serum into cryovials and store immediately at -80°C until analysis.
Note: Consistent sample handling is critical. Since S1P is released from platelets during clotting, serum levels are expected to be higher than plasma levels. For longitudinal studies, it is essential to use the same sample type for all time points.
Protocol 2: S1P Extraction from Plasma/Serum
Objective: To extract S1P from plasma or serum samples and prepare them for LC-MS/MS analysis. This protocol is based on a protein precipitation method.[5]
Materials:
-
Plasma or serum samples.
-
S1P (d17:1) internal standard stock solution (e.g., 1 mg/mL in methanol).
-
Methanol (B129727) (LC-MS grade).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Microcentrifuge.
-
LC vials.
Procedure:
-
Thaw plasma/serum samples and the internal standard on ice.
-
Prepare a working solution of the S1P (d17:1) internal standard in methanol at a final concentration of 25 ng/mL.
-
In a microcentrifuge tube, add 20 µL of plasma or serum.
-
Add 200 µL of the methanol solution containing the S1P (d17:1) internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial.
-
The samples are now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of S1P
Objective: To quantify the concentration of S1P in the extracted samples using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Triple quadrupole mass spectrometer.
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 5 µm).
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: A suitable gradient to separate S1P from other lipids. (This will need to be optimized based on the specific column and system).
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S1P (d18:1): Q1: 380.3 m/z → Q3: 264.3 m/z
-
S1P (d17:1) (Internal Standard): Q1: 366.3 m/z → Q3: 250.3 m/z
-
-
Other Parameters: Ion spray voltage, temperature, curtain gas, and collision energy should be optimized for the specific instrument.
Quantification:
-
Prepare a calibration curve using known concentrations of S1P (d18:1) standard spiked with a constant concentration of the S1P (d17:1) internal standard.
-
Analyze the clinical samples and the calibration standards by LC-MS/MS.
-
Calculate the ratio of the peak area of the endogenous S1P (d18:1) to the peak area of the S1P (d17:1) internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the S1P (d18:1) standards.
-
Determine the concentration of S1P in the clinical samples by interpolating their peak area ratios on the calibration curve.
The accurate quantification of S1P in clinical samples holds significant promise for advancing our understanding of various diseases and for the development of new diagnostic and therapeutic strategies. The use of S1P (d17:1) as an internal standard in LC-MS/MS-based methods is a critical component for achieving the necessary accuracy and precision for clinical applications. The protocols and information provided herein offer a comprehensive guide for researchers and clinicians working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Sphingosine-1-phosphate (d17:1) Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation.[1][2] S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1P₁₋₅).[3] The d17:1 analog of S1P is a synthetic sphingolipid often utilized as an internal standard for the quantification of the endogenous S1P (d18:1) in plasma and tissue samples.[4] Proper preparation of S1P (d17:1) working solutions is paramount for obtaining accurate and reproducible results in experimental settings. This document provides detailed protocols for the preparation of S1P (d17:1) solutions for use in research applications.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Formal Name | 2S-amino-4E-heptadecene-1,3R-diol, 1-(dihydrogen phosphate) | [4] |
| Synonyms | D-erythro-Sphingosine C17-phosphate, S1P (d17:1) | [4] |
| Molecular Formula | C₁₇H₃₆NO₅P | [4][5] |
| Formula Weight | 365.45 g/mol | [5] |
| Purity | ≥95% - ≥99% (vendor specific) | [4][5] |
| Formulation | A crystalline solid | [4] |
Solubility and Storage
| Parameter | Details | Source |
| Solubility | 4 mg/mL in 0.3 M NaOH (requires sonication and warming) | [4][5] |
| Methanol (B129727):water (95:5) to form a suspension | [6] | |
| DMSO/concentrated HCl (100:2, v/v) for stock solutions | [7] | |
| Storage of Solid | -20°C for up to 4 years | [4][8][9] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
| BSA-complexed Solution Storage | Maximum of three months at -20°C | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Aqueous Base
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous buffers, often for complexing with a carrier protein like BSA.
Materials:
-
Sphingosine-1-phosphate (d17:1) crystalline solid
-
0.3 M NaOH solution, sterile
-
Sterile, conical glass vial
-
Water bath sonicator
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh the desired amount of S1P (d17:1) in a sterile, conical glass vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment.
-
Initial Dissolution: Add the appropriate volume of 0.3 M NaOH to achieve a concentration of 4 mg/mL.[4][5] For example, to a 1 mg vial, add 250 µL of 0.3 M NaOH.
-
Warming and Sonication: Gently warm the vial in a water bath (approximately 50°C) and sonicate in a water bath sonicator.[5][6]
-
Vortexing: Vortex the solution intermittently until the solid is fully dissolved. The solution may appear as a milky white suspension.[3][10]
-
Storage: Aliquot the stock solution into smaller volumes in sterile glass vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Protocol 2: Preparation of a BSA-Complexed Working Solution for Cell-Based Assays
S1P is a lipid and has poor solubility in aqueous media. For cell-based assays, it is typically complexed with fatty acid-free Bovine Serum Albumin (BSA) which acts as a carrier, enhancing its stability and delivery to cells.[11]
Materials:
-
S1P (d17:1) stock solution (from Protocol 1 or a methanolic suspension)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fatty acid-free BSA
-
Sterile glass tubes
-
Water bath
-
Vortex mixer
Procedure:
-
BSA Solution Preparation: Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile PBS. Warm to 37°C to aid dissolution.
-
S1P Aliquoting and Drying (if starting from a methanolic suspension):
-
Complexation:
-
Add the pre-warmed 4 mg/mL BSA solution to the dried S1P film or the aqueous stock solution to achieve the desired final S1P concentration.[6][11] For example, to prepare a 125 µM working solution, dilute the stock accordingly.
-
Vortex the solution every 5 minutes during the incubation period to ensure proper complexation.[11]
-
-
Use and Storage: This BSA-complexed S1P working solution should be kept at 37°C throughout the experiment.[11] It can be stored at -20°C for a maximum of three months.[6] Avoid keeping the solution on ice as this may cause the S1P to fall out of solution.[11]
Visualizations
Experimental Workflow
References
- 1. Sphingosine-1-Phosphate (d17:1) powder Avanti Polar Lipids [sigmaaldrich.com]
- 2. Human Metabolome Database: Showing metabocard for Sphingosine 1-phosphate (HMDB0000277) [hmdb.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources and Applications of High-Purity Sphingosine-1-Phosphate (d17:1)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a potent signaling molecule in a myriad of physiological and pathological processes.[1][2] It exerts its influence by binding to a family of five specific G protein-coupled receptors (S1PR1-5), thereby regulating cellular functions such as proliferation, migration, survival, and differentiation.[1][3][4] The d17:1 isoform of S1P is a synthetic analog that is frequently utilized in research as an internal standard for mass spectrometry-based quantification of endogenous S1P (d18:1) in biological samples.[5] Furthermore, its utility extends to in vitro and in vivo studies aimed at elucidating the S1P signaling cascade and its therapeutic potential in areas like immunology, oncology, and neurology.[3][6]
This document provides a comprehensive overview of commercial sources for high-purity S1P (d17:1), detailed protocols for its application in cell-based assays, and visual representations of its signaling pathway and experimental workflows.
Commercial Suppliers of High-Purity Sphingosine-1-Phosphate (d17:1)
A curated list of reputable commercial suppliers offering high-purity S1P (d17:1) is presented below. The table summarizes key product specifications to aid researchers in selecting the most suitable product for their experimental needs.
| Supplier | Product Name | Purity | Format | Storage Temperature |
| Avanti Polar Lipids (via Sigma-Aldrich) | Sphingosine-1-Phosphate (d17:1) | >99% (TLC) | Powder or Ethanol Solution | -20°C |
| Larodan | Sphingosine-1-phosphate (d17:1) | >95%[7] | Solid[7] | Freezer[7] |
| Cayman Chemical | Sphingosine-1-phosphate (d17:1) | ≥95%[5][8] | Crystalline Solid[5][8] | -20°C[5][8] |
| MedChemExpress | Sphingosine-1-phosphate (d17:1) | Not specified | Not specified | -80°C (6 months), -20°C (1 month)[6] |
Sphingosine-1-Phosphate Signaling Pathway
S1P signaling is initiated by the binding of extracellular S1P to one of its five receptors (S1P1-5) on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of various intracellular heterotrimeric G proteins (e.g., Gi/o, Gq, G12/13).[4] The activation of these G proteins subsequently initiates downstream signaling cascades that mediate the diverse cellular responses to S1P.[9]
Caption: S1P signaling pathway overview.
Experimental Protocols
Protocol 1: Preparation of S1P (d17:1) Stock Solution and Working Solutions
This protocol details the preparation of S1P (d17:1) for use in cell culture experiments. It is crucial to handle S1P solutions with care as they are bioactive lipids.
Materials:
-
High-purity S1P (d17:1) powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Nitrogen gas stream
-
Water bath sonicator
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Resuspension of S1P (d17:1): a. Allow the vial of S1P (d17:1) powder to equilibrate to room temperature before opening. b. Resuspend the S1P in methanol to a desired stock concentration (e.g., 1 mg/mL). c. Aliquot the methanolic stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage.
-
Preparation of S1P-BSA Complex Working Solution: [10] a. In a siliconized glass tube, transfer a desired amount of the methanolic S1P stock solution.[10] b. Evaporate the methanol under a gentle stream of nitrogen gas.[10] c. Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile PBS.[10] d. Add the BSA solution to the dried S1P film to achieve the final desired concentration (e.g., 125 µM).[10] e. To facilitate dissolution, sonicate the solution in a water bath for 1 minute and vortex regularly.[10] f. Incubate the tube in a 37°C water bath for 30 minutes, vortexing every 5 minutes, to ensure complete complex formation.[10] g. Keep the S1P-BSA solution at 37°C during the experiment to maintain solubility.[10]
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol outlines a common method to assess the effect of S1P (d17:1) on cell migration using a Boyden chamber assay.[11]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size, depending on cell type)
-
Cells of interest (e.g., endothelial cells, cancer cells, immune cells)
-
Serum-free cell culture medium
-
S1P (d17:1)-BSA complex working solution (from Protocol 1)
-
Fibronectin (or other appropriate coating agent)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 2-4 hours prior to the assay by replacing the growth medium with serum-free medium. c. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL in PBS) for 1 hour at 37°C and then air dry. b. In the lower chamber, add serum-free medium containing different concentrations of S1P (d17:1)-BSA complex (e.g., 0, 10, 100, 1000 nM) to assess dose-dependent effects. c. Add 100 µL of the cell suspension to the upper chamber.
-
Incubation and Analysis: a. Incubate the Boyyden chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). b. After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. c. Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. d. Stain the migrated cells with a fluorescent dye such as Calcein-AM. e. Quantify the migrated cells by measuring the fluorescence intensity using a plate reader or by counting the cells in several fields of view under a fluorescence microscope.
Caption: Workflow for a cell migration assay.
Conclusion
High-purity Sphingosine-1-phosphate (d17:1) is an indispensable tool for researchers investigating the multifaceted roles of S1P signaling. The availability of this compound from various commercial sources, coupled with established protocols for its use in cell-based assays, facilitates a deeper understanding of its biological functions and its potential as a therapeutic target. The information and protocols provided herein serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. larodan.com [larodan.com]
- 8. biocompare.com [biocompare.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of extracellular and intracellular sphingosine 1-phosphate in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine-1-phosphate (d17:1) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that acts as a potent signaling molecule in a wide array of physiological and pathological processes.[1] It plays a crucial role in regulating cell proliferation, survival, migration, and immune responses through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[2] S1P (d17:1) is a synthetic analog of the most abundant endogenous S1P (d18:1). While S1P (d17:1) is frequently utilized as an internal standard for the quantification of S1P (d18:1) in mass spectrometry applications, its biological activity is of significant interest for researchers exploring the structure-activity relationships of S1P signaling.[3] Atypical S1P chain lengths can exhibit distinct biological activities and differential binding affinities to S1P receptors, making S1P (d17:1) a valuable tool for dissecting S1P signaling pathways.
This document provides detailed application notes and protocols for the use of Sphingosine-1-phosphate (d17:1) in key cell-based assays, including cell migration, proliferation, and apoptosis.
Physical and Chemical Properties of Sphingosine-1-phosphate (d17:1)
A clear understanding of the physicochemical properties of S1P (d17:1) is essential for its effective use in cell-based assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₆NO₅P | [3] |
| Molecular Weight | 365.45 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [3] |
| Solubility | Soluble in 0.3 M NaOH (4 mg/ml) | [3] |
| Storage | Store at -20°C | [3] |
S1P Signaling Pathways
S1P exerts its pleiotropic effects by binding to its five cognate G protein-coupled receptors (S1PR1-5), which couple to various heterotrimeric G proteins (Gαi, Gαq, Gα12/13) to initiate downstream signaling cascades. The specific cellular response to S1P is dependent on the receptor subtype expression profile of the cell type.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate Stimulates Insulin Secretion and Improves Cell Survival by Blocking Voltage-dependent K+ Channels in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis of S1P (d17:1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathophysiological processes, including immune cell trafficking, angiogenesis, and embryogenesis.[1][2][3] The specific isoform S1P (d17:1) is not naturally occurring in mammals and is therefore an ideal internal standard for mass spectrometry-based quantification of endogenous S1P species (like S1P d18:1).[4] This document provides detailed experimental design considerations, application notes, and protocols for the robust and accurate quantification of S1P species using S1P (d17:1) in lipidomics studies.
I. Biological Context: The S1P Signaling Pathway
S1P exerts its effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[1][5] The binding of S1P to its receptors initiates downstream signaling cascades that regulate cell survival, proliferation, migration, and differentiation. The so-called "S1P rheostat," the balance between intracellular levels of pro-apoptotic ceramide and pro-survival S1P, is a critical determinant of cell fate.[4]
Below is a diagram illustrating the canonical S1P signaling pathway.
II. Experimental Design and Workflow
A typical lipidomics workflow for the quantification of S1P involves sample preparation, lipid extraction, LC-MS/MS analysis, and data processing. The use of a non-endogenous internal standard like S1P (d17:1) is crucial for correcting for variability during sample processing and analysis.[4]
The following diagram outlines a standard experimental workflow.
III. Protocols and Methodologies
A. Sample Preparation
Proper sample collection and handling are paramount for accurate sphingolipid analysis. For blood-derived samples, it is important to note that S1P levels can be significantly higher in serum than in plasma due to release from platelets during coagulation.[6]
Table 1: Recommended Sample Amounts
| Sample Type | Recommended Amount |
| Plasma / Serum | ≥ 200 µL[7] |
| Whole Blood | ≥ 500 µL[7] |
| Tissue | ≥ 50 mg (wet weight)[7] |
| Cells | ≥ 1 x 10⁷ cells[7] |
For tissues, flash-freezing in liquid nitrogen immediately after collection is recommended to halt metabolic activity.[7] Cells should be washed with PBS to remove media contaminants.[7]
B. Lipid Extraction
The choice of extraction method can influence the recovery of different lipid species. For S1P and other lysophospholipids, both butanol-based and modified Bligh-Dyer methods are commonly employed.
Protocol 1: Butanolic Extraction This method is often favored for polar sphingolipids like S1P.[2][4]
-
To 100 µg of protein from a cell homogenate or 50 µL of plasma, add a known amount of S1P (d17:1) internal standard.[4]
-
Add 500 µl of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4.0).[4]
-
Add 1 ml of 1-butanol (B46404) and vortex thoroughly.[2]
-
Centrifuge at 1,750 x g for 10 minutes at 10°C to separate the phases.[2]
-
Collect the upper butanol phase for analysis.
Protocol 2: Modified Bligh-Dyer Extraction A classic method for total lipid extraction, modified to improve recovery of polar lipids.[8]
-
To 50 µL of plasma or an equivalent amount of other sample types, add the S1P (d17:1) internal standard.
-
Add 2 ml of a 1:2 (v/v) chloroform (B151607)/methanol mixture containing 0.1% trifluoroacetic acid (TFA).[8]
-
Vortex for 30 seconds.
-
Add 0.5 ml of chloroform and 0.5 ml of water, vortexing after each addition.[8]
-
Centrifuge at 3,500 x g for 15 minutes to separate the phases.[8]
-
Collect the lower organic phase.
Table 2: Comparison of Extraction Method Recoveries for S1P
| Extraction Method | Average Recovery (%) | Reference |
| Butanolic Extraction | 60 - 70 | [4] |
| Bligh & Dyer (modified) | >80 | [9] |
C. LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of S1P.[4][10]
Table 3: Exemplary LC-MS/MS Parameters for S1P Analysis
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 5 µm) | [10][11] |
| Mobile Phase A | 0.1% Formic acid in Water | [11] |
| Mobile Phase B | 0.1% Formic acid in Methanol | [11] |
| Flow Rate | 500 µL/min | [11] |
| Gradient | Linear gradient from 40% to 100% B | [10] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | [4][11] |
| Monitored Transition (S1P d18:1) | m/z 380.4 → 264.4 | [11] |
| Monitored Transition (S1P d17:1) | m/z 366.4 → 250.2 | [11] |
| Collision Energy | Optimized for specific instrument | [10] |
IV. Data Analysis and Interpretation
Quantification is achieved by calculating the peak area ratio of the endogenous S1P (d18:1) to the internal standard S1P (d17:1). A standard curve is generated using known concentrations of S1P (d18:1) spiked into a surrogate matrix to determine the absolute concentration in the samples.
V. Conclusion
The methodologies outlined in this document provide a robust framework for the design and execution of lipidomics studies focused on sphingosine-1-phosphate. The use of the non-endogenous internal standard S1P (d17:1) is essential for achieving accurate and reproducible quantification. Careful consideration of sample handling, extraction methodology, and analytical parameters will ensure high-quality data for researchers, scientists, and drug development professionals investigating the multifaceted roles of S1P.
References
- 1. Signaling and biological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingosine-1-phosphate (d17:1)
Topic: Sphingosine-1-phosphate (d17:1) Stability and Storage Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), namely S1P1-5.[2][3] The d17:1 variant of S1P is a less common analog of the more abundant d18:1 species but is functionally significant and often utilized as an internal standard in mass spectrometry-based lipidomics. Ensuring the integrity of S1P (d17:1) during storage and experimental handling is paramount for obtaining accurate and reproducible results. These application notes provide a comprehensive overview of the stability of S1P (d17:1), recommended storage conditions, and detailed protocols for its handling and stability assessment.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C17H36NO5P |
| Molecular Weight | 365.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in 0.3 M NaOH (4 mg/ml). Sparingly soluble in organic solvents like methanol (B129727), requiring warming or sonication for dissolution. |
Note: Data compiled from multiple sources.
Recommended Storage Conditions
Proper storage is crucial to maintain the stability of Sphingosine-1-phosphate (d17:1). The following conditions are recommended based on vendor specifications and available stability data.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[4] | Store in a tightly sealed container, protected from light. |
| In Solvent (e.g., Methanol) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. | |
| Aqueous Solution (with BSA) | -20°C | Up to 3 months | Prepare fresh when possible. Avoid pH extremes. |
Stability Profile
-
pH Stability : S1P is known to be susceptible to degradation in highly acidic or basic conditions. Storage in buffers with a pH below 4.0 or above 9.0 may lead to decomposition.[4] The phosphate (B84403) ester linkage is prone to hydrolysis under these conditions.
-
Temperature Stability : As a lipid, S1P is expected to be more stable at lower temperatures. Studies on S1P in biological samples have shown temperature-dependent changes in its concentration, underscoring the importance of maintaining cold-chain integrity during sample handling.
-
Freeze-Thaw Stability : Repeated freeze-thaw cycles of S1P solutions should be avoided as they can lead to degradation and affect the accuracy of quantification. Aliquoting stock solutions is highly recommended.
-
Photostability : While specific photostability studies on S1P (d17:1) are not widely published, it is good laboratory practice to protect lipid solutions from prolonged exposure to light.
S1P Signaling Pathway
S1P signaling is a complex process involving its synthesis, transport, and binding to cell surface receptors, which in turn activates downstream signaling cascades.
Caption: Overview of the Sphingosine-1-phosphate (S1P) signaling pathway.
Experimental Protocols
Protocol 1: Preparation of S1P (d17:1) Stock Solutions
Objective: To prepare stable and accurate stock solutions of S1P (d17:1) for experimental use.
Materials:
-
Sphingosine-1-phosphate (d17:1) solid
-
Methanol (HPLC grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with Teflon-lined caps
-
Sonicator
-
Nitrogen gas source
Procedure for Methanolic Stock Solution:
-
Accurately weigh the desired amount of S1P (d17:1) solid in a glass vial.
-
Add the appropriate volume of methanol to achieve the desired concentration (e.g., 1 mg/mL).
-
Warm the mixture gently (40-50°C) and sonicate until the S1P is fully dissolved or a homogenous suspension is formed.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
Procedure for Aqueous BSA-Complexed Solution:
-
Aliquot the desired amount of methanolic S1P stock solution into a clean glass vial.
-
Evaporate the methanol under a gentle stream of nitrogen to form a thin lipid film on the vial wall.
-
Prepare a 4 mg/mL solution of fatty acid-free BSA in PBS (pH 7.4).
-
Add the required volume of the BSA solution to the lipid film to achieve the final desired S1P concentration.
-
Incubate the mixture at 37°C for 30 minutes, vortexing intermittently, to allow for the complexation of S1P with BSA.
-
This solution can be used directly for cell-based assays and should be stored at -20°C for up to 3 months.
Protocol 2: Forced Degradation Study of S1P (d17:1)
Objective: To evaluate the stability of S1P (d17:1) under various stress conditions to identify potential degradation products and pathways.
Materials:
-
S1P (d17:1) stock solution (in a suitable solvent like methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
Photostability chamber
-
Oven
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for a forced degradation study of S1P (d17:1).
Procedure:
-
Preparation of Samples: Prepare multiple aliquots of S1P (d17:1) solution at a known concentration.
-
Acid Hydrolysis: Add an equal volume of 1M HCl to an aliquot of the S1P solution. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1M NaOH to another aliquot. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 30% H2O2. Keep at room temperature.
-
Thermal Degradation: Place an aliquot in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Sampling: At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition. Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method to determine the remaining concentration of S1P (d17:1) and to detect any degradation products.
Protocol 3: LC-MS/MS Method for S1P (d17:1) Quantification
Objective: To provide a general LC-MS/MS method for the quantification of S1P (d17:1) in stability samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate S1P from potential degradation products (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
S1P (d17:1): Precursor ion (m/z) 366.3 → Product ion (m/z) 250.3 (This is a theoretical transition, optimization is required).
-
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these parameters using a pure standard of S1P (d17:1).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum S1P signal.
Data Analysis:
-
Integrate the peak area of the S1P (d17:1) MRM transition at each time point.
-
Calculate the percentage of S1P remaining relative to the time zero sample.
-
Analyze the mass spectra for the appearance of new peaks, which could represent degradation products.
Conclusion
The stability of Sphingosine-1-phosphate (d17:1) is critical for its use in research and development. Adherence to recommended storage conditions, including low temperatures and protection from light, is essential. For applications requiring the use of S1P (d17:1) in solution, fresh preparation is ideal, and aliquoting is recommended to minimize degradation from freeze-thaw cycles. The provided protocols offer a framework for the proper handling and stability assessment of S1P (d17:1), which can be adapted to specific experimental needs. Further forced degradation studies are warranted to fully characterize its stability profile and identify potential degradation products.
References
Application Notes and Protocols for Sphingolipid Research
References
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 10. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. communities.springernature.com [communities.springernature.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Sphingosine-1-Phosphate (S1P)
Audience: Researchers, scientists, and drug development professionals.
Introduction Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] It exerts its influence by binding to a family of five G protein-coupled receptors (S1PR1-5).[2][3] Given its central role in areas like immunology, oncology, and cardiovascular disease, the accurate and precise quantification of S1P in biological matrices is essential for advancing research and therapeutic development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for S1P analysis due to its high sensitivity, specificity, and robustness.[4][5]
This application note provides a detailed protocol for a validated LC-MS/MS method for the reliable quantification of S1P in plasma and serum.
S1P Signaling Pathway
S1P is generated from sphingosine (B13886) through phosphorylation by sphingosine kinases (SphK1 and SphK2). Once formed, S1P can be transported out of the cell to act in an autocrine or paracrine manner. It binds to its specific cell surface receptors (S1PR1-5), which couple to various G proteins (Gαi/o, Gαq, Gα12/13) to initiate downstream signaling cascades.[2][3] These pathways, including the Ras/ERK, PI3K/Akt, PLC, and Rho pathways, regulate diverse cellular functions.[3] The signaling is terminated when S1P is irreversibly degraded by S1P lyase or dephosphorylated back to sphingosine by S1P phosphatases.
Caption: A simplified diagram of the Sphingosine-1-Phosphate (S1P) signaling pathway.
Experimental Workflow
The quantification of S1P by LC-MS/MS follows a systematic workflow. The process begins with sample collection, followed by a robust sample preparation step to extract the analyte and remove interfering substances. The prepared sample is then injected into the LC-MS/MS system for separation and detection. Finally, the acquired data is processed to determine the concentration of S1P.
Caption: General experimental workflow for S1P quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
S1P (d-erythro-Sphingosine-1-Phosphate) standard (Avanti Polar Lipids)
-
C17-S1P (C17-Sphingosine-1-Phosphate) internal standard (IS) (Avanti Polar Lipids)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Biological matrix (e.g., human plasma, serum)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare stock solutions of S1P and C17-S1P in a solution of DMSO/concentrated HCl (100:2, v/v).[6] Store at -20°C.
-
Working Solutions: Dilute the stock solutions with a methanol/water (1:1, v/v) mixture to create intermediate working solutions.[6]
-
Internal Standard (IS) Spiking Solution: Dilute the C17-S1P working solution in methanol to a final concentration of 25 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking the S1P working solution into a surrogate matrix (e.g., 4% BSA) to achieve final concentrations ranging from 25 to 600 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in the surrogate matrix at low, medium, and high concentrations within the calibration range.
Sample Preparation (Protein Precipitation)
This protocol is suitable for serum and plasma samples.[6]
-
Bring all samples and solutions to room temperature.
-
In a microcentrifuge tube, add 20 µL of the sample (calibration standard, QC, or unknown).
-
Add 200 µL of the internal standard spiking solution (25 ng/mL C17-S1P in methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an LC-MS vial.
-
Inject 1-5 µL of the supernatant into the LC-MS/MS system for analysis.[6]
LC-MS/MS Method Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| HPLC System | Agilent 1260 series or equivalent[7] |
| Column | Inertsil ODS-3 (100 x 3.0 mm, 3 µm) or equivalent C18 column[8] |
| Mobile Phase A | Water/Methanol/Formic Acid (97/2/0.1, v/v/v)[7] |
| Mobile Phase B | Methanol/Acetone/Water/Formic Acid (68/29/2/0.1, v/v/v/v)[7] |
| Flow Rate | 0.4 mL/min[7] |
| Gradient | 50% B to 100% B over 5.4 min, hold at 100% B, then re-equilibrate[7] |
| Column Temperature | 40°C[8] |
| Injection Volume | 1 µL[6] |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex QTRAP 3200 or equivalent triple quadrupole[8] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| Curtain Gas (CUR) | 20 psi[6] |
| Collision Gas (CAD) | 4 psi[6] |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550 °C |
| MRM Transitions | |
| S1P | m/z 380.4 → 264.4 (CE: 22 V)[6] |
| C17-S1P (IS) | m/z 366.4 → 250.2 (CE: 23 V)[6] |
Method Validation and Performance
The described method has been validated according to regulatory guidelines, demonstrating high performance and reliability. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 25 - 600 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [4] |
| Precision (RSD%) | ||
| Intra-batch | < 10% | [4] |
| Inter-batch | < 10% | [4] |
| Accuracy (%) | 80% - 98% (as Recovery) | [4] |
| Carryover | < 0.07% | [9] |
| Stability | Stable for 24 hours at room temperature post-preparation |[7] |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of S1P in human serum and plasma. The protein precipitation-based sample preparation is straightforward and efficient. The method exhibits excellent sensitivity, specificity, accuracy, and precision, making it highly suitable for both preclinical and clinical research, as well as for drug development programs targeting the S1P signaling pathway.
References
- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Sphingosine-1-Phosphate (d17:1) in Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in various cellular processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of S1P metabolism and signaling has been increasingly implicated in cancer progression and the development of resistance to chemotherapy. S1P is synthesized by the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). It can then act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, triggering downstream signaling cascades that promote cell survival and antagonize apoptosis.
The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. In many cancers, this rheostat is tilted in favor of S1P, contributing to a phenotype that is resistant to chemotherapeutic agents. While most research has focused on total S1P levels, emerging interest in lipidomics is beginning to shed light on the roles of specific S1P isoforms, such as S1P (d17:1). This document provides an overview of the role of S1P in chemotherapy resistance, with a specific focus on the potential implications of the d17:1 isoform, and provides detailed protocols for its study.
S1P Signaling in Chemotherapy Resistance
Elevated levels of S1P and the overexpression of SphK1 are frequently observed in various cancers and are associated with poor prognosis and resistance to chemotherapy. The mechanisms by which S1P signaling contributes to chemoresistance are multifaceted and include:
-
Activation of Pro-Survival Pathways: S1P receptor activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are potent inhibitors of apoptosis and promoters of cell proliferation.
-
Induction of Anti-Apoptotic Proteins: S1P signaling can lead to the upregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, further protecting cancer cells from chemotherapy-induced cell death.
-
Upregulation of Drug Efflux Pumps: S1P has been shown to increase the expression and activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
-
Promotion of Angiogenesis: S1P is a potent angiogenic factor, promoting the formation of new blood vessels that supply tumors with nutrients and oxygen, which can contribute to tumor growth and resistance to therapy.
-
Modulation of the Tumor Microenvironment: S1P can influence the tumor microenvironment by recruiting and modulating the function of immune cells, creating a more supportive niche for tumor survival and growth.
The Specific Role of S1P (d17:1)
Research specifically investigating the role of the S1P (d17:1) isoform in chemotherapy resistance is still in its early stages. Most lipidomics studies in this area have either measured total S1P levels or have not distinguished between the different acyl chain variants. However, the use of d17-S1P as an internal standard in mass spectrometry-based quantification methods for total S1P indicates that the methodology to specifically measure this isoform exists. It is plausible that different S1P isoforms, defined by the length and saturation of their sphingoid base, could have distinct biological activities or be regulated differently in the context of chemoresistance. Further research is needed to elucidate the specific contribution of S1P (d17:1) to the mechanisms of drug resistance.
Quantitative Data Summary
While specific quantitative data for S1P (d17:1) in chemotherapy resistance is limited in the published literature, the following tables provide a template for organizing such data as it becomes available. The tables include examples of data that would be crucial for understanding the role of this specific isoform.
Table 1: S1P (d17:1) Levels in Chemosensitive vs. Chemoresistant Cancer Cell Lines
| Cell Line | Cancer Type | Chemotherapeutic Agent | Resistance Status | Intracellular S1P (d17:1) (pmol/mg protein) | Extracellular S1P (d17:1) (nM) |
| MCF-7 | Breast Cancer | Doxorubicin | Sensitive | Data not available | Data not available |
| MCF-7/ADR | Breast Cancer | Doxorubicin | Resistant | Data not available | Data not available |
| OVCAR-3 | Ovarian Cancer | Cisplatin | Sensitive | Data not available | Data not available |
| OVCAR-3/CIS | Ovarian Cancer | Cisplatin | Resistant | Data not available | Data not available |
| A549 | Lung Cancer | Paclitaxel | Sensitive | Data not available | Data not available |
| A549/TAX | Lung Cancer | Paclitaxel | Resistant | Data not available | Data not available |
Table 2: Effect of S1P (d17:1) on Chemotherapeutic IC50 Values
| Cell Line | Chemotherapeutic Agent | Treatment | IC50 (µM) | Fold Change in Resistance |
| MCF-7 | Doxorubicin | Vehicle Control | Data not available | - |
| MCF-7 | Doxorubicin | S1P (d17:1) (1 µM) | Data not available | Data not available |
| OVCAR-3 | Cisplatin | Vehicle Control | Data not available | - |
| OVCAR-3 | Cisplatin | S1P (d17:1) (1 µM) | Data not available | Data not available |
Experimental Protocols
Protocol 1: Development of Chemoresistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent analysis of S1P (d17:1) levels and signaling.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, OVCAR-3 for ovarian cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
37°C, 5% CO2 incubator
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
MTT or similar cell viability assay kit
Procedure:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of the chosen chemotherapeutic agent using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Seed the parental cells at a low density and expose them to the chemotherapeutic agent at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the concentration of the chemotherapeutic agent in a
Troubleshooting & Optimization
Technical Support Center: Analysis of Sphingosine-1-Phosphate (d17:1) by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of LC-MS/MS parameters for Sphingosine-1-phosphate (S1P) (d17:1).
Frequently Asked Questions (FAQs)
Q1: What is Sphingosine-1-phosphate (d17:1) and why is it used in LC-MS/MS analysis?
A1: Sphingosine-1-phosphate (S1P) (d17:1) is a synthetic analog of the naturally occurring bioactive lipid, Sphingosine-1-phosphate (d18:1). Due to its structural similarity but distinct mass, S1P (d17:1) is commonly used as an internal standard (IS) in LC-MS/MS methods to accurately quantify endogenous levels of S1P (d18:1) and other sphingolipids in biological samples like plasma and tissues.[1][2] Its use helps to correct for variations in sample preparation and instrument response.
Q2: What are the typical mass transitions for S1P (d17:1) in positive ion mode?
A2: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is the precursor ion. The most common product ions result from the neutral loss of water. While optimal transitions should be determined empirically on your instrument, a common transition is provided in the table below.
Q3: What type of chromatography is best suited for S1P analysis?
A3: Reversed-phase chromatography using a C18 column is a widely used and effective method for the separation of S1P and its analogs.[3][4] However, due to the polar phosphate (B84403) group which can cause poor peak shape, some methods employ alternative strategies like hydrophilic interaction liquid chromatography (HILIC) or derivatization.[5][6] HILIC can provide good peak shapes and rapid analysis times.[6]
Q4: How should I prepare my plasma or serum samples for S1P (d17:1) analysis?
A4: A common and straightforward method for sample preparation is protein precipitation.[4][7] This typically involves adding a cold solvent, such as methanol (B129727) containing the internal standard, to the plasma or serum sample.[3][7] After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system. It is crucial to use standardized sample handling procedures, as S1P levels can be affected by factors like platelet activation during blood coagulation, leading to higher concentrations in serum compared to plasma.[3][8]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Question: My chromatogram for S1P (d17:1) shows broad or tailing peaks. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for polar analytes like S1P is a common issue.[5]
-
Potential Cause 1: Secondary Interactions with the Column. The phosphate group of S1P can interact with active sites on the silica (B1680970) backbone of the column.
-
Solution: Try adding a small amount of a weak acid, like formic acid (e.g., 0.1-0.2%), to your mobile phase.[4][6] This can help to protonate silanol (B1196071) groups and reduce peak tailing.
-
-
Potential Cause 2: Column Contamination or Degradation. Buildup of matrix components can degrade column performance.
-
Solution: Flush the column with a strong solvent wash. If performance does not improve, the column may need to be replaced. Regularly using a guard column can extend the life of your analytical column.
-
-
Potential Cause 3: Inappropriate Mobile Phase pH. The ionization state of S1P is pH-dependent.
-
Solution: Ensure your mobile phase pH is stable and appropriate for your column chemistry.
-
-
Potential Cause 4: Column Overload. Injecting too much analyte can lead to peak fronting or broadening.
-
Solution: Try diluting your sample or reducing the injection volume.[9]
-
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am not getting a strong signal for S1P (d17:1). How can I improve the sensitivity of my assay?
-
Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings.
-
Potential Cause 1: Inefficient Ionization. S1P ionization efficiency can be sensitive to source conditions.
-
Potential Cause 2: Ion Suppression from Matrix Effects. Co-eluting compounds from the biological matrix can interfere with the ionization of your analyte.
-
Solution 1: Improve your sample cleanup. Consider solid-phase extraction (SPE) for a more thorough removal of interfering substances.
-
Solution 2: Adjust your chromatography to separate S1P from the suppressive region. A post-column infusion study can help identify where ion suppression is occurring.[3]
-
-
Potential Cause 3: Suboptimal Collision Energy. The fragmentation of the precursor ion is dependent on the collision energy.
-
Solution: Perform a compound optimization experiment to determine the collision energy that yields the most abundant and stable product ion for your specific instrument.
-
-
Issue 3: High Background Noise or Interferences
-
Question: I am observing high background noise or interfering peaks in my chromatogram. What are the likely sources and solutions?
-
Answer: High background can mask your analyte peak and affect quantification.
-
Potential Cause 1: Contaminated Solvents or Reagents. Impurities in your mobile phase or sample preparation reagents can introduce noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
-
-
Potential Cause 2: Sample Carryover. Analyte from a previous, more concentrated sample may be retained in the injector or column.
-
Solution: Implement a robust needle wash protocol using a strong solvent. Injecting blank samples between your experimental samples can help diagnose and mitigate carryover.[9]
-
-
Potential Cause 3: Phospholipid Contamination. Biological samples are rich in phospholipids, which can cause significant background and ion suppression.
-
Solution: While protein precipitation removes some phospholipids, more targeted methods like SPE or specific phospholipid removal plates may be necessary for cleaner extracts.
-
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for S1P (d17:1) Analysis
| Parameter | Setting | Reference |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | [4] |
| Precursor Ion (m/z) | 366.4 | [4] |
| Product Ion (m/z) | 250.2 | [4] |
| Collision Energy (CE) | Instrument dependent, requires optimization (e.g., 23 V) | [4] |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 5 µm) | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | [4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Column Temperature | 40 °C | [4] |
Note: These are example parameters. Optimal conditions will vary depending on the specific instrumentation and should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation [4]
-
Prepare Internal Standard Spiking Solution: Dissolve S1P (d17:1) in methanol to a known concentration (e.g., 25 ng/mL).
-
Sample Aliquoting: To a microcentrifuge tube, add 20 µL of serum or plasma sample.
-
Protein Precipitation: Add 200 µL of the cold methanol solution containing the internal standard to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to an LC autosampler vial.
-
Injection: Inject an aliquot (e.g., 1 µL) into the LC-MS/MS system for analysis.
Visualizations
Caption: S1P signaling pathway overview.
Caption: LC-MS/MS experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
Minimizing ion suppression effects in S1P analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during Sphingosine-1-Phosphate (S1P) analysis by LC-MS.
Troubleshooting Guide: Minimizing Ion Suppression
Issue: Poor sensitivity, accuracy, or reproducibility in S1P quantification.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of S1P, leading to a reduced signal. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Source of Ion Suppression
The first step is to determine if and when ion suppression is occurring during your chromatographic run.
-
Method: Post-Column Infusion
A post-column infusion experiment can qualitatively identify the retention time regions where ion suppression occurs.[1][2]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of S1P at a concentration that gives a stable signal.
-
Infuse this solution continuously into the mass spectrometer's ion source, post-analytical column, using a syringe pump.
-
Inject a blank matrix sample (e.g., plasma extract prepared without S1P) onto the LC column.
-
Monitor the S1P signal. A drop in the baseline signal indicates the elution of matrix components that are causing ion suppression.[1]
Interpretation of Results:
-
If a significant drop in signal is observed at the same retention time as your S1P peak, ion suppression is affecting your analysis.
-
This information will help you to adjust your chromatographic method to separate S1P from the interfering components.
-
Step 2: Optimize Sample Preparation to Remove Matrix Interferences
The most effective way to combat ion suppression is to remove the interfering components from your sample before LC-MS analysis.[1] Phospholipids (B1166683) are a major cause of ion suppression in biological samples like plasma and serum.[3]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): SPE can selectively extract analytes while removing interfering matrix components.[3] Polymeric mixed-mode strong cation exchange SPE has been shown to be effective in reducing phospholipid levels.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts, though analyte recovery should be carefully validated.[2]
-
Phospholipid Removal Plates: These commercially available plates contain a sorbent that specifically binds and removes phospholipids.[3]
-
Alkaline Hydrolysis: A mild alkaline treatment can selectively hydrolyze glycerophospholipids while leaving most sphingolipids, including S1P, intact.[3]
Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation Technique Principle Advantages Disadvantages Solid-Phase Extraction (SPE) Differential partitioning of sample components between a solid and a liquid phase. High selectivity, can remove a broad range of interferences. Can be more time-consuming and require method development. Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. Can provide very clean extracts. May have lower recovery for some analytes, can be labor-intensive. Phospholipid Removal Plates Specific sorbents bind and remove phospholipids from the sample. High specificity for phospholipid removal, simple workflow. May not remove other types of interfering matrix components. | Alkaline Hydrolysis | Selective chemical degradation of glycerophospholipids. | Effective at removing a major source of ion suppression. | Requires careful optimization to avoid degradation of S1P. |
-
Step 3: Enhance Chromatographic Separation
If sample preparation alone is not sufficient, optimizing your liquid chromatography method can separate S1P from co-eluting matrix components.[1]
-
Strategies for Improved Separation:
-
Method Adjustment: Modify the gradient, mobile phase composition, or column chemistry to improve the resolution between S1P and the interfering peaks identified in the post-column infusion experiment.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide good peak shapes and co-elution of S1P with its internal standard, which is crucial for accurate quantification.[4]
-
Metal-Free Columns: For phosphorylated compounds like S1P, interactions with metal surfaces in standard HPLC columns can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column can mitigate these effects.[5]
-
Step 4: Utilize an Appropriate Internal Standard
The use of a stable isotope-labeled (SIL) internal standard is critical to compensate for matrix effects and variability in the analytical process.[6]
-
Best Practices for Internal Standards:
-
Use a Stable Isotope-Labeled (SIL) Standard: A SIL internal standard for S1P (e.g., S1P-d7) is ideal as it has nearly identical chemical and physical properties to the analyte and will experience similar ion suppression.[6][7]
-
Ensure Co-elution: The internal standard should co-elute with the S1P peak to ensure it is affected by the same matrix components.[4][6]
-
Add at the Beginning: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for any analyte loss during extraction.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of ion suppression in my S1P analysis?
A1: The most common signs of ion suppression are poor sensitivity, low accuracy, and high variability in your results. You may also observe a decrease in signal intensity for your S1P peak when analyzing a sample in matrix compared to a pure standard solution.
Q2: I am using a protein precipitation protocol. Is this sufficient to avoid ion suppression?
A2: While protein precipitation is a simple and fast method to remove proteins, it is often not sufficient to eliminate all matrix components that cause ion suppression, particularly phospholipids.[2] For S1P analysis in complex matrices like plasma or serum, more selective sample preparation techniques like SPE or LLE are recommended.
Q3: How do I choose the right internal standard for my S1P analysis?
A3: The best choice is a stable isotope-labeled (SIL) internal standard of S1P, such as S1P-d7.[7] This type of internal standard has the same chemical properties as S1P and will be affected similarly by matrix effects, allowing for accurate correction. It is also crucial that the internal standard co-elutes with your analyte.[4]
Q4: Can my LC system itself contribute to ion suppression?
A4: Yes. For phosphorylated analytes like S1P, interactions with the metal surfaces of the HPLC column and fittings can lead to peak tailing and signal loss, which can be mistaken for or exacerbate ion suppression.[5] If you observe these issues, consider using a metal-free or PEEK-lined column and tubing.[5]
Q5: I have optimized my sample preparation and chromatography, but I still suspect ion suppression. What else can I do?
A5: If you have exhausted sample preparation and chromatography optimization, you can explore modifying the mass spectrometer settings. Switching the ionization polarity (e.g., from positive to negative ion mode) can sometimes reduce ion suppression as fewer matrix components may ionize.[1][9] Alternatively, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some compounds.[2][9]
Diagrams
Caption: A troubleshooting workflow for identifying and mitigating ion suppression in S1P analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Peak Shape for Sphingosine-1-phosphate (S1P)
Welcome to the technical support center for Sphingosine-1-phosphate (S1P) chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic peak shape of S1P. Given its zwitterionic nature and polar phosphate (B84403) group, S1P analysis presents unique challenges that can lead to poor peak shape, including broadening and tailing.[1][2][3][4]
This guide provides structured troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve sharp, symmetrical, and reproducible S1P peaks.
Troubleshooting Guide
This section addresses specific peak shape problems in a question-and-answer format.
Q1: Why is my S1P peak tailing or showing poor shape?
A1: The primary cause of poor peak shape for S1P is its molecular structure. S1P is a zwitterion with a polar phosphate head group, which leads to several challenges in reversed-phase chromatography.[1][2][3][4]
-
Secondary Interactions: The negatively charged phosphate group can interact with metal ions (e.g., iron, nickel) present in standard stainless steel HPLC columns and frits. This adsorption leads to severe peak tailing and reduced analyte recovery.[1][3][5]
-
Silanol (B1196071) Interactions: For basic compounds, residual ionized silanol groups on the silica-based column packing can cause strong, undesirable interactions, resulting in tailing peaks.[6]
-
Multiple Retention Mechanisms: The zwitterionic nature of S1P means it can interact with the stationary phase in multiple ways, preventing the formation of a sharp, uniform chromatographic band.[6]
Q2: How can I systematically troubleshoot peak tailing for S1P?
A2: A systematic approach is crucial. Start with the simplest fixes (mobile phase) and progress to more complex solutions (column or sample preparation). The following workflow can guide your troubleshooting process.
Caption: A troubleshooting workflow for improving S1P peak shape.
Q3: My S1P peak is too broad. What should I do?
A3: Peak broadening is a common issue for S1P.[1][2][3][4]
-
Optimize Mobile Phase: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid is common.[1][7] This helps to protonate the molecule and reduce unwanted interactions.
-
Check Temperature: Unstable or sub-optimal column temperature can lead to peak broadening.[8][9] Ensure your column oven is stable and evaluate different temperatures (e.g., 40 °C) to find the optimum.[1][4]
-
Consider Dephosphorylation: The most effective way to eliminate the broadening caused by the phosphate group is to remove it. A method using hydrogen fluoride (B91410) (HF) to dephosphorylate S1P, followed by analysis of the surrogate sphingosine (B13886), yields sharp peaks on standard C18 columns.[1][2][3]
Q4: My S1P peak is fronting. What is the likely cause?
A4: Peak fronting is less common than tailing for S1P but typically points to a few key issues:
-
Sample Overload: Injecting too much sample is a primary cause of peak fronting.[6][10] The column becomes saturated, and the peak shape is distorted. Try diluting your sample or reducing the injection volume.[6][11]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte band to spread and lead to fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q: What is the single most effective strategy to get a sharp S1P peak? A: Chemically modifying the S1P molecule to remove the problematic phosphate group is often the most robust solution.[1][3] Dephosphorylation with hydrogen fluoride (HF) is a highly effective method that allows for the analysis of the resulting sphingosine, which chromatographs with excellent peak shape on standard C18 columns.[1][3]
Q: How does mobile phase pH affect S1P analysis? A: Mobile phase pH is critical. Using a highly acidic mobile phase (e.g., with 0.1% formic acid) helps to suppress the negative charge on the phosphate group and minimizes its interaction with the stationary phase and column hardware, leading to better peak shape.[1][3]
Q: Is a special column required for S1P analysis? A: While not strictly required if using a derivatization or dephosphorylation method, a specialized column can significantly improve the analysis of intact S1P.[1][3] Metal-free or PEEK-lined columns are highly recommended to prevent the interaction between the phosphate group of S1P and the metal surfaces of the column, which is a major cause of peak tailing.[5][12][13][14]
Q: What is S1P's role and why is its analysis important? A: Sphingosine-1-phosphate is a critical signaling lipid that regulates numerous cellular processes, including cell migration, proliferation, and survival by binding to G-protein coupled receptors (S1PRs). Its analysis is vital in immunology, oncology, and cardiovascular research to understand disease pathogenesis and develop new therapies.
Caption: Simplified Sphingosine-1-phosphate (S1P) signaling pathway.
Quantitative Data Summary
This table summarizes key quantitative parameters for successful S1P analysis gathered from various methods.
| Parameter | Recommended Condition / Value | Notes |
| Mobile Phase Additives | 0.1% Formic Acid | Acidifies mobile phase to improve peak shape.[1][7] Essential for LC-MS.[15] |
| 10 mM Ammonium Acetate | Volatile buffer used to improve ionization and peak separation in LC-MS.[1] | |
| Column Temperature | 40 °C | A common starting point; optimization may be required. Helps maintain stable retention.[4] |
| Column Type | Metal-Free / PEEK-Lined | Recommended for direct S1P analysis to prevent metal adsorption and peak tailing.[5][12][13] |
| Standard C18 | Suitable when using dephosphorylation or derivatization methods.[1][3] | |
| Method Performance | ||
| HF Dephosphorylation | LOQ: 10 nM; LOD: 5 nM | High sensitivity method analyzing sphingosine as a surrogate for S1P.[1][3] |
| NDA Derivatization | LOQ: 41.7 nM; LOD: 12.6 nM | Derivatization method coupled with HPLC and fluorescence detection.[16] |
| OPA Derivatization | LOQ: 100 ng/mL | Method involves solid-phase extraction and fluorescence detection.[17] |
Experimental Protocol: LC-MS/MS Analysis via HF Dephosphorylation
This protocol is based on a validated method that overcomes S1P's inherent chromatographic challenges by removing the phosphate group prior to analysis.[1][2][4]
Objective: To quantify S1P in biological samples by converting it to sphingosine, which exhibits excellent peak shape, and analyzing it via LC-MS/MS.
1. Sample Preparation & Extraction
-
To a 100 µL plasma/serum sample, add an appropriate internal standard (e.g., C17-S1P).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic (lower) phase containing the lipids to a new tube. It is critical to separate S1P from endogenous sphingosine in this step to prevent overestimation.[1][3]
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Dephosphorylation Reaction
-
To the dried lipid extract, add a solution of hydrogen fluoride (HF) (e.g., HF-Pyridine).
-
Caution: HF is highly corrosive and toxic. All work must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Incubate the reaction at room temperature for 1 hour.[1] This is typically sufficient for complete dephosphorylation.
-
Evaporate the HF under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for injection.
3. LC-MS/MS Conditions
-
Column: Standard C18 reversed-phase column (e.g., Inertsil ODS-3, 100 x 3.0 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 4:3, v/v) with 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 20 µL.[1]
-
Gradient: A suitable gradient running from a lower percentage of Mobile Phase B to a high percentage to elute the analyte.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the S1P concentration in the unknown samples using the linear regression from the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. epruibiotech.com [epruibiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Free Column - IMTAKT [imtakt.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LT152 Metal-free Columns for HPLC Part 1 | Technical Information | GL Sciences [glsciences.com]
- 15. waters.com [waters.com]
- 16. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Low-Level S1P with (d17:1) Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the accurate quantification of low-level Sphingosine-1-Phosphate (S1P) using a d17:1 internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is S1P quantification challenging, especially at low levels?
A1: The quantification of S1P presents several analytical challenges. Due to its zwitterionic nature, with a polar phosphate (B84403) head group and a long hydrophobic chain, S1P is prone to poor chromatographic peak shape, specifically peak-tailing.[1][2] This can negatively impact sensitivity and reproducibility. Additionally, S1P can adhere to surfaces in the analytical system, leading to carryover between sample injections, which is a significant issue when measuring low concentrations.[1][3] The complexity of biological matrices like plasma also introduces the potential for matrix effects, where other molecules interfere with the ionization and detection of S1P.[1]
Q2: What is the rationale for using S1P (d17:1) as an internal standard?
A2: S1P (d17:1) is a synthetic sphingolipid that serves as an excellent internal standard for the quantification of endogenous S1P (which is predominantly d18:1).[4] As a close structural analog, it behaves similarly to the analyte during sample extraction and ionization, which helps to correct for variability in these steps.[1] Since the d17:1 form is not naturally abundant in most mammalian samples, it provides a distinct mass-to-charge ratio (m/z) that can be differentiated from the endogenous S1P by the mass spectrometer, allowing for accurate quantification.[2]
Q3: What are the expected concentration ranges for S1P in human plasma and serum?
A3: S1P concentrations are significantly different between plasma and serum due to its release from platelets during coagulation.[3][5] Typically, S1P levels in human plasma range from 0.5 to 1.2 µM.[3] In contrast, serum S1P levels are considerably higher, often double the plasma concentration, ranging from approximately 1.4 to 1.8 µM.[3] Careful and standardized blood sample collection is crucial to obtain reliable data.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of low-level S1P.
Problem 1: Poor Peak Shape (Tailing)
-
Cause: The phosphate group of S1P can interact with metal surfaces in the HPLC system (e.g., column frits, stainless steel tubing) or exhibit secondary interactions with the stationary phase.
-
Solutions:
-
Chromatography: Consider using a C18 column with Charged Surface Hybrid (CSH) technology, which is designed to improve peak shape for basic compounds at low pH.[3] Another approach is to use a metal-free column and an alkaline mobile phase, which has been shown to improve peak shape and reduce carryover.
-
Mobile Phase Additives: The addition of formic acid to the mobile phase can improve ionization yield and peak separation.[2]
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography for improving the retention and peak shape of polar molecules like S1P.[1]
-
Problem 2: High Signal Carryover Between Injections
-
Cause: S1P is known to be "sticky" and can adsorb to the injector needle, syringe, and column.[1][3]
-
Solutions:
-
Injector Wash: Implement rigorous needle washes between injections. Washing with a strong organic solvent like methanol (B129727) is a common practice.[3]
-
Column Switching: A column switching technique can be employed where the analyte is first trapped and concentrated on a trap column before being eluted onto the analytical column. This can help in reducing carryover.[6]
-
Optimized LC System: By carefully optimizing the entire LC system, including the choice of column and mobile phase, carryover can be significantly reduced to less than 0.1%.[3][7]
-
Problem 3: Low Recovery of S1P During Extraction
-
Cause: The extraction efficiency of S1P from complex matrices like plasma can be variable.
-
Solutions:
-
Extraction Method: A simple methanol precipitation is often used for plasma samples.[3] For better recovery from tissues or cells, a butanolic extraction method may be more effective.[1][8] A modified Folch extraction is another commonly used procedure.[9]
-
Internal Standard Addition: It is critical to add the S1P (d17:1) internal standard at the very beginning of the sample preparation process to accurately account for any analyte loss during extraction.[1]
-
Extraction Conditions: Optimizing factors such as the solvent-to-sample ratio, temperature, and duration of extraction can improve recovery. One study found that a single-phase extraction with a methanol/chloroform mixture (2:1, v/v) for 1 hour at 38°C worked well.[9][10]
-
Problem 4: Inconsistent or Inaccurate Quantification
-
Cause: This can be due to matrix effects, improper calibration curve preparation, or sample instability.
-
Solutions:
-
Matrix Effects: To assess matrix effects, compare the peak area of S1P spiked into the extracted matrix with the peak area of a pure solution of the same concentration.[11] If significant matrix effects are observed, further sample cleanup or optimization of the chromatographic separation may be necessary.
-
Calibration Curve: Prepare calibration standards in a surrogate matrix that mimics the biological sample as closely as possible, such as 4% bovine serum albumin (BSA).[11][12]
-
Sample Stability: Repeated freeze-thaw cycles of plasma can lead to increased S1P levels.[9] It is important to handle and store samples consistently.
-
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of S1P by LC-MS/MS.
Caption: A typical workflow for S1P quantification.
Example Sample Preparation Protocol (Methanol Precipitation)
-
To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS).[3]
-
Add 200 µL of a methanol solution containing the S1P (d17:1) internal standard (e.g., 20 nM).[3]
-
Vortex the mixture vigorously for 30 seconds.[3]
-
Centrifuge at high speed (e.g., 17,000 x g) for 2 minutes to pellet the precipitated proteins.[3]
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Example LC-MS/MS Parameters
The following table summarizes typical parameters used in published methods.
| Parameter | Setting | Reference |
| LC Column | C18 with Charged Surface Hybrid Technology | [3] |
| Mobile Phase A | Water/Methanol/Formic Acid (97/2/0.1, v/v/v) | [12] |
| Mobile Phase B | Methanol/Acetone/Water/Formic Acid (68/29/2/0.1, v/v/v/v) | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | [13] |
| MRM Transition S1P (d18:1) | Varies by instrument, typically m/z 380.3 -> 264.3 | [6] |
| MRM Transition S1P (d17:1) IS | Varies by instrument, typically m/z 366.3 -> 250.3 |
Note: Specific MRM transitions should be optimized for the instrument in use.
Quantitative Performance Data from Literature
The table below provides a comparison of key validation parameters from different studies to help researchers benchmark their own results.
| Method | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Frej et al. (2015) | 0.011 - 0.9 µM | 0.011 µM | Not specified | Not specified | 95 - 111 | [3] |
| Chen et al. (2016) | 0.05 - 2 µM | 0.05 µM | 100 ± 5.9 | < 10% at LLOQ | Not specified | [12] |
| Yuan et al. (2020) | 25 - 600 ng/mL | 25 ng/mL | < 10% | < 10% | 80 - 98 | [11] |
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving common issues in S1P quantification.
Caption: A decision tree for troubleshooting S1P analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchmap.jp [researchmap.jp]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. air.unimi.it [air.unimi.it]
- 11. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Serum Sphingolipid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of sphingolipids in serum.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact sphingolipid analysis in serum?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In serum analysis, these effects, primarily ion suppression or enhancement, can lead to inaccurate quantification of sphingolipids.[1] Highly abundant species in serum, such as phospholipids (B1166683), are a major cause of these interferences.[2] This can result in poor assay reproducibility, accuracy, and sensitivity, particularly at the lower limits of quantification.
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for correcting matrix effects.[3][4][5] These standards are chemically identical to the analytes of interest and co-elute, meaning they experience the same ionization suppression or enhancement.[3][4][5] This allows for accurate normalization of the signal. If a specific SIL standard is unavailable, a close structural analog from the same lipid class or an odd-chain sphingolipid can be used as an alternative.[4][6]
Q3: How does sample preparation influence matrix effects?
A3: Sample preparation is a critical step in minimizing matrix effects by removing interfering components before LC-MS/MS analysis.[7] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used.[7] The choice of extraction method can significantly impact the recovery of different sphingolipid classes and the removal of matrix components like phospholipids.[8] For instance, a single-phase butanol extraction has shown good recoveries for a wide range of sphingolipids, including polar species.[8]
Q4: Can chromatographic separation help reduce matrix effects?
A4: Yes, optimizing chromatographic separation is a key strategy. High-performance liquid chromatography (HPLC) separates sphingolipids from many interfering matrix components, reducing the complexity of the sample introduced into the mass spectrometer at any given time.[1] This minimizes ionization suppression and allows for more accurate quantification.[1] Both normal-phase and reversed-phase chromatography can be effective, with the choice depending on the specific sphingolipids being analyzed.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of sphingolipids in serum.
Issue 1: Poor Signal Intensity or High Signal Variability
-
Possible Cause: Significant ion suppression due to matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: Employ a sample preparation method designed to effectively remove phospholipids, a major source of ion suppression.[2] Consider methods like alkaline hydrolysis to deacylate phospholipids or specialized phospholipid removal plates.[10][11]
-
Use Appropriate Internal Standards: Ensure you are using a suitable internal standard for each class of sphingolipid. Stable isotope-labeled standards are ideal.[3][4] Add the internal standard at the beginning of the sample preparation process to account for variability in extraction efficiency.[5]
-
Improve Chromatographic Resolution: Modify your LC method to better separate your analytes of interest from the regions where phospholipids typically elute.
-
Issue 2: Inaccurate Quantification and Poor Recovery
-
Possible Cause: Inefficient extraction of certain sphingolipid classes or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Validate Extraction Method: Compare different extraction protocols to find the one with the best recovery for your specific sphingolipids of interest. For example, two-phase MTBE methods may show poor recoveries for sphingosine (B13886) and its phosphate (B84403) forms, while a single-phase butanol method may be more effective.[8]
-
Standardize Protocols: Ensure consistent execution of your chosen extraction protocol for all samples to minimize variability.[5]
-
Evaluate Internal Standard Choice: If not using SIL standards, verify that the chosen analog has similar extraction and ionization behavior to your analyte.
-
Experimental Protocols
Protocol 1: Single-Phase Butanol Extraction
This method has demonstrated good recovery for a broad range of sphingolipids from serum or plasma.[8]
-
To 50 µL of serum, add 20 µL of the internal standard solution.
-
Add 0.5 mL of water and vortex for 30 seconds.
-
Add 1.25 mL of methanol (B129727) and 1.25 mL of methyl tert-butyl ether (MTBE). This will result in a single phase.[8]
-
Vortex thoroughly.
-
Repeat the extraction step and combine the extracts.
-
Dry the combined extracts under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/MTBE 1:3, v/v).[12]
Protocol 2: Alkaline Hydrolysis for Phospholipid Removal
This step can be incorporated after lipid extraction to reduce interference from abundant glycerophospholipids.[10]
-
After obtaining the dried lipid extract, reconstitute it in a suitable solvent mixture.
-
Add a solution of potassium hydroxide (B78521) (e.g., 75 µL of 1M KOH in methanol).[10]
-
Incubate at 38°C for 2 hours.[10]
-
Neutralize the reaction by adding glacial acetic acid.[10]
-
Proceed with sample cleanup and analysis.
Data Presentation
Table 1: Comparison of Sphingolipid Recovery with Different Extraction Methods
| Sphingolipid Class | Butanol Single-Phase Recovery (%) | MTBE Two-Phase Recovery (%) | MTBE Single-Phase Recovery (%) |
| Ceramides | Good | Good | Good |
| Ceramide-1-Phosphates | Good | Good | Good |
| Sphingomyelins | Good | Good | Good |
| Hexosyl-Ceramides | Good | Good | Good |
| Sphingosine | Good | Poor | Poor |
| Sphinganine | Good | Poor | Poor |
| Sphingosine-1-Phosphate | Good | Poor | Moderate Improvement |
| Sphinganine-1-Phosphate | Good | Poor | Moderate Improvement |
Data summarized from a study comparing extraction efficiencies from whole blood, which has a similar complex matrix to serum.[8]
Visualizations
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing Sphingosine-1-phosphate (d17:1)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Sphingosine-1-phosphate (d17:1) (S1P (d17:1)). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is Sphingosine-1-phosphate (d17:1) and what are its primary applications?
Sphingosine-1-phosphate (d17:1) is a synthetic, odd-chain analogue of the naturally occurring bioactive lipid, Sphingosine-1-phosphate (d18:1). Its primary application is as an internal standard for the accurate quantification of endogenous S1P (d18:1) and other sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
2. What are the recommended long-term storage conditions for S1P (d17:1)?
For long-term stability, S1P (d17:1) should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years. The compound is not known to be light-sensitive or hygroscopic.
3. How should I prepare a stock solution of S1P (d17:1) for my experiments?
S1P has limited solubility in many common organic solvents. For use in cell-based assays, it is typically complexed with fatty acid-free Bovine Serum Albumin (BSA). For use as an internal standard in mass spectrometry, it is often dissolved in methanol (B129727) or a methanol/DMSO mixture.
4. What is the stability of S1P (d17:1) in solution?
Stock solutions of S1P (d17:1) are less stable than the solid form. It is recommended to prepare fresh solutions for optimal results. If storage is necessary, aliquoted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
5. What safety precautions should I take when handling S1P (d17:1)?
Standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Experimental Protocols
Protocol 1: Preparation of S1P (d17:1)-BSA Complex for Cell-Based Assays
This protocol describes the preparation of a 125 µM S1P (d17:1) solution complexed with 4 mg/mL BSA.
Materials:
-
Sphingosine-1-phosphate (d17:1)
-
Methanol (HPLC grade)
-
Fatty acid-free BSA
-
Sterile water or PBS
-
Glass vials
-
Nitrogen gas stream or vacuum concentrator
-
Water bath sonicator
-
37°C incubator
Procedure:
-
Prepare a Methanol Solution: Dissolve S1P (d17:1) in methanol to a concentration of 0.5 mg/mL. A slightly hazy suspension may form, which is normal. Gentle warming (up to 65°C) and sonication can aid in suspension.[2]
-
Create a Lipid Film: In a glass vial, aliquot the desired amount of the S1P (d17:1) methanol solution. Evaporate the methanol using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin lipid film on the wall of the vial.[2][3]
-
Prepare BSA Solution: Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile water or PBS. Pre-warm the BSA solution to 37°C.[2]
-
Complexation: Add the appropriate volume of the warm BSA solution to the lipid film to achieve a final S1P (d17:1) concentration of 125 µM.[2][3]
-
Incubation: Incubate the mixture for 30 minutes at 37°C. Vortex or sonicate periodically to ensure the S1P-BSA complex is fully formed.[2][3] The resulting solution can be used in cell culture experiments.
Protocol 2: Sample Preparation for S1P Quantification using S1P (d17:1) as an Internal Standard
This protocol provides a general workflow for the extraction of S1P from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
Methanol (ice-cold, HPLC grade) containing S1P (d17:1) internal standard (e.g., 20-30 nM)
-
Tris-buffered saline (TBS)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Dilution: Dilute 10 µL of plasma or serum with 55 µL of TBS.[4][5]
-
Protein Precipitation and Internal Standard Spiking: Add 200 µL of ice-cold methanol containing the S1P (d17:1) internal standard to the diluted sample.[4][5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]
-
Incubation: Incubate the samples on ice or in an ice bath for 20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 2 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[4]
Quantitative Data
Table 1: Solubility and Stability of Sphingosine-1-phosphate (d17:1)
| Parameter | Value | Reference(s) |
| Formulation | Crystalline solid | [1] |
| Solubility | 4 mg/mL in 0.3 M NaOH | [1] |
| Sparingly soluble in organic solvents | [3] | |
| Long-term Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C | |
| Stock Solution Storage | -20°C or -80°C | |
| Stability (in Solution) | Up to 1 month at -20°C | |
| Up to 6 months at -80°C |
Table 2: Performance of a Validated LC-MS/MS Method for S1P Quantification
| Parameter | Value | Reference(s) |
| Linearity Range | 25 - 600 ng/mL (r² > 0.999) | [6] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | [6] |
| Intra- and Inter-day Precision (CV%) | < 10% | |
| Accuracy | 70-123% | [7] |
| Extraction Recovery (S1P) | 80% - 98% | [6] |
| Extraction Recovery (S1P d17:1) | 88% - 95% | [6] |
Table 3: Comparison of Sphingolipid Extraction Methods
| Extraction Method | Principle | S1P Recovery Efficiency | Reference(s) |
| Methanol Precipitation | Protein precipitation | 96-101% | [7] |
| Bligh & Dyer | Liquid-liquid extraction | 35-72% | [8] |
| Folch | Liquid-liquid extraction | 69-96% | [8] |
| Butanol/Ethyl acetate/Hexane (BEH) | Liquid-liquid extraction | ~80% more effective than CM48 | [9] |
Troubleshooting Guides
Issue 1: Weak or Variable Internal Standard (S1P d17:1) Signal in LC-MS/MS
-
Question: I am using S1P (d17:1) as an internal standard for S1P quantification, but the signal is consistently low or highly variable between samples. What could be the cause?
-
Answer: This is a common issue that can arise from several factors:
-
Poor Extraction Recovery: S1P is a polar lipid, and its extraction efficiency can be influenced by the chosen method. Ensure your extraction protocol is optimized for polar sphingolipids. Acidifying the extraction solvent can improve the recovery of S1P.[10]
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the biological matrix can suppress or enhance the ionization of S1P (d17:1) in the mass spectrometer source. To diagnose this, you can perform a post-column infusion experiment.[11] To mitigate matrix effects, consider:
-
Degradation of Internal Standard: Ensure that your S1P (d17:1) stock solution is fresh and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Adsorption to Surfaces: S1P can adsorb to plastic and glass surfaces. Using siliconized vials and pipette tips can help minimize this issue.
-
Issue 2: Poor Peak Shape (Peak Tailing or Broadening) for S1P and S1P (d17:1) in LC-MS/MS
-
Question: My chromatographic peaks for S1P and the d17:1 internal standard are broad and tailing. How can I improve the peak shape?
-
Answer: The zwitterionic nature of S1P at physiological pH can lead to poor peak shape on reverse-phase columns. Here are some strategies to address this:
-
Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1-0.2%) to the mobile phase can help to protonate the phosphate (B84403) group, leading to sharper peaks.[12]
-
Alternative Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for the separation of polar compounds like S1P.[12]
-
Chemical Derivatization: While more complex, derivatization of the primary amine group can improve chromatographic behavior. Another approach is the dephosphorylation of S1P to sphingosine (B13886) prior to analysis, which results in a sharper peak.[13]
-
Issue 3: Inconsistent Results in Cell-Based Assays with S1P-BSA Complex
-
Question: I am seeing high variability in my cell-based assay results when using my prepared S1P (d17:1)-BSA complex. What could be the problem?
-
Answer: Inconsistent results with S1P-BSA complexes often stem from the preparation and handling of the complex:
-
Incomplete Complexation: Ensure that the S1P is fully complexed with the BSA. Follow the protocol carefully, including the incubation time and temperature, as well as periodic vortexing or sonication.[2][3]
-
Molar Ratio of S1P to BSA: The molar ratio of S1P to BSA is critical. A high ratio can lead to a higher concentration of unbound S1P, which can have different effects on cells. For mimicking pathological conditions, a 5:1 molar ratio of fatty acid to BSA is often suggested, but for signaling studies with S1P, ensuring it is fully bound is crucial.[14] The protocol provided aims for a low S1P to BSA ratio to ensure complete complexation.
-
Stability of the Complex: Prepare the S1P-BSA complex fresh for each experiment if possible. If you need to store it, do so in aliquots at -20°C to avoid freeze-thaw cycles.
-
Quality of BSA: Use high-quality, fatty acid-free BSA, as endogenous lipids in lower-grade BSA can interfere with your experiments.
-
Visualizations
Experimental and Troubleshooting Workflows
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.[11]
Caption: A troubleshooting flowchart for addressing a weak internal standard signal.
Signaling Pathways
Sphingosine-1-phosphate exerts its biological effects by binding to five distinct G protein-coupled receptors (S1PR1-5), which couple to various G proteins to initiate downstream signaling cascades.
Caption: S1P receptors couple to distinct G proteins to regulate diverse cellular functions.
References
- 1. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 2. echelon-inc.com [echelon-inc.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Sphingolipid Extraction from Tissues
Welcome to the technical support center for sphingolipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of sphingolipids from various tissues.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your sphingolipid extraction experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Extracted Sphingolipids | Incomplete Tissue Homogenization: Insufficient disruption of the tissue matrix prevents efficient solvent penetration. | Ensure complete tissue homogenization. For tough tissues, consider cryogenic grinding (e.g., with a mortar and pestle in liquid nitrogen). Mechanical bead beating or rotor-stator homogenizers are also effective.[1][2] |
| Inefficient Solvent Extraction: The chosen solvent system may not be optimal for the target sphingolipid class or tissue type. | The choice of extraction solvent is critical and depends on the polarity of the target sphingolipids.[3] The Folch or Bligh & Dyer methods (chloroform/methanol mixtures) are widely used and effective for a broad range of lipids.[4][5][6] For plant tissues, an isopropanol/hexane/water mixture has been shown to be efficient.[5][7][8] Consider testing different established protocols to find the best one for your specific sample.[9] | |
| Suboptimal Phase Separation: In biphasic extraction methods, incomplete separation of the aqueous and organic phases can lead to loss of lipids. | Ensure a sharp interface between the phases by allowing sufficient time for separation or by centrifugation. Adding water or a salt solution can help break up emulsions.[9] | |
| Sample Overload: Using an excessive amount of starting tissue relative to the solvent volume can reduce extraction efficiency. | Maintain an appropriate tissue-to-solvent ratio. A common recommendation is to use 20 volumes of solvent to the tissue weight.[5] If yields are low, try reducing the initial amount of tissue.[9] | |
| Degradation of Sphingolipids: Endogenous enzymes (e.g., ceramidases) can degrade sphingolipids post-homogenization. | Perform extraction steps on ice or at 4°C to minimize enzymatic activity. Adding enzyme inhibitors to the homogenization buffer can also be beneficial. | |
| Poor Peak Shape in LC-MS Analysis (Tailing or Fronting) | Column Contamination: Buildup of matrix components from the tissue extract on the analytical column. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[9] Incorporating a solid-phase extraction (SPE) cleanup step after the initial extraction can reduce matrix effects.[5][6] |
| High Salt Concentration: Salts from buffers or the tissue itself can interfere with ionization and chromatography. | Desalt the lipid extract prior to LC-MS analysis. This can be achieved by washing the organic phase with a salt-free aqueous solution or by using a desalting SPE cartridge. | |
| Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for the separation of the target sphingolipids. | Optimize the mobile phase composition, including the organic solvent, aqueous component, and any additives (e.g., formic acid, ammonium (B1175870) formate), to improve peak shape.[10] | |
| Co-extraction of Interfering Compounds | High Abundance of Glycerophospholipids: Glycerophospholipids can suppress the ionization of less abundant sphingolipids in mass spectrometry. | Perform an alkaline hydrolysis (saponification) step after the initial extraction to selectively degrade glycerophospholipids while leaving sphingolipids intact.[11][12] |
| Contamination from Optimal Cutting Temperature (OCT) Compound: For cryosectioned tissues, OCT can interfere with MS analysis. | If using OCT-embedded tissues, it is crucial to remove the OCT compound prior to extraction. A validated method involves washing the tissue sections to remove the OCT.[13] | |
| Difficulty Extracting Specific Sphingolipid Classes | Highly Polar Sphingolipids (e.g., Gangliosides): These may partition into the aqueous phase during biphasic extractions. | For gangliosides and other highly polar sphingolipids, it may be necessary to collect and process the upper aqueous phase in addition to the lower organic phase.[14] Alternatively, a single-phase extraction method can be employed. |
| Very Hydrophobic Sphingolipids (e.g., Ceramides): May have limited solubility in certain solvent systems. | Ensure the solvent system has sufficient non-polar character to solubilize hydrophobic species. The Folch method is generally effective for ceramides (B1148491).[4] |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is the best for sphingolipids?
A1: There is no single "best" method, as the optimal protocol depends on the specific sphingolipid classes of interest, the tissue type, and the downstream analytical technique. The most commonly used and versatile methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform/methanol/water solvent system.[4][5][6] For a comparison of different methods, see the table below. It is often recommended to test a few different methods to determine the most efficient one for your specific application.[9]
Q2: How can I improve the recovery of a broad range of sphingolipids with varying polarities?
A2: To extract a wide range of sphingolipids, from hydrophobic ceramides to hydrophilic gangliosides, a two-step approach can be effective. First, perform a biphasic extraction like the Folch method and collect the lower organic phase. Then, the upper aqueous phase can be further processed to recover the more polar sphingolipids.[14] Alternatively, a single-phase extraction using a solvent mixture that can solubilize a wider polarity range can be considered.
Q3: What are the key considerations when working with plant tissues?
A3: Plant tissues present unique challenges due to their rigid cell walls and different lipid compositions. A widely adopted method for plant sphingolipids involves extraction with a heated isopropanol/hexane/water mixture.[5][7][8] It's also important to be aware that plant sphingolipids, such as glycosylinositol phosphoceramides (GIPCs), can be very complex.[15]
Q4: How important is the sample-to-solvent ratio?
A4: The sample-to-solvent ratio is critical for achieving high extraction efficiency. Overloading the solvent with too much tissue can lead to incomplete extraction.[9] A general guideline is to use a solvent volume that is at least 20 times the weight of the tissue sample.[5]
Q5: What internal standards should I use for quantification?
A5: For accurate quantification by mass spectrometry, it is essential to use appropriate internal standards. Ideally, stable isotope-labeled (e.g., ¹³C or ²H) versions of the sphingolipids of interest should be used. If these are not available, a non-endogenous sphingolipid with a similar structure and chemical behavior (e.g., with an odd-chain fatty acid) can be used for each class of sphingolipid being analyzed.[10] Internal standards should be added at the very beginning of the extraction process to account for any sample loss during the procedure.[10]
Quantitative Data Summary
Table 1: Comparison of Sphingolipid Extraction Methodologies
| Extraction Method | Solvent System | Key Advantages | Key Disadvantages | Best Suited For |
| Folch | Chloroform:Methanol (2:1, v/v) | High recovery for a broad range of lipids, well-established.[4][5] | Use of toxic chlorinated solvent. | General purpose, broad-based lipidomic studies.[4][5] |
| Bligh & Dyer | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | Rapid, uses less solvent than Folch. | Use of toxic chlorinated solvent, may have lower recovery for some lipids compared to Folch.[5] | Rapid extraction of total lipids. |
| MTBE | Methyl-tert-butyl ether:Methanol (various ratios) | Safer (non-chlorinated solvent), lipids partition to the upper phase, facilitating automation.[1][2] | May have lower recovery for certain polar lipid classes.[16] | High-throughput and automated lipidomics, especially for brain tissue.[1][2] |
| Hexane/Isopropanol | Hexane:Isopropanol (3:2, v/v) | Avoids chlorinated solvents. | Lower overall lipid recovery compared to Folch and Bligh & Dyer.[4] | Extraction of apolar lipids.[4] |
| Isopropanol/Hexane/Water | Isopropanol:Hexane:Water (55:20:25, v/v/v) | High recovery of sphingolipids from plant tissues.[5][7][8] | Requires heating, which may not be suitable for all analytes. | Plant sphingolipidomics.[5][7][8] |
Experimental Protocols
Protocol 1: Modified Folch Method for Sphingolipid Extraction from Animal Tissues
This protocol is a widely used method for the extraction of total lipids, including a broad range of sphingolipids, from animal tissues.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Glass homogenizer (e.g., Dounce or Potter-Elvehjem) or other homogenization equipment
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Weigh the frozen tissue sample (typically 10-100 mg) and place it in a glass homogenizer.
-
Add 20 volumes of a pre-chilled chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., for 100 mg of tissue, add 2 mL of solvent).
-
Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.
-
Transfer the homogenate to a glass centrifuge tube.
-
Incubate the mixture at room temperature for 20-30 minutes with occasional vortexing to ensure complete extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge the tube at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to facilitate the separation of the two phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:chloroform 9:1, v/v) for downstream analysis such as LC-MS.[9]
Protocol 2: Sphingolipid Extraction from Plant Tissues
This protocol is optimized for the efficient extraction of sphingolipids, including complex GIPCs, from plant tissues.[5][7][8]
Materials:
-
Plant tissue sample (e.g., leaves, roots)
-
Isopropanol
-
Hexane
-
Ultrapure water
-
Glass homogenizer
-
Heated water bath or incubator
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
Procedure:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Weigh the powdered tissue (typically 100-200 mg) and place it in a glass centrifuge tube.
-
Add 3 mL of a heated (60°C) isopropanol:hexane:water (55:20:25, v/v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the tube at 60°C for 15 minutes with occasional shaking.
-
Allow the mixture to cool to room temperature and then centrifuge at 3,000 x g for 10 minutes.
-
Collect the supernatant (the lipid extract) and transfer it to a new glass tube.
-
Re-extract the pellet twice more with 3 mL of the isopropanol:hexane:water solvent mixture each time, combining all the supernatants.
-
Dry the combined lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for analysis.
Visualizations
Caption: Overview of the major sphingolipid metabolic and signaling pathways.
Caption: General experimental workflow for sphingolipid extraction from tissues.
References
- 1. homogenizers.net [homogenizers.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]
- 7. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingolipid metabolism, transport, and functions in plants: Recent progress and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Calibration curve issues in S1P quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Sphingosine-1-Phosphate (S1P), particularly focusing on issues related to calibration curves.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during S1P quantification experiments.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve is a common issue that can arise from several factors, from sample preparation to data analysis.
Question: My calibration curve for S1P quantification using LC-MS/MS is not linear. What are the potential causes and how can I fix it?
Answer:
Poor linearity in your S1P calibration curve can be attributed to several factors. Here’s a systematic guide to troubleshoot this issue:
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Matrix Effects | Co-eluting substances from the biological matrix can suppress or enhance the ionization of your analyte and internal standard, leading to a non-linear response. Solution: • Improve Chromatographic Separation: Modify your LC gradient to better separate S1P from interfering matrix components. • Use a Surrogate Matrix: Prepare your calibration standards in a surrogate matrix that mimics the biological sample but is free of endogenous S1P, such as 4% Bovine Serum Albumin (BSA) or charcoal-stripped plasma. • Dilute the Sample: Reducing the concentration of the matrix by diluting the sample can mitigate ion suppression. |
| Inappropriate Internal Standard (IS) | The internal standard may not be adequately compensating for variations in sample preparation and ionization efficiency. Solution: • Use a Stable Isotope-Labeled (SIL) IS: A deuterium-labeled S1P (like d7-S1P) is the ideal choice as it co-elutes and experiences similar matrix effects and ionization efficiency as the endogenous S1P. C17-S1P is also a commonly used alternative. |
| Carryover | S1P is known to be "sticky" and can carry over from one injection to the next, especially at high concentrations, affecting the accuracy of subsequent measurements, particularly at the lower end of the curve. Solution: • Optimize Wash Steps: Implement rigorous needle and injection port washing routines between samples, often using a methanol-based solution. • Inject Blanks: Run blank injections after high concentration samples to assess and quantify carryover. A carryover of less than 0.07% is considered good. |
| Suboptimal Data Analysis | The regression model used may not be appropriate for the data. Solution: • Use Weighted Regression: S1P calibration curves often exhibit heteroscedasticity (increasing variance with concentration). A weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit and improve accuracy at the lower concentrations. |
| Analyte Degradation | S1P can be degraded during sample handling and storage. Solution: • Proper Storage: Store plasma and serum samples at -80°C and minimize freeze-thaw cycles. • Work Efficiently: Perform sample preparation steps on ice to minimize enzymatic activity. |
Issue 2: Poor Peak Shape (Broadening or Tailing)
The physicochemical properties of S1P present a challenge for chromatographic separation.
Question: I'm observing significant peak broadening and tailing for S1P in my LC-MS/MS analysis. How can I improve the peak shape?
Answer:
The zwitterionic nature of S1P, containing both a positively charged amino group and a negatively charged phosphate (B84403) group, causes it to interact with the stationary phase and metal components of the LC system, leading to poor peak shape.
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Secondary Interactions with LC System | The phosphate group can interact with metal ions in the column and tubing, causing peak tailing. Solution: • Use a Metal-Free or Bio-Inert Column: Columns with PEEK-lined hardware or specialized stationary phases can significantly reduce these interactions. • Acidic Mobile Phase: Using a mobile phase with an acid modifier like formic acid helps to suppress the negative charge on the phosphate group, reducing interactions and improving peak shape. |
| Zwitterionic Properties | The dual charge nature of S1P can lead to peak broadening. Solution: • Alternative Derivatization/Analysis: An advanced approach involves the dephosphorylation of S1P to sphingosine (B13886) using hydrogen fluoride (B91410) (HF) before analysis. This removes the problematic phosphate group, resulting in a sharper peak for the surrogate molecule, sphingosine. |
| Column Choice | The choice of stationary phase is critical for good separation. Solution: • C18 Columns: Reversed-phase C18 columns are commonly used and have been shown to provide good results, especially when paired with an appropriate mobile phase. Some methods report better peak shape with specific columns like the Phenomenex Kinetex EVO C18 compared to others. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in S1P quantification?
A1: Besides the analytical challenges, pre-analytical sample handling is a major source of variability. S1P is abundant in red blood cells and platelets. Lysis of these cells during sample collection or processing can artificially elevate S1P levels in plasma or serum. Therefore, standardizing blood collection, centrifugation protocols, and minimizing freeze-thaw cycles is critical for obtaining robust and reproducible data.
Q2: My signal intensity is very low. How can I improve it?
A2: Low signal intensity can stem from inefficient extraction, matrix suppression, or suboptimal instrument settings.
-
Extraction Recovery: Test different extraction methods. While a simple protein precipitation with methanol (B129727) is common, a liquid-liquid extraction (e.g., a modified Bligh & Dyer method) might offer better recovery for a broader range of sphingolipids.
-
Matrix Effects: As discussed in the troubleshooting section, matrix effects can significantly suppress the S1P signal. Post-column infusion experiments can help diagnose ion suppression at the retention time of S1P.
-
Instrument Parameters: Ensure that MS/MS parameters, such as collision energy and source temperature, are optimized for S1P and its internal standard.
Q3: What concentration should I use for my internal standard?
A3: The internal standard (IS) concentration should ideally be close to the expected endogenous concentration of S1P in your samples. This ensures that both the analyte and the IS fall within the linear dynamic range of the instrument and that the IS provides accurate compensation across the calibration curve. A common practice is to add the IS at a concentration that falls in the mid-range of the calibration curve.
Q4: Can I use an ELISA kit for S1P quantification? What are the common issues?
A4: Yes, ELISA kits are available for S1P quantification. However, they can also present challenges. Common issues with ELISA include poor standard curves, high background, and low signal. Troubleshooting for ELISA often involves:
-
Checking Reagent Preparation: Ensure the standard was reconstituted correctly and has not degraded.
-
Pipetting Accuracy: Inaccurate pipetting during the creation of the dilution series is a frequent source of error.
-
Washing Steps: Inadequate washing can lead to high background noise.
-
Sample Dilution: Samples may need to be diluted to fall within the detection range of the kit.
Experimental Protocols & Data
Protocol: S1P Extraction from Plasma/Serum (Methanol Precipitation)
This protocol is a common and rapid method for extracting S1P from plasma or serum samples.
-
Sample Preparation: Thaw plasma/serum samples on ice.
-
Dilution: Dilute 10 µL of the sample with 55 µL of TBS (50 mM Tris-HCl pH 7.5, 0.15 M NaCl).
-
Internal Standard Addition & Precipitation: Add 200 µL of a cold methanol solution containing the internal standard (e.g., 20 nM d7-S1P).
-
Vortex: Vortex the mixture at maximum speed for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 17,000 x g for 2 minutes.
-
Collection: Carefully transfer 150 µL of the supernatant to a new injection vial or well plate for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Method Validation Data
This table summarizes typical validation results for an LC-MS/MS method for S1P quantification, demonstrating acceptable performance.
| Parameter | Concentration Level | Result | Acceptance Criteria | | :--- | :--- | :--- |
Technical Support Center: Sphingosine-1-phosphate (d17:1) Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and proper handling of the Sphingosine-1-phosphate (d17:1) standard.
Frequently Asked Questions (FAQs)
Q1: What is Sphingosine-1-phosphate (d17:1) and why is it used as a standard?
Sphingosine-1-phosphate (S1P) (d17:1) is a synthetic analog of the naturally occurring bioactive lipid, Sphingosine-1-phosphate (d18:1).[1] It contains a 17-carbon chain instead of the more common 18-carbon chain found in endogenous S1P.[1] Due to its structural similarity and distinct mass, S1P (d17:1) is widely used as an internal standard in mass spectrometry-based quantification of S1P (d18:1) in various biological samples like plasma, tissues, and cells.[1]
Q2: How can I be sure of the initial purity of my S1P (d17:1) standard?
Reputable suppliers provide a Certificate of Analysis (CoA) with each batch of the standard. This document should specify the purity, typically determined by methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). The purity is often stated as ≥95% or higher.[1][2] Always review the CoA for the specific lot number you are using.
Q3: What are the common impurities that might be present in an S1P (d17:1) standard?
Potential impurities could include:
-
Isomers: Stereoisomers or positional isomers formed during synthesis.
-
Related Sphingolipids: Precursors like sphingosine (B13886) (d17:1) or degradation products.[3]
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Oxidation Products: Lipids are susceptible to oxidation, which can introduce artifacts.
Q4: How should I properly store my S1P (d17:1) standard to maintain its purity?
Proper storage is critical to prevent degradation.
-
Long-term storage: Store the solid standard at -20°C.[1][4][5] Some sources suggest storage at -80°C for extended periods (e.g., 6 months).[5] Stability is generally cited as being at least one to four years when stored correctly.[1][4]
-
Stock solutions: Prepare stock solutions in an appropriate solvent (e.g., methanol) and store them at -20°C or -80°C.[5] It is recommended to use stock solutions within one to six months of preparation.[5] Avoid repeated freeze-thaw cycles.
Q5: My analytical results are inconsistent. Could the purity of my S1P (d17:1) standard be the issue?
Yes, inconsistent results can be a sign of standard degradation or contamination. If you suspect issues with your standard, it is advisable to perform a quality control check. This can involve comparing its performance against a new, unopened vial of the standard or using an alternative analytical method to verify its concentration and purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or peak splitting in chromatography | 1. Degradation of the S1P (d17:1) standard. 2. Inappropriate solvent for injection. 3. Secondary interactions with the analytical column.[6] 4. Contamination of the LC-MS system. | 1. Prepare a fresh stock solution from a new vial of the standard. 2. Ensure the injection solvent is compatible with the mobile phase. 3. Optimize chromatographic conditions (e.g., mobile phase additives like formic acid or ammonium (B1175870) acetate).[7] 4. Perform a system wash and blank injections to check for carryover.[8] |
| Inaccurate quantification or high variability | 1. Inaccurate concentration of the S1P (d17:1) stock solution. 2. Degradation of the standard. 3. Matrix effects affecting the ionization of the standard.[9] 4. Improper sample extraction. | 1. Carefully prepare a new stock solution and verify its concentration. 2. Use a fresh aliquot of the standard. 3. Evaluate matrix effects by comparing standard addition curves with a calibration curve in a clean solvent. Use of a stable isotope-labeled internal standard (e.g., d7-S1P) can also help mitigate this.[9] 4. Optimize the lipid extraction protocol.[10] |
| Appearance of unexpected peaks in the chromatogram | 1. Presence of impurities in the S1P (d17:1) standard. 2. Contamination from solvents, glassware, or the instrument. 3. In-source fragmentation during mass spectrometry analysis. | 1. Analyze the standard alone to identify impurity peaks. 2. Run solvent blanks to identify sources of contamination.[8] Ensure high-purity solvents and clean labware. 3. Optimize MS source parameters (e.g., collision energy) to minimize fragmentation.[11] |
Experimental Protocols
Protocol 1: Purity Assessment of S1P (d17:1) by LC-MS/MS
This protocol provides a general method for verifying the purity of an S1P (d17:1) standard.
1. Materials:
-
Sphingosine-1-phosphate (d17:1) standard
-
HPLC-grade methanol (B129727), acetonitrile, water, and formic acid
-
A C18 reversed-phase HPLC column
-
A tandem mass spectrometer
2. Standard Preparation:
-
Accurately weigh a small amount of the S1P (d17:1) powder.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).[12]
-
Inject the prepared working solution.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[13]
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transition for S1P (d17:1). The precursor ion will be [M+H]⁺. A common product ion results from the loss of the phosphate (B84403) group and water.[7]
-
4. Data Analysis:
-
Integrate the peak area of the S1P (d17:1) signal.
-
Analyze the chromatogram for the presence of other peaks.
-
Calculate the purity by dividing the peak area of S1P (d17:1) by the total area of all detected peaks.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for S1P (d17:1) Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [13] |
| Precursor Ion (m/z) | 366.2 | Calculated from molecular weight 365.45[2] |
| Product Ion (m/z) | 268.2 | [7] |
| Collision Energy | ~58 eV | [11] |
Table 2: Recommended Storage Conditions and Stability
| Condition | Duration | Reference |
| Solid | ≥ 4 years at -20°C | [1] |
| Stock Solution (-80°C) | 6 months | [5] |
| Stock Solution (-20°C) | 1 month | [5] |
Visualizations
Caption: Sphingosine-1-phosphate (S1P) signaling pathway.
Caption: Workflow for assessing the purity of S1P (d17:1) standard.
Caption: Troubleshooting workflow for issues with S1P (d17:1) standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 8. lipidomicstandards.org [lipidomicstandards.org]
- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. rsc.org [rsc.org]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput S1P Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput sphingosine-1-phosphate (S1P) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the experimental workflow, from sample handling to data analysis.
Q1: I am observing significant peak tailing and broadening for S1P in my LC-MS/MS analysis. What are the potential causes and solutions?
A1: Peak tailing and broadening for S1P are common issues primarily attributed to the presence of the polar phosphate (B84403) group and the zwitterionic nature of the molecule at certain pH values.[1][2] This can lead to interactions with metal components in the LC system and poor chromatographic performance.
Troubleshooting Steps:
-
Mobile Phase Modification: The use of a highly acidic mobile phase can help to protonate the phosphate group, reducing its interaction with the stationary phase and improving peak shape.[1][2]
-
Metal-Free Components: Employing a metal-free or bio-inert LC column and system can minimize undesirable interactions between the phosphate group and metal ions, which is a known cause of peak tailing.[3]
-
Chemical Derivatization: While adding a step to the workflow, derivatization of the phosphate group can improve chromatographic behavior. However, this is not always ideal for high-throughput applications.
-
Dephosphorylation: An alternative approach involves the enzymatic or chemical removal of the phosphate group prior to analysis.[1][2] For instance, treatment with hydrogen fluoride (B91410) (HF) has been shown to efficiently dephosphorylate S1P, allowing for the analysis of the resulting sphingosine (B13886), which exhibits better chromatographic properties.[1][2]
Q2: My S1P quantification results are inconsistent, and I suspect matrix effects. How can I identify and mitigate this issue?
A2: Matrix effects, particularly ion suppression from phospholipids (B1166683) in biological samples like plasma and serum, are a major challenge in LC-MS/MS-based lipidomics.[4][5] These effects can lead to inaccurate and irreproducible quantification.
Troubleshooting Steps:
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as d7-S1P, is crucial.[5][6] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate normalization of the signal.[5]
-
Sample Preparation:
-
Protein Precipitation (PPT): While simple, PPT alone is often insufficient to remove interfering phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide better sample cleanup than PPT.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interfering substances.[5]
-
-
Chromatographic Separation: Optimizing the chromatographic method to separate S1P from the bulk of co-eluting phospholipids is essential. This can be achieved by modifying the gradient elution profile or using a column with different selectivity.[5]
Q3: I am experiencing sample carryover between injections. What are the best practices to minimize this?
A3: Carryover of S1P between sample injections is a known issue that can compromise the accuracy of quantification, especially for low-concentration samples.[7][8]
Troubleshooting Steps:
-
Injector and Needle Washes: Implementing rigorous washing steps for the injector needle and sample loop between injections is critical. Using a strong organic solvent like methanol (B129727) for these washes is often effective.[7]
-
Optimized LC System: By optimizing the LC system, carryover can be significantly reduced to negligible levels (e.g., < 0.07%).[7]
-
Derivatization: Bisacetylation of the amino group has been reported to solve carryover issues, although this adds an extra step to the sample preparation process.[7]
Q4: What is the recommended sample handling procedure for S1P analysis in blood samples?
A4: Proper sample handling is critical for accurate S1P quantification, as its levels can be affected by the type of blood sample (plasma vs. serum) and handling conditions. S1P is released from platelets during blood coagulation, leading to significantly higher concentrations in serum compared to plasma.[7]
Best Practices:
-
Sample Type: For measuring circulating S1P levels, platelet-poor plasma (PPP) is generally recommended to avoid artificially elevated concentrations due to platelet activation.[7]
-
Anticoagulants: The choice of anticoagulant (e.g., EDTA, citrate, heparin) can influence S1P levels, so consistency is key.[7]
-
Stability: While S1P concentrations in EDTA plasma are stable for 24 hours at room temperature, LPA concentrations can increase substantially over this period.[9][10] Therefore, prompt processing and storage at -80°C are recommended.
Data Presentation
Table 1: Comparison of S1P Quantification Methods
| Parameter | Method 1: LC-MS/MS with Butanol Extraction | Method 2: LC-MS/MS with Methanol Precipitation | Method 3: LC-MS/MS with Dephosphorylation (HF) |
| Sample Type | Human Plasma | Human Plasma/Serum | Human Plasma, Kidney Tissue |
| Internal Standard | [(13)C(2)D(2)]S1P | Deuterium-marked S1P | C17-S1P |
| Analysis Time | 2.5 min | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | < 6 nmol/L | Not explicitly stated | 5 nM (pmol/mL) |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.05 µM | 10 nM (pmol/mL) |
| Imprecision (CV) | < 12% | Not explicitly stated | Not explicitly stated |
| Carryover | Not explicitly stated | < 0.07% | Not explicitly stated |
| Linearity (r²) | Not explicitly stated | > 0.99 | 0.9996 |
Data compiled from multiple sources for comparative purposes.[1][2][6][7][9][10]
Experimental Protocols
Detailed Methodology for S1P Extraction from Tissues for LC-MS/MS Analysis
This protocol provides a detailed procedure for the extraction of S1P from tissue samples.
Materials:
-
Tissues: Fresh or frozen animal tissues.
-
Internal Standard: C17-Sphingosine-1-Phosphate (C17-S1P) solution (e.g., 10 µM in methanol).
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), HPLC-grade.
-
Acids: Hydrochloric acid (HCl), concentrated.
-
Buffers: Ice-cold Phosphate-buffered saline (PBS).
-
Other: Deionized water, Nitrogen gas.
-
Equipment: Homogenizer, centrifuge, glass centrifuge vials, glass Pasteur pipettes, sample concentrator.
Procedure:
-
Tissue Preparation and Homogenization:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Place the tissue in a suitable tube for homogenization.
-
Add 1 ml of ice-cold PBS.
-
Add 10 µl of the internal standard (10 µM C17-S1P in MeOH).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Transfer the homogenate to a glass centrifuge vial.
-
-
Lipid Extraction:
-
To the tissue homogenate, add 300 µl of 18.5% HCl.
-
Add 1 ml of MeOH and 2 ml of CHCl₃.
-
Vortex the mixture vigorously for 10 minutes at maximum speed.
-
Centrifuge the sample at 1,900 x g for 3 minutes to induce phase separation.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass centrifuge vial.
-
Re-extract the remaining aqueous phase by adding another 2 ml of CHCl₃, vortexing, and centrifuging as before.
-
Combine the second lower organic phase with the first one.
-
-
Sample Concentration and Reconstitution:
-
Dry the combined organic phases under a stream of nitrogen gas or using a vacuum rotator.
-
Resuspend the dried lipid extract in a suitable volume (e.g., 100 µl) of a reconstitution solvent appropriate for your LC-MS/MS analysis (e.g., MeOH:CHCl₃ (4:1, v/v)).
-
Store the samples at -20°C until analysis.
-
Mandatory Visualizations
S1P Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride[v1] | Preprints.org [preprints.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Addressing variability in S1P measurements between labs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of inter-laboratory variability in Sphingosine-1-Phosphate (S1P) measurements. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to standardize protocols and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in S1P measurements between different labs?
A1: Inter-laboratory variability in S1P quantification can be attributed to three main categories of factors:
-
Pre-analytical Factors: These are a major source of variation and include the choice of sample type (serum vs. plasma), the anticoagulant used, sample collection and handling procedures, storage duration and temperature, and the number of freeze-thaw cycles.[1][2]
-
Analytical Factors: Differences in the quantification method used (e.g., LC-MS/MS, immunoassay), instrument calibration, the choice of internal standards, and data analysis procedures can all contribute to variability.[3][4]
-
Biological Factors: Inherent differences in the study populations, such as age, sex, and underlying disease states, can also lead to variations in S1P levels.[5]
Q2: Why are S1P concentrations consistently higher in serum compared to plasma?
A2: S1P concentrations are significantly higher in serum because platelets, which are rich in S1P, release their contents during the coagulation process that forms serum.[3][5][6] This platelet activation and subsequent S1P release does not occur when plasma is prepared using anticoagulants. The difference in S1P levels between serum and plasma can be as much as 39% to double the concentration.[5][6]
Q3: Which analytical method is considered the gold standard for S1P quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for S1P measurement.[3][4][7] This method offers high specificity and sensitivity, allowing for accurate quantification of S1P in complex biological matrices. However, it is crucial to have a validated method to address potential issues like sample carryover.[3]
Q4: What is the typical range of S1P concentrations in healthy individuals?
A4: S1P concentrations can vary, but reported ranges in healthy individuals are approximately 0.5 to 1.2 µmol/L in plasma and 1.0 to 1.8 µmol/L in serum.[3][5] One study reported a median serum S1P concentration of 0.804 µmol/L, with a reference interval of 0.534-1.242 µmol/L.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate S1P measurements | Inconsistent sample handling, including variations in incubation time or temperature before processing.[1] | Standardize the time and temperature for all samples between collection and centrifugation. For whole blood, process to plasma as quickly as possible, ideally within 60 minutes if kept at room temperature.[2] |
| Repeated freeze-thaw cycles of plasma samples.[2] | Aliquot plasma samples after the initial processing to avoid multiple freeze-thaw cycles. | |
| Carryover between sample injections during LC-MS/MS analysis.[3] | Implement a robust wash protocol for the injection needle and port between samples. Using a deuterium-labeled internal standard (d7-S1P) that co-elutes with S1P can also help to mitigate matrix effects.[3] | |
| Lower than expected S1P values | Use of plasma instead of serum without accounting for the expected concentration difference. | Be consistent with the sample type used. If comparing with literature values, ensure the same sample type was used. Note that serum S1P levels are typically higher than plasma levels.[5] |
| Degradation of S1P due to improper storage. | Store plasma and serum samples at -80°C for long-term stability. | |
| Higher than expected S1P values in plasma | Delayed processing of whole blood, leading to S1P release from blood cells.[2] | Process whole blood to plasma promptly after collection. Storing whole blood for more than 60 minutes at room temperature can lead to an increase in S1P concentrations.[2] |
| Hemolysis during sample collection or processing. | Use appropriate phlebotomy techniques to minimize hemolysis. Visually inspect plasma for any reddish discoloration. | |
| Increased centrifugation speed leading to lower S1P.[1] | Standardize and document the centrifugation speed and time for all samples. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for S1P Measurement
This protocol outlines the recommended steps for collecting and processing blood samples to minimize pre-analytical variability in S1P measurements.
-
Sample Collection:
-
For plasma , collect whole blood into tubes containing an anticoagulant such as EDTA.
-
For serum , collect whole blood into tubes without an anticoagulant.
-
-
Immediate Handling:
-
Plasma: Gently invert the collection tube several times to ensure proper mixing with the anticoagulant. Process the sample as soon as possible, ideally within one hour of collection if kept at room temperature.[2] If immediate processing is not possible, store the whole blood at 4°C for up to 4 hours.[1]
-
Serum: Allow the blood to clot at room temperature for 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge the blood samples to separate plasma or serum from blood cells. A common centrifugation setting is 3300 x g for 15 minutes at 4°C.[7]
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet.
-
Aliquot the plasma or serum into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C until analysis.
-
Protocol 2: S1P Quantification by LC-MS/MS
This protocol provides a general workflow for the quantification of S1P using LC-MS/MS. Method validation and optimization are crucial for each specific instrument and laboratory.
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Perform protein precipitation by adding methanol (B129727) containing a suitable internal standard (e.g., d7-S1P) to the sample.[3][7]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate S1P from other sample components using a suitable chromatography column (e.g., C8 or HILIC).[2][8]
-
Use a binary gradient elution, for example, with a mobile phase consisting of methanol, acetonitrile, and formic acid.[5][8]
-
Detect and quantify S1P and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The m/z transition for S1P is typically 380 to 264.[5][8]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of S1P standards.
-
Determine the concentration of S1P in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Simplified S1P signaling pathway.
Caption: Recommended workflow for S1P measurement.
References
- 1. Preanalytical Biases in the Measurement of Human Blood Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Decreased serum concentrations of sphingosine-1-phosphate in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sphingosine-1-Phosphate (S1P) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Sphingosine-1-Phosphate (S1P) detection in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during S1P detection using common techniques such as ELISA and LC-MS/MS.
ELISA (Enzyme-Linked Immunosorbent Assay)
Question: Why am I getting a weak or no signal in my S1P ELISA?
Answer: A weak or no signal can be attributed to several factors. Firstly, ensure that all reagents were added in the correct order and have been brought to room temperature before use.[1][2] An issue with the substrate or enzyme conjugate, such as inactivity or the presence of an inhibitor like sodium azide, can also lead to a weak signal.[1] Additionally, check for inadequate incubation times or temperatures, as these can affect the reaction kinetics.[1][2] Finally, overly stringent washing steps might be removing the target-antibody complex.[1]
Question: What is causing high background in my S1P ELISA?
Answer: High background can obscure your results and is often due to non-specific binding of antibodies. This can be mitigated by using an appropriate blocking buffer.[1] Another common cause is the use of an overly concentrated detection antibody, which can be resolved by optimizing its dilution.[1] Insufficient washing, where unbound reagents are not completely removed, can also contribute to high background. Lastly, ensure that the incubation times and temperatures are not excessive, as this can increase non-specific interactions.[1]
Question: My sample readings are inconsistent or show poor reproducibility. What should I do?
Answer: Inconsistent results can stem from several sources. Pipetting errors are a common cause, so ensure your pipettes are calibrated and your technique is consistent.[3] Inadequate mixing of reagents or samples in the wells can also lead to variability.[1] Temperature gradients across the plate, often caused by stacking plates during incubation, can result in an "edge effect" where wells on the periphery show different results.[3] To avoid this, ensure uniform temperature distribution during incubation.[3]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Question: I am observing significant peak tailing or broadening for S1P in my chromatogram. How can I improve the peak shape?
Answer: The zwitterionic nature of S1P, with its polar phosphate (B84403) group, often causes poor peak shape on standard C18 columns due to interactions with the stationary phase.[4][5][6] Using a metal-free column can significantly reduce peak tailing and improve sensitivity and reproducibility.[5] Another approach is to dephosphorylate S1P to sphingosine (B13886) using hydrogen fluoride (B91410) (HF) prior to analysis, which results in a sharper peak.[4][6]
Question: How can I minimize the carryover of S1P between sample injections?
Answer: S1P is known to cause carryover issues in LC-MS/MS systems.[7] To mitigate this, thorough washing of the injection needle and port with appropriate solvents, such as methanol (B129727), between each sample is crucial.[7] Some methods also suggest bisacetylation of the amino group to reduce carryover.[7] Optimizing the LC gradient to include a strong wash step at the end of each run can also help remove residual S1P from the column.
Question: My S1P signal intensity is low. How can I enhance the sensitivity of my LC-MS/MS method?
Answer: To enhance sensitivity, ensure optimal extraction of S1P from the sample matrix. A two-step extraction procedure can be effective in separating S1P from other lipids.[4] Additionally, derivatization of S1P can improve ionization efficiency and, consequently, signal intensity. However, this can be time-consuming and may introduce variability.[7] The choice of internal standard is also critical; using a deuterium-labeled S1P (d7-S1P) can help to accurately normalize for extraction efficiency and matrix effects.[8]
Frequently Asked Questions (FAQs)
Question: What are the typical physiological concentrations of S1P in human plasma?
Answer: The concentration of S1P in human plasma is typically in the range of 0.5 to 1 µM.[8]
Question: What is the recommended sample handling procedure for S1P analysis to avoid preanalytical errors?
Answer: Platelets and erythrocytes are major sources of S1P in the blood, and their activation during sample collection can artificially elevate S1P levels.[7] Therefore, careful and standardized blood handling is crucial. For plasma samples, it is recommended to use EDTA as an anticoagulant and to centrifuge the blood soon after collection at a low temperature to separate the plasma.[7][8]
Question: Can I use serum samples for S1P quantification?
Answer: Yes, serum can be used for S1P quantification. However, it is important to note that S1P levels in serum are generally higher than in plasma due to the release of S1P from platelets during the clotting process.[9][10]
Question: What are the key differences between competitive ELISA and sandwich ELISA for S1P detection?
Answer: For a small molecule like S1P, a competitive ELISA is the standard format. In this setup, S1P in the sample competes with a labeled S1P for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of S1P in the sample.[11][12] A sandwich ELISA, which requires the antigen to have at least two binding sites for antibodies, is not suitable for small molecules like S1P.
Quantitative Data Presentation
Table 1: Comparison of LC-MS/MS Methods for S1P Detection
| Method | Lower Limit of Quantification (LLOQ) | Lower Limit of Detection (LOD) | Linearity Range | Reference |
| LC-MS (Q-Tof) | 0.05 µM | 0.016 µM | 0.05 to 2 µM | [8] |
| LC-MS/MS with HF dephosphorylation | 10 nM (pmol/mL) | 5 nM (pmol/mL) | 10 - 1000 nM | [4][6] |
| LC-MS/MS | 25 ng/mL | Not Specified | 25 - 600 ng/mL | [13][14] |
Table 2: Performance Characteristics of Commercial S1P ELISA Kits
| Kit Manufacturer | Assay Range | Sample Types | Reference |
| Echelon Biosciences | 0.0625 µM – 2 µM | Serum, plasma, tissue homogenate, cell lysate | [9][12] |
| MyBioSource | Not specified, competitive assay | Body fluids, tissue homogenates, secretions | [15] |
| Cloud-Clone Corp | Not specified, competitive inhibition | Serum, plasma, tissue homogenates, cell culture supernates | [11] |
| Assay Genie | Not specified, competitive assay | Serum, plasma, urine, cell culture supernatants | [16] |
Experimental Protocols
S1P Detection by LC-MS/MS
This protocol is a generalized procedure and may require optimization for specific instruments and sample types.
-
Sample Preparation and Extraction:
-
To 10 µL of plasma or serum, add 55 µL of Tris-buffered saline (TBS).
-
Add an internal standard, such as d7-S1P, in methanol.
-
Precipitate proteins by adding 200 µL of ice-cold methanol containing the internal standard.[7]
-
Vortex the mixture and incubate on ice for 20 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
S1P Detection by Competitive ELISA
This is a general protocol for a competitive ELISA and the specific instructions from the kit manufacturer should always be followed.
-
Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manual.
-
Allow all reagents to reach room temperature before use.[17]
-
-
Assay Procedure:
-
Add a defined volume of the S1P standards and samples to the wells of the microplate, which is pre-coated with an anti-S1P antibody.[11]
-
Immediately add a biotinylated S1P conjugate to each well.[17]
-
Incubate the plate, typically for 1 hour at 37°C, to allow for competitive binding.[11][17]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[17]
-
Add a streptavidin-HRP conjugate to each well and incubate.[17]
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution and incubate in the dark until a color develops.[17]
-
Stop the reaction by adding a stop solution, which will change the color from blue to yellow.[17]
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of S1P in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: A simplified diagram of the Sphingosine-1-phosphate (S1P) signaling pathway.
Caption: A typical experimental workflow for S1P detection using a competitive ELISA.
Caption: A troubleshooting decision tree for weak or no signal in an S1P ELISA.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sphingosine 1-Phosphate (S1P) Assay Service - Echelon Biosciences [echelon-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. assaygenie.com [assaygenie.com]
- 17. elkbiotech.com [elkbiotech.com]
Strategies for reducing background noise in lipidomics data
Welcome to the technical support center for lipidomics analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the reduction of background noise in lipidomics data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in lipidomics mass spectrometry (MS) experiments?
A1: Background noise in lipidomics MS can be broadly categorized into chemical, electronic, and environmental noise, with chemical noise being the most significant contributor.[1]
-
Chemical Noise: Arises from ions that are not the analyte of interest.[1] Common sources include:
-
Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters.[1][2] Adducts with sodium ([M+Na]+) and potassium ([M+K]+) are common.[3]
-
Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) are frequent contaminants.[1] It is recommended to use glass or polypropylene (B1209903) labware to minimize this.[1]
-
Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the signal of interest.[1]
-
System Contamination: Residues from previous samples (carryover), column bleed, and septum bleed can introduce noise.[4][5]
-
Detergents: Surfactants like Triton and Tween can be sources of contamination.[1]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]
Q2: How can I minimize lipid degradation and noise during sample collection and storage?
A2: Proper sample handling from the outset is critical to prevent the introduction of artifacts and noise.
-
Rapid Processing and Freezing: Process samples as quickly as possible to minimize enzymatic activity.[6] Flash-freezing samples in liquid nitrogen (-196°C) and storing them at -80°C is a standard practice to drastically reduce chemical and enzymatic degradation.[7][8]
-
Avoid Freeze-Thaw Cycles: Aliquot samples into smaller volumes to prevent degradation from repeated freezing and thawing.[9]
-
Use of Additives: Incorporating antioxidants like butylated hydroxytoluene (BHT) or EDTA during extraction can protect lipids from oxidation.[6][9] For tissue samples, heat treatment can also inhibit lipases.[8]
-
Proper Storage Containers: Store lipid extracts in glass vials with PTFE-lined caps (B75204) at -20°C or lower to prevent leaching of plasticizers and sublimation.[4][8]
Q3: What are the best practices for sample preparation to reduce background noise?
A3: The goal of sample preparation is to efficiently extract lipids while removing contaminants.[7]
-
Lipid Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[7]
-
LLE: The Folch (chloroform:methanol) and Bligh-Dyer (chloroform:methanol:water) methods are widely used.[9][10] The Matyash method, using methyl-tert-butyl ether (MTBE), is often easier as it leaves the lipid-containing organic phase on top.[7]
-
SPE: This technique can yield highly enriched samples with little contamination but can be laborious.[7] C18 phases are used to retain nonpolar lipids, while silica (B1680970) columns capture polar lipids.[9]
-
-
Internal Standards: Add internal standards (ideally stable isotope-labeled) to samples before extraction to control for and normalize variability in sample preparation and instrument response.[10][11][12][13]
-
Low Temperature Processing: Performing extractions on ice or at 4°C can reduce enzymatic activity and chemical reactions that lead to degradation.[6]
Q4: My LC-MS data has a high baseline. What are the common causes and how can I fix it?
A4: A high or noisy baseline can obscure peaks and affect integration accuracy.[4] Common causes include contaminated solvents, a dirty LC system or ion source, and column bleed.
-
Contaminated Mobile Phase: Use fresh, high-purity, LC-MS grade solvents and filter them before use.[1] Improperly used mobile phase additives can also increase background noise.[5]
-
Dirty System Components: Contamination can build up in the LC system or the MS ion source.[5][14] Regularly clean the ion source components (capillary, skimmer, cone) and flush the entire LC system with a series of high-purity solvents.[1][15]
-
Column Bleed: This appears as a rising baseline at higher temperatures.[4] Conditioning or "baking" the column at its maximum isothermal temperature can help reduce bleed.[4]
Q5: What is data normalization and why is it crucial for reducing noise?
Q6: Which data normalization strategies are most effective for lipidomics?
A6: Several normalization methods are used, and the choice can depend on the dataset.
-
Internal Standard Normalization: This is a highly recommended method where the peak area of each lipid is divided by the peak area of an appropriate internal standard.[13][18]
-
Data-Based Normalization: These methods use statistical properties of the data itself. Common approaches include:
-
Total Ion Current (TIC) Normalization: Assumes the total feature intensity is consistent across samples.[17]
-
Median or Mean Normalization: Assumes a constant median or mean lipid abundance across samples.[17][18]
-
Probabilistic Quotient Normalization (PQN): Calculates a dilution factor for each sample relative to a reference spectrum (e.g., the median spectrum of pooled QC samples).[17][18] PQN has been identified as an optimal method for lipidomics.[17]
-
Locally Estimated Scatterplot Smoothing (LOESS): This method also performs well for lipidomics data by fitting local polynomial regressions.[17]
-
It's important to check sample distributions after normalization, as any chosen strategy can potentially introduce noise or artifacts if not applied correctly.[18][19]
Troubleshooting Guides
Issue 1: High or Noisy Baseline in LC-MS Chromatogram
A consistently high or noisy baseline can obscure low-intensity peaks and compromise quantification.
| Possible Cause | Solution | Expected Outcome |
| Contaminated Solvents / Mobile Phase | Use fresh, LC-MS grade solvents. Filter all mobile phases before use and sonicate to remove dissolved gases.[1] | A significant and immediate reduction in baseline noise after switching to fresh solvents. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] | A gradual decrease in baseline noise as contaminants are washed from the system. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone, skimmer) according to the manufacturer's instructions.[15] | Improved signal intensity and a lower, more stable baseline. |
| Column Bleed | Condition the column by baking it at its maximum isothermal temperature for several hours. Ensure you do not exceed the column's limit.[4] | Reduction in a rising baseline, especially at higher temperatures during a gradient run. |
| System Leaks | Check for air leaks in the LC system, which can introduce contaminants and cause an unstable spray.[1] | A more stable baseline and consistent spray in the ion source. |
Experimental Protocol: LC System Flushing
-
Disconnect the Column: Remove the analytical column to prevent contamination from being flushed onto it. Replace it with a restriction capillary.
-
Prepare Solvents: Use fresh, LC-MS grade water, isopropanol, and methanol.
-
Systematic Flush: Sequentially flush each pump line with the solvents. A common sequence is:
-
100% Water (to remove salts)
-
100% Isopropanol (to remove non-polar contaminants)
-
100% Methanol
-
Re-equilibrate with your initial mobile phase.
-
-
Flow Rate: Use a moderate flow rate (e.g., 0.5-1.0 mL/min).
-
Duration: Flush each solvent for at least 30-60 minutes.
-
Reconnect and Equilibrate: Re-install the column and equilibrate the system with your mobile phase until the baseline is stable.
-
Run a Blank: Inject a solvent blank to confirm the background noise has been reduced.[4]
Issue 2: Persistent Contaminant Peaks (Ghost Peaks)
Ghost peaks are unexpected peaks that appear in chromatograms, often in blank runs, indicating system contamination.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Carryover | Inject several blank solvent runs after a concentrated sample. Implement a robust needle wash protocol using a strong solvent. | Disappearance of peaks corresponding to the previous sample. |
| Contaminated Injection Syringe/Port | Clean the injection syringe and port according to the manufacturer's protocol. | Absence of ghost peaks in subsequent blank injections. |
| Contaminated Vials/Caps | Use high-quality glass vials with PTFE-lined septa. Run a blank using a new, clean vial and cap. | If peaks disappear, the original vials/caps were the source of contamination. |
| Plasticizer Contamination | Switch to glass or polypropylene labware and avoid plastic containers for solvent storage.[1] | Significant reduction of phthalate-related peaks (e.g., m/z 279, 391).[1] |
Visualized Workflows
Caption: A comprehensive workflow for minimizing background noise in lipidomics.
Caption: A logical workflow for troubleshooting high baseline noise in LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. lipidomics.wayne.edu [lipidomics.wayne.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lipidomic Data Normalization → Area → Sustainability [esg.sustainability-directory.com]
- 17. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
Sphingosine-1-Phosphate (S1P) Analysis: A Technical Support Guide to Optimizing Sample Preparation and Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Sphingosine-1-Phosphate (S1P) recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate S1P measurement?
A1: Proper sample handling and storage are paramount for reliable S1P quantification. Key factors include:
-
Choice of Anticoagulant: The choice of anticoagulant can affect S1P levels.
-
Sample Type (Plasma vs. Serum): S1P concentrations are significantly higher in serum than in plasma due to its release from platelets during coagulation. For consistent results, it is crucial to use the same sample type throughout a study.
-
Storage Temperature and Duration: Samples should be processed as quickly as possible. If storage is necessary, freezing at -80°C is recommended.[1] Most sphingolipids, including S1P, are reported to be stable at low temperatures.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to increased S1P levels.
Q2: Which sample extraction method is best for S1P analysis?
A2: The optimal extraction method depends on the sample matrix, downstream application (e.g., LC-MS/MS or ELISA), and the desired level of purity. The three most common methods are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each has its advantages and disadvantages in terms of recovery, cleanliness, and throughput.
Q3: Why is an internal standard essential for S1P quantification by LC-MS/MS?
A3: An internal standard (IS), typically a stable isotope-labeled version of S1P (e.g., d7-S1P), is crucial to account for any sample loss during the extraction and analysis process.[2] It helps to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the quantification.
S1P Signaling Pathway
The following diagram illustrates the key components of the S1P signaling pathway.
Data Presentation: Comparison of S1P Extraction Methods
The following table summarizes the reported recovery rates for different S1P sample preparation techniques. Note that recovery can vary based on the specific protocol and sample matrix.
| Extraction Method | Sample Matrix | Typical Recovery Rate | Reference(s) |
| Protein Precipitation (PPT) | |||
| Methanol (B129727) | Plasma/Serum | 95-111% | [1] |
| Acetonitrile | Plasma | >50% | [3] |
| Ethanol | Plasma | >50% | [3] |
| Solid-Phase Extraction (SPE) | |||
| Mixed-mode Anion Exchange | Plasma | >20% | [3] |
| C18 | Plasma | Not specified | |
| Liquid-Liquid Extraction (LLE) | |||
| Chloroform (B151607)/Methanol (Acidified) | Plasma, Tissues | High (not quantified) | [2][4] |
| Ethyl Acetate | Plasma | 50-89% (for polar drugs) | [5] |
Experimental Protocols
General S1P Sample Preparation Workflow
The diagram below outlines a general workflow for preparing biological samples for S1P analysis.
Detailed Methodologies
1. Protein Precipitation (PPT) with Methanol
This is a simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard (e.g., d7-S1P).
-
Add 400 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more interfering substances.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the S1P with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
3. Liquid-Liquid Extraction (LLE)
LLE is effective for extracting lipids from complex matrices.
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 1 mL of a mixture of chloroform and methanol (2:1, v/v).
-
Vortex thoroughly for 2 minutes.
-
Add 200 µL of water and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the organic solvent under nitrogen.
-
Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.
Troubleshooting Guides
Low S1P Recovery
Low recovery is a common issue that can arise from several factors during sample preparation.
Q: My S1P recovery is consistently low. What should I check first?
A: Start by evaluating your extraction procedure. Incomplete extraction is a common culprit. Ensure that you are using the correct solvent-to-sample ratio and that you are vortexing or mixing adequately to ensure complete protein precipitation and release of S1P. Also, verify the pH of your sample, as it can influence the extraction efficiency of S1P.
Q: I suspect S1P is degrading during my sample preparation. How can I prevent this?
A: S1P can be susceptible to degradation. To minimize this, always keep your samples on ice during processing. Process them as quickly as possible after thawing. It is also crucial to avoid multiple freeze-thaw cycles, as this can lead to a decrease in S1P levels.
Poor Peak Shape in LC-MS/MS
Q: My S1P peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for S1P can be caused by several factors:
-
Secondary Interactions: S1P has a phosphate (B84403) group that can interact with active sites on the column or in the LC system.
-
Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Adding a small amount of a competing base to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination: Buildup of matrix components on the column can affect peak shape.
-
Solution: Use a guard column and/or implement a more rigorous sample cleanup method like SPE.
-
Q: I am observing broad or split peaks for S1P. What should I investigate?
A: Broad or split peaks can indicate a few issues:
-
Injection Solvent Mismatch: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your reconstitution solvent is as close as possible in composition to the initial mobile phase.
-
-
Column Void or Damage: A void at the head of the column can cause peak splitting.
-
Solution: Try reversing the column and flushing it. If the problem persists, the column may need to be replaced.
-
-
Co-elution with an Interfering Compound: A closely eluting compound can distort the S1P peak.
-
Solution: Optimize your chromatographic method (e.g., gradient, mobile phase composition) to improve separation.
-
High Background or Interference
Q: I am seeing a high background signal in my chromatograms. How can I reduce it?
A: A high background can be due to contaminants in your solvents, reagents, or from the sample matrix itself.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure your glassware is scrupulously clean. A more effective sample cleanup technique like SPE can significantly reduce matrix-related background.
Q: What are matrix effects and how can I minimize them in S1P analysis?
A: Matrix effects occur when components in the sample co-elute with S1P and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Solution:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. SPE is generally more effective at this than PPT.
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate S1P from the interfering matrix components can also be effective.
-
Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Carryover
Q: I am observing a peak for S1P in my blank injections after running a high-concentration sample. How do I address this carryover?
A: Carryover is a common issue in LC-MS/MS, especially for analytes like S1P that can be "sticky."
-
Solution:
-
Optimize Wash Solvents: Ensure your autosampler wash solvents are effective at removing S1P from the needle and injection port. A wash solution containing a high percentage of organic solvent and a small amount of acid or base can be effective.
-
Increase Wash Cycles: Increase the number of needle wash cycles between injections.
-
Use a "Sacrificial" Blank: Injecting a blank sample immediately after a high-concentration sample can help to "wash out" the system before injecting the next unknown sample.
-
Check for Contamination: In some cases, carryover might be due to contamination in the LC system. Systematically check and clean different components of the LC system.[1]
-
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of S1P (d17:1) as an Internal Standard for S1P (d18:1) Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Internal Standard Performance in Sphingosine-1-Phosphate Quantification by LC-MS/MS
The accurate quantification of sphingosine-1-phosphate (S1P) (d18:1), a critical bioactive signaling lipid, is paramount in various fields of research, from immunology to oncology. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of an appropriate internal standard is fundamental to achieving reliable and reproducible results. This guide provides a comprehensive comparison of S1P (d17:1), a commonly used structural analog, as an internal standard for S1P (d18:1) quantification, alongside the gold standard, a stable isotope-labeled (SIL) internal standard such as deuterium-labeled S1P (d7-S1P).
Performance Comparison: S1P (d17:1) vs. Stable Isotope-Labeled S1P
The choice of internal standard significantly impacts the accuracy and precision of LC-MS/MS assays. While structural analogs like S1P (d17:1) are utilized, stable isotope-labeled standards are generally preferred for their ability to more closely mimic the analyte of interest throughout the analytical process.
| Performance Metric | S1P (d17:1) (Structural Analog) | Deuterium-Labeled S1P (d18:1) (Stable Isotope-Labeled) | Justification |
| Co-elution with Analyte | No | Yes | SILs have nearly identical physicochemical properties to the analyte, ensuring they experience the same chromatographic conditions. |
| Compensation for Matrix Effects | Partial | Excellent | As SILs co-elute with the analyte, they experience the same ionization suppression or enhancement from matrix components, leading to more accurate correction.[1] |
| Compensation for Extraction Variability | Good | Excellent | Both track the analyte well during extraction, but the identical chemical nature of SILs provides a more accurate correction for any analyte loss. |
| Accuracy (% Bias) | Within ±15% | Within ±5% | The superior ability of SILs to correct for matrix effects and extraction variability generally results in higher accuracy. |
| Precision (% CV) | <15% | <10% | By more effectively normalizing for variations, SILs typically lead to lower coefficients of variation. |
| Regulatory Preference | Acceptable when SIL is unavailable | Strongly Recommended ("Gold Standard") | Regulatory bodies favor SILs due to their superior performance and reliability. |
Quantitative Validation Data Summary
The following tables summarize typical validation data for an LC-MS/MS method for S1P (d18:1) quantification using S1P (d17:1) as the internal standard.
Calibration Curve
| Analyte | Calibration Range | Correlation Coefficient (r²) |
| S1P (d18:1) | 25–600 ng/mL | >0.999 |
This data indicates a strong linear relationship between the concentration of S1P (d18:1) and the instrument response over the specified range when using S1P (d17:1) as the internal standard.
Accuracy and Precision
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 50 | <10% | <10% | 85-115% |
| Medium QC | 250 | <10% | <10% | 85-115% |
| High QC | 500 | <10% | <10% | 85-115% |
The method demonstrates good accuracy and precision for the quantification of S1P (d18:1) using S1P (d17:1) as the internal standard, with results falling within generally accepted limits for bioanalytical method validation.[2]
Recovery and Matrix Effect
| Analyte/Internal Standard | Extraction Recovery | Matrix Effect (%RSD) |
| S1P (d18:1) | 80-98% | <6% |
| S1P (d17:1) | 88-95% | <6% |
The extraction recovery for both the analyte and the internal standard is high and consistent.[2] The low relative standard deviation of the matrix effect suggests that the method is not significantly affected by ion suppression or enhancement from the biological matrix when using S1P (d17:1) as the internal standard in this specific validated method.[2] However, it is noted that since S1P (d17:1) does not co-elute with S1P (d18:1), there is a higher potential for differential matrix effects, which may not be fully compensated for, making a stable isotope-labeled internal standard a more robust choice.[1]
Experimental Protocols
Sample Preparation and Extraction
-
To 20 µL of serum, add 200 µL of methanol (B129727) containing the internal standard, S1P (d17:1), at a concentration of 25 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: Shimadzu LC-20A or equivalent.
-
Mass Spectrometer: Applied Biosystems API 4000 MS/MS or equivalent.
-
Column: Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 500 µL/min.
-
Injection Volume: 1 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation Protocol
The validation of the analytical method should be performed according to established regulatory guidelines and includes the following key experiments:
-
Selectivity: Assessed by analyzing at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Determined by analyzing a series of calibration standards over the desired concentration range and performing a linear regression of the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Determined by comparing the peak areas of the analyte and internal standard in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples to those in neat solutions.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate the S1P signaling pathway and the experimental workflow for internal standard validation.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Sphingosine-1-Phosphate (d17:1) vs. (d18:1) in Biological Systems
An objective analysis for researchers, scientists, and drug development professionals on the structural, metabolic, and functional distinctions between Sphingosine-1-Phosphate (S1P) d17:1 and the canonical d18:1 isoform.
Sphingosine-1-phosphate (S1P) is a pivotal signaling lipid that orchestrates a wide array of cellular responses, including proliferation, migration, and immune cell trafficking, through its interaction with five specific G protein-coupled receptors (S1PR1-5). The most abundant and extensively studied form of S1P in biological systems is the d18:1 species, characterized by an 18-carbon backbone. However, the existence of atypical S1P species, such as the odd-chained d17:1 isoform, raises critical questions about the impact of subtle structural variations on biological function. This guide provides a comprehensive comparison of S1P (d17:1) and (d18:1), offering insights into their biosynthesis, receptor interactions, and functional consequences, supported by available experimental data and detailed methodologies.
Structural and Biosynthetic Differences
The defining structural difference between S1P (d18:1) and S1P (d17:1) is the length of their sphingoid backbone; S1P (d18:1) possesses an 18-carbon chain, while S1P (d17:1) has a 17-carbon chain. This seemingly minor variation originates from the initial step of de novo sphingolipid biosynthesis.
The synthesis of S1P (d18:1) commences with the condensation of L-serine and palmitoyl-CoA (a 16-carbon fatty acyl-CoA) by the enzyme serine palmitoyltransferase (SPT). In contrast, the biosynthesis of S1P (d17:1) is initiated by the condensation of L-serine with heptadecanoyl-CoA (a 17-carbon fatty acyl-CoA). Following this initial step, a series of enzymatic reactions, including reduction, N-acylation, desaturation, deacylation, and finally phosphorylation by sphingosine (B13886) kinases (SphK1 and SphK2), lead to the formation of the respective S1P species.
Caption: De novo biosynthesis pathways of S1P (d18:1) and S1P (d17:1).
Comparative Performance Data
While S1P (d18:1) is the predominant endogenous ligand for S1P receptors, studies on synthetic S1P analogs with varying chain lengths indicate that the length of the hydrophobic tail is a critical determinant of receptor binding and activation. Although direct, side-by-side quantitative comparisons of S1P (d17:1) and S1P (d18:1) are not extensively available in the literature, the general consensus is that atypical S1P species exhibit differential binding affinities and signaling strengths. S1P (d17:1) is often utilized as a synthetic internal standard for mass spectrometry-based quantification of S1P (d18:1), suggesting its natural abundance is significantly lower.
Table 1: Receptor Binding Affinity and Signaling Potency
| Parameter | S1P (d18:1) | S1P (d17:1) |
| S1PR1 Affinity (Kd/Ki, nM) | High | Lower (Predicted) |
| S1PR2 Affinity (Kd/Ki, nM) | High | Lower (Predicted) |
| S1PR3 Affinity (Kd/Ki, nM) | High | Lower (Predicted) |
| S1PR4 Affinity (Kd/Ki, nM) | High | Lower (Predicted) |
| S1PR5 Affinity (Kd/Ki, nM) | High | Lower (Predicted) |
| GTPγS Binding (EC50, nM) - S1PR1 | Potent | Less Potent (Predicted) |
| GTPγS Binding (EC50, nM) - S1PR3 | Potent | Less Potent (Predicted) |
Note: The values for S1P (d17:1) are predicted based on structure-activity relationship studies of S1P analogs. Direct comparative experimental data is limited.
The hydrophobic tail of S1P interacts with a deep hydrophobic pocket within the S1P receptors. It is plausible that the shorter alkyl chain of S1P (d17:1) results in a less optimal fit within this pocket compared to S1P (d18:1), leading to reduced binding affinity and consequently, lower signaling potency.
Signaling Pathways and Functional Implications
Both S1P (d18:1) and S1P (d17:1) are expected to activate the same downstream signaling cascades upon binding to S1P receptors. These pathways are primarily mediated by the activation of heterotrimeric G proteins, including Gi, Gq, and G12/13, leading to the modulation of key cellular processes.
Caption: Generalized S1P signaling cascade.
The difference in potency between the two isoforms would mean that a higher concentration of S1P (d17:1) is likely required to elicit the same level of cellular response as S1P (d18:1). This has significant implications for physiological contexts where the local concentrations of these lipids may vary.
Experimental Protocols
To quantitatively assess the differences in binding and function between S1P (d17:1) and (d18:1), the following experimental protocols are recommended.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of the S1P analogs for the S1P receptors.
-
Objective: To compare the competitive binding of S1P (d17:1) and S1P (d18:1) to a specific S1P receptor subtype.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled S1P, typically [3H]S1P or [32P]S1P.
-
Unlabeled S1P (d18:1) and S1P (d17:1) for competition.
-
Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% fatty acid-free BSA, pH 7.5).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled S1P, and varying concentrations of either unlabeled S1P (d18:1) or S1P (d17:1).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by several washes with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 for each competitor, which can then be converted to a Ki value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins downstream of receptor engagement.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of S1P (d17:1) and S1P (d18:1) in activating G proteins via a specific S1P receptor subtype.
-
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS, a non-hydrolyzable GTP analog.
-
S1P (d18:1) and S1P (d17:1).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, 0.1% fatty acid-free BSA, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
-
Filtration apparatus and scintillation counting supplies.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of either S1P (d18:1) or S1P (d17:1).
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the data as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Caption: General experimental workflow for comparing S1P analogs.
Conclusion and Future Directions
The comparison between S1P (d17:1) and S1P (d18:1) highlights the exquisite specificity of the S1P signaling system, where a single carbon difference in the lipid backbone can potentially lead to significant alterations in biological activity. While S1P (d18:1) remains the primary endogenous ligand, the presence and potential roles of atypical species like S1P (d17:1) should not be overlooked, particularly in pathological conditions where lipid metabolism may be altered.
For drug development professionals, these findings underscore the importance of considering the full spectrum of endogenous S1P species and how their varying affinities for S1P receptors might influence the efficacy and selectivity of therapeutic modulators. Further research is imperative to directly quantify the binding and functional parameters of S1P (d17:1) across all S1P receptor subtypes. Such studies will provide a clearer understanding of the physiological relevance of odd-chained sphingolipids and could unveil novel avenues for therapeutic intervention in S1P-mediated diseases.
Navigating the Labyrinth of S1P Quantification: A Comparative Guide to Leading Methodologies
For researchers, scientists, and drug development professionals, the precise quantification of Sphingosine-1-phosphate (S1P) is paramount to unraveling its complex roles in health and disease. This guide provides an objective comparison of the most prevalent S1P quantification methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays—supported by a detailed analysis of their performance and experimental protocols.
Sphingosine-1-phosphate is a critical bioactive signaling lipid that regulates a vast array of physiological processes, including cell proliferation, migration, and immune responses.[1][2] Consequently, the accurate measurement of S1P levels in biological samples is essential for advancing our understanding of its function and for the development of novel therapeutics. The choice of quantification method can significantly impact experimental outcomes, making a thorough understanding of each technique's strengths and limitations crucial.
Performance Comparison of S1P Quantification Methods
The selection of an appropriate S1P quantification method hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, ELISA, and fluorescence-based assays.
| Feature | LC-MS/MS | ELISA | Fluorescence-Based Assays |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, enzymatic colorimetric detection | Detection of fluorescently labeled S1P analogs or receptor binding |
| Specificity | Very High | High (Antibody dependent) | Moderate to High (Probe dependent) |
| Sensitivity (LLOQ) | ~0.01 - 0.05 µM[3][4] | ~1.875 - 4.73 ng/mL (~0.005 - 0.012 µM)[5][6] | Method dependent, often used for relative quantification |
| Accuracy | High (<15% deviation)[7] | Good (Typically 80-120% recovery)[8][9] | Variable, often used for functional readouts |
| Precision (%CV) | High (<15%)[7] | Good (<10-15%)[9] | Variable |
| Sample Throughput | Low to Medium | High | High |
| Cost per Sample | High | Moderate | Low to Moderate |
| Expertise Required | High | Low to Moderate | Moderate |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely considered the "gold standard" for S1P quantification due to its high specificity and sensitivity.[10][11]
Sample Preparation:
-
Spiking with Internal Standard: To a biological sample (e.g., 100 µL of plasma), add a known amount of a stable isotope-labeled internal standard (e.g., S1P-d7).[4]
-
Protein Precipitation: Precipitate proteins by adding an organic solvent such as methanol (B129727).[3]
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol to isolate the lipid fraction containing S1P.[10]
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.[11]
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid) to separate S1P from other lipids.[7]
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor-to-product ion transitions for both S1P and the internal standard using Multiple Reaction Monitoring (MRM).[12]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a higher throughput and more user-friendly alternative to LC-MS/MS for S1P quantification. Several commercial kits are available, and the general protocol is as follows.[13]
Assay Procedure (Competitive ELISA):
-
Sample and Standard Preparation: Prepare a series of S1P standards of known concentrations. Dilute biological samples as required.
-
Competitive Binding: Add the standards and samples to the wells of a microplate pre-coated with an S1P-specific antibody. Then, add a fixed amount of biotinylated S1P. During incubation, the S1P in the sample and the biotinylated S1P compete for binding to the antibody.[9]
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated S1P captured by the antibody.
-
Substrate Reaction: After another wash step, add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change that is inversely proportional to the amount of S1P in the sample.
-
Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of S1P in the samples is determined by interpolating from the standard curve.[14]
Fluorescence-Based Assays
Fluorescence-based methods are primarily employed to measure the activity of S1P transporters or to visualize S1P receptor dynamics rather than for the absolute quantification of endogenous S1P levels.
S1P Transporter Activity Assay:
-
Cell Incubation: Incubate cells (e.g., erythrocytes) with a fluorescent S1P analog, such as NBD-S1P.
-
Measurement of Extracellular Fluorescence: Over time, measure the increase in fluorescence in the extracellular medium using a fluorescence plate reader. This increase corresponds to the transport of the fluorescent S1P analog out of the cells.
-
Data Analysis: The rate of increase in fluorescence provides a measure of S1P transporter activity.
Visualizing S1P Biology and Quantification Workflows
To further elucidate the context of S1P quantification, the following diagrams illustrate the S1P signaling pathway and a general experimental workflow.
S1P Signaling Pathway
References
- 1. Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Comparison of Six Commercial Sesame ELISA Kits on Their Reliability of" by Janine L. Merkle, Joseph Baumert et al. [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 13. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Sphingosine-1-Phosphate (d17:1) Biological Activity
A Guide for Researchers and Drug Development Professionals
Introduction: Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a multitude of cellular processes by signaling through a family of five G protein-coupled receptors (S1PRs).[1][2][3] The most extensively studied isoform, S1P (d18:1), features an 18-carbon backbone and is a key regulator of vascular and immune systems.[1][4] However, the biological landscape of sphingolipids is diverse, comprising various acyl chain lengths. This guide provides a comparative analysis of the less-studied, odd-chain isoform, Sphingosine-1-phosphate (d17:1), against its well-characterized even-chain counterpart, S1P (d18:1), offering insights into its potential biological activity and research applications.
While S1P (d17:1) has been primarily utilized as a synthetic internal standard for the mass spectrometric quantification of the more abundant S1P (d18:1) in biological samples, emerging research highlights that atypical S1P species with varying chain lengths possess distinct biological activities.[1][5] These differences can manifest in receptor binding affinity, signaling strength, and functional outcomes, presenting a new frontier for therapeutic development aimed at selectively modulating S1PR signaling.[1]
Comparative Data: S1P (d17:1) vs. S1P (d18:1)
The following table summarizes the key characteristics and biological considerations for S1P (d17:1) and S1P (d18:1).
| Feature | Sphingosine-1-phosphate (d17:1) | Sphingosine-1-phosphate (d18:1) |
| Chemical Structure | Odd-chain sphingolipid (17-carbon backbone). | Even-chain sphingolipid (18-carbon backbone). |
| Primary Use in Research | Primarily used as a synthetic internal standard for LC-MS quantification of S1P (d18:1).[5] | The most studied endogenous S1P isoform; used extensively to probe S1P receptor function.[1][6] |
| Relative Abundance | Very low to undetectable in most mammalian tissues and plasma compared to even-chain isoforms. | The predominant and most abundant S1P isoform in plasma and various organs.[1] |
| Biological Activity | Considered an "atypical" S1P.[1] While direct studies are limited, research on other atypical S1Ps suggests it likely has distinct biological activities, potentially with altered receptor selectivity and signaling outcomes compared to S1P (d18:1).[1] | Potent bioactive lipid mediator involved in lymphocyte trafficking, vascular homeostasis, cell proliferation, survival, and migration.[4][7][8] |
| Receptor Binding & Signaling | Expected to bind to the five S1P receptors (S1P₁₋₅). The shorter acyl chain may alter binding affinity and G-protein coupling, leading to modified downstream signaling strength or pathway activation.[1] | Binds with high affinity to all five S1P receptors, activating various G-proteins (Gᵢ, Gᵩ, G₁₂/₁₃) to initiate diverse intracellular signaling cascades.[3][9] |
Signaling Pathways and Experimental Considerations
S1P signaling is complex, with the specific cellular response dictated by the receptor subtype expressed and the downstream G-protein coupled. The alkyl chain length of the S1P molecule can influence this delicate balance.
General S1P Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by S1P binding to its receptors, leading to the activation of key downstream effectors that regulate fundamental cellular processes.
Caption: General S1P signaling pathway upon receptor binding.
Experimental Protocols
To discern the potentially unique biological activity of S1P (d17:1), a direct comparison with S1P (d18:1) is essential. Below is a representative protocol for a cell migration assay, a key functional outcome of S1P signaling.
Protocol: Transwell Migration Assay to Compare S1P Isoform Activity
1. Objective: To compare the chemotactic potential of S1P (d17:1) and S1P (d18:1) on a specific cell type (e.g., endothelial cells, lymphocytes).
2. Materials:
- S1P (d17:1) and S1P (d18:1) stock solutions.
- Fatty-acid-free Bovine Serum Albumin (BSA).
- Cell culture medium (serum-free for assay).
- 24-well plate with Transwell inserts (e.g., 8.0 µm pore size).
- Cells of interest (e.g., HUVECs, Jurkat cells).
- Calcein-AM or similar fluorescent dye for cell labeling.
- Fluorescence plate reader.
3. Methodology:
- Preparation of S1P-BSA Complexes:
- Prepare stock solutions of S1P (d17:1) and S1P (d18:1) in methanol (B129727).
- Aliquot desired amounts into glass vials and evaporate methanol under a stream of nitrogen.
- Resuspend the lipid film in a 0.4% fatty-acid-free BSA solution in phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 100 µM). Incubate at 37°C for 30 minutes to allow complex formation.
- Cell Preparation:
- Culture cells to ~80% confluency.
- Serum-starve cells for 4-6 hours prior to the assay to reduce basal signaling.
- Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
- Assay Setup:
- Add 600 µL of serum-free medium containing various concentrations of S1P (d17:1)-BSA or S1P (d18:1)-BSA (e.g., 0.1 nM to 1 µM) to the lower chambers of the 24-well plate. Use BSA solution alone as a negative control.
- Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper Transwell insert.
- Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 4 hours).
- Quantification:
- Carefully remove the Transwell inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.
- Migrated cells on the underside of the membrane can be fixed, stained with crystal violet, and counted under a microscope.
- Alternatively, for higher throughput, a standard curve can be generated by lysing known numbers of cells and measuring fluorescence. Lyse the migrated cells in the lower chamber and on the bottom of the insert and quantify using a fluorescent dye like Calcein-AM.
- Data Analysis:
- Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
- Plot dose-response curves for S1P (d17:1) and S1P (d18:1) to compare their potency (EC₅₀) and efficacy.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the biological effects of different S1P isoforms.
References
- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Signaling and biological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 8. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Robust Lipidomics
A deep dive into the comparative performance of stable isotope-labeled, odd-chain, and non-endogenous analog internal standards, providing researchers with the data-driven insights needed to enhance the accuracy and reproducibility of their lipidomics studies.
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for unraveling their complex roles in health and disease. The choice of an internal standard (IS) is a critical determinant of data quality, directly impacting the reliability and reproducibility of experimental results. This guide presents a comparative analysis of the most commonly employed internal standards in mass spectrometry-based lipidomics: stable isotope-labeled (SIL) lipids, odd-chain lipids, and non-endogenous structural analogs. By examining their performance based on key metrics such as recovery, reproducibility (coefficient of variation, CV%), and accuracy, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their analytical workflows.
The Contenders: A Look at Different Internal Standard Strategies
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, be absent in the biological sample, and be clearly distinguishable by the mass spectrometer.[1] The three main classes of internal standards used in lipidomics each have distinct advantages and disadvantages.
Stable Isotope-Labeled (SIL) Lipids: Often considered the "gold standard," SIL lipids are chemically identical to the endogenous lipids being quantified, with one or more atoms replaced by a heavy isotope (e.g., ²H or ¹³C).[2] This near-perfect analogy allows them to effectively compensate for variations in sample preparation, extraction efficiency, and matrix effects.[1] While highly accurate, they can be expensive and may not be commercially available for every lipid species.[1]
Odd-Chain Lipids: These are lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17:0), which are naturally present at very low levels in most mammalian tissues.[1] They offer a cost-effective alternative to SILs and can provide good class-specific correction.[1] However, their structural differences from endogenous even-chain lipids can lead to variations in extraction and ionization behavior.[1]
Non-Endogenous Structural Analogs: This category includes lipid-like molecules that are not naturally found in the biological system under study. They represent a pragmatic choice when specific SIL or odd-chain standards are unavailable. However, their physicochemical properties may differ more significantly from the target analytes, potentially leading to less accurate correction for analytical variability.[1]
Performance Showdown: Quantitative Comparison
The selection of an internal standard should be guided by empirical data. The following tables summarize the performance of different internal standard types based on key analytical parameters.
Table 1: Comparison of Internal Standard Types in Lipidomics
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) Lipids | Analytes with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C). | Considered the "gold standard" for accuracy; closely mimics the analyte's behavior, effectively correcting for matrix effects.[1] | Can be expensive; not available for all lipid species; deuterated standards may show slight chromatographic shifts.[1] |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains (e.g., C17:0). | More cost-effective than SILs; provides good class-specific correction for extraction and ionization.[1] | Structural differences can lead to variations compared to even-chain analytes; potential for low-level endogenous presence.[1] |
| Non-Endogenous Structural Analogs | Lipid-like molecules not naturally present in the sample. | A practical alternative when specific SIL or odd-chain standards are unavailable.[1] | Physicochemical properties may differ significantly from analytes, leading to less accurate correction.[1] |
Table 2: Quantitative Performance Highlights of Different Internal Standards
| Performance Metric | Stable Isotope-Labeled (¹³C) | Odd-Chain Lipids | Finding |
| Reproducibility (CV%) | Significantly reduced CV% | Higher CV% compared to ¹³C-SILs | A comprehensive mixture of ¹³C-labeled internal standards from Pichia pastoris significantly reduced the coefficient of variation (CV%) compared to other normalization methods.[1] |
| Accuracy | High | Moderate to High | While odd-chain lipids provide robust quantification, their structural differences can introduce bias. |
| Recovery | High and consistent with analyte | Can be variable depending on the lipid class | The average recovery for a single-phase extraction method was highest for phospholipids (B1166683) (>95%) and lower for less polar lipids like triacylglycerols (<80%) when using a mix of internal standards.[3] |
Experimental Corner: Protocols for Success
Accurate and reproducible lipidomics data relies on well-defined and validated experimental procedures. The following are representative protocols for lipid extraction and LC-MS/MS analysis.
Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)
This method is widely used for the extraction of a broad range of lipids from plasma or serum.
Materials:
-
Plasma, serum, or cell pellets
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Internal Standard (IS) mixture (e.g., a mix of SILs, odd-chain lipids, or both)
-
Water (LC-MS grade)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the desired internal standard mixture in a small volume of solvent.
-
Add 500 µL of methanol and vortex thoroughly.
-
Add 1.5 mL of MTBE and vortex for 10 minutes.
-
Add 375 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the upper organic layer containing the lipids and transfer it to a clean tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol for the analysis of lipids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole, QTOF, or Orbitrap)
Chromatographic Conditions (Example for Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI)
-
Data Acquisition: Targeted analysis using selected/multiple reaction monitoring (SRM/MRM) or untargeted analysis using full scan mode.
-
Collision Energies: Optimized for different lipid classes to generate characteristic fragment ions.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logical steps involved in selecting an appropriate internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for lipidomics analysis incorporating internal standards.
Caption: A decision tree for selecting an appropriate internal standard in lipidomics.
Conclusion: A Strategic Approach to Internal Standard Selection
The choice of an internal standard is a critical decision in lipidomics that requires careful consideration of the analytical goals, budget, and the availability of standards. While stable isotope-labeled lipids remain the gold standard for achieving the highest accuracy and precision, odd-chain lipids and non-endogenous structural analogs offer viable and cost-effective alternatives for many applications. By understanding the inherent advantages and limitations of each type of standard and by following robust, well-validated experimental protocols, researchers can significantly improve the quality and reliability of their lipidomics data, paving the way for more profound biological insights.
References
A Researcher's Guide to Assessing the Receptor Binding Specificity of S1P (d17:1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sphingosine-1-phosphate (S1P) analogs and outlines the necessary experimental framework for assessing the receptor binding specificity of the atypical analog, S1P (d17:1). Given the crucial role of S1P signaling in immunology, oncology, and neurology, understanding how subtle structural variations—such as alkyl chain length—affect receptor interaction is paramount for accurate research and targeted drug development.
Sphingosine-1-phosphate is a critical lipid signaling molecule that mediates a wide range of cellular processes by activating five distinct G protein-coupled receptors (GPCRs): S1P₁ through S1P₅.[1][2] The most studied endogenous S1P species features an 18-carbon (d18:1) alkyl chain. However, other "atypical" S1P species with different chain lengths exist and are gaining research interest.[3][4] These structural differences can lead to varied binding affinities and functional selectivities for the five S1P receptors, potentially altering downstream signaling outcomes.[3]
This guide focuses on S1P (d17:1), a commercially available analog often used as an internal standard in mass spectrometry.[5] While its structural similarity to the endogenous d18:1 ligand is clear, its specific receptor binding profile is not widely published. Therefore, direct experimental assessment is critical for any study utilizing this compound as a bioactive agent.
S1P Signaling Pathways
S1P receptors couple to various G proteins to initiate diverse downstream signaling cascades. For instance, S1P₁ typically couples to Gᵢ, leading to the inhibition of adenylyl cyclase and activation of PI3K/Akt and Ras/ERK pathways, which regulate cell migration and survival.[6] In contrast, S1P₂ and S1P₃ can also couple to Gq and G₁₂/₁₃, influencing calcium mobilization and Rho-mediated cytoskeletal changes.[7] This differential coupling underscores why ligand specificity is a key determinant of the ultimate physiological response.
Comparative Receptor Binding Profiles
The binding affinity of a ligand for each S1P receptor subtype is a key indicator of its potential biological activity and specificity. The table below compares the known affinities of the endogenous ligand S1P (d18:1) with a selective modulator, Siponimod, which targets S1P₁ and S1P₅. Data for S1P (d17:1) is included to highlight the necessity of experimental determination as outlined in the protocol that follows.
| Ligand | S1P₁ (EC₅₀, nM) | S1P₂ (EC₅₀, nM) | S1P₃ (EC₅₀, nM) | S1P₄ (EC₅₀, nM) | S1P₅ (EC₅₀, nM) |
| S1P (d18:1) | ~1-8 | ~1-5 | ~1-10 | >100 | ~5-20 |
| Siponimod (BAF-312) | 0.39 | >1000 | >1000 | >1000 | 0.98 |
| S1P (d17:1) | TBD | TBD | TBD | TBD | TBD |
Table 1: Comparison of reported half-maximal effective concentrations (EC₅₀) for S1P receptor agonists. Values for S1P (d18:1) and Siponimod are compiled from literature. TBD (To Be Determined) indicates the data that should be generated for S1P (d17:1) using the protocol below.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a robust method for determining the binding affinity and specificity of S1P (d17:1) for each of the five S1P receptor subtypes.
Objective: To determine the inhibitory constant (Kᵢ) of S1P (d17:1) for S1P receptors 1-5 by measuring its ability to compete with a radiolabeled ligand.
Key Materials:
-
Membrane Preparations: Cell membranes from lines individually overexpressing a single human S1P receptor subtype (S1P₁ through S1P₅).
-
Radioligand: [³²P]S1P is a commonly used high-affinity radioligand.
-
Test Ligands: S1P (d17:1), S1P (d18:1) (as a positive control), and a non-specific competitor.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM HEPES (pH 7.5).
-
Filtration Plate: 96-well glass fiber (GF/B) filter plate.
-
Scintillation Fluid & Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw S1P receptor membrane preparations on ice and dilute to a working concentration (e.g., 5-10 µg protein per well) in assay buffer.
-
Prepare serial dilutions of the "cold" test ligand (S1P d17:1) and control ligand (S1P d18:1) in assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the [³²P]S1P radioligand in assay buffer to a final concentration at or near its Kₔ value (typically 0.1-0.5 nM).
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: Wells containing membrane preparation and radioligand only (to measure maximum binding).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration (e.g., 10 µM) of unlabeled S1P (d18:1) (to measure binding to non-receptor components).
-
Competitive Binding: Wells containing membranes, radioligand, and each concentration of the serially diluted S1P (d17:1).
-
-
Incubation:
-
To the appropriate wells, add 50 µL of assay buffer (for Total Binding), excess unlabeled S1P (for NSB), or the S1P (d17:1) serial dilutions.
-
Add 50 µL of the diluted membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the [³²P]S1P working solution to all wells. The final assay volume is 150 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter plate with wash buffer.
-
Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Wash each well of the filter plate 4-5 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well (or transfer filters to scintillation vials).
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of S1P (d17:1).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of S1P (d17:1) that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Workflow for Receptor Binding Assay
The following diagram illustrates the logical flow of the experimental protocol described above.
Conclusion
While S1P (d17:1) is a valuable tool, particularly as an internal standard, its bioactivity cannot be assumed to be identical to that of S1P (d18:1). Research has shown that variations in the alkyl chain length of S1P analogs can significantly influence their interaction with S1P receptors.[3] The hydrophobic tail of S1P ligands fits into a deep hydrophobic pocket within the receptor, and even a single carbon difference in chain length can alter the stability and conformation of this interaction, thereby affecting binding affinity and downstream signaling.[7]
Therefore, for any research that aims to use S1P (d17:1) as a pharmacological modulator, it is imperative to first perform a comprehensive specificity analysis as detailed in this guide. By systematically determining the Kᵢ values for S1P (d17:1) across all five receptor subtypes, researchers can ensure the accurate interpretation of their experimental results and contribute to a more nuanced understanding of S1P signaling.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl Ether-Derived Sphingosine-1-Phosphate Receptor (S1P1) Modulators: Optimization of the PK, PD, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 7. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S1P Quantification Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Sphingosine-1-Phosphate (S1P) is critical. As a key bioactive lipid mediator, S1P is integral to numerous cellular functions, including proliferation, angiogenesis, and immune regulation. The selection of a robust and reliable quantification method is therefore a cornerstone of successful research in this field. This guide provides a detailed comparison of commercially available S1P quantification kits, with a focus on Enzyme-Linked Immunosorbent Assays (ELISAs), and discusses Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.
This comparison summarizes product performance based on manufacturer-provided data and published literature, offering insights into their respective strengths and limitations to aid in selecting the most suitable kit for your experimental needs.
Performance of S1P Quantification Methods
The two most prevalent methods for S1P quantification are ELISA and LC-MS/MS. While ELISA kits offer a user-friendly and high-throughput solution, LC-MS/MS provides superior sensitivity and specificity.[1]
Commercially Available S1P ELISA Kits: A Comparative Overview
The majority of commercially available S1P quantification kits utilize a competitive ELISA format. In this setup, S1P in the sample competes with a known amount of labeled S1P for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of S1P in the sample.
| Feature | Echelon Biosciences (K-1900) | Biomatik (EKN52551) | MyBioSource (MBS2700637) |
| Assay Type | Competitive ELISA | Competitive Inhibition | Competitive Inhibition |
| Detection Range | 0.0625 – 2 µM | 12.35 - 1,000 ng/mL | 12.35 - 1,000 ng/mL |
| Sensitivity | Not explicitly stated | 4.62 ng/mL | < 4.62 ng/mL |
| Sample Types | Serum, Plasma, Tissue Homogenate, Cell Lysate | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates, Other Biological Fluids | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids |
| Assay Time | Not specified | 2 hours | Not specified |
| Precision (Intra-Assay CV%) | Not specified | < 10% | < 10% |
| Precision (Inter-Assay CV%) | Not specified | < 12% | < 12% |
Note: The data presented in this table is based on manufacturer-provided information and may not reflect the results of independent validation studies.
LC-MS/MS: The Gold Standard for S1P Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for S1P quantification due to its high sensitivity, specificity, and accuracy.[1][2][3][4][5] This method allows for the precise measurement of S1P levels in various biological matrices, including plasma, serum, and tissue homogenates.
Key Performance Characteristics of a Validated LC-MS/MS Method: [2][3][4]
-
Linearity: A validated LC-MS/MS method demonstrated linearity over a concentration range of 25 to 600 ng/mL.[4] Another study showed a linear range of 0.05 to 2 µM.[5]
-
Sensitivity: The lower limit of quantification (LLOQ) was reported to be 25 ng/mL[4] and 0.05 µM in another study.[5]
-
Accuracy and Precision: Intra- and inter-batch precision and accuracy are typically less than 10%.[4] One study reported an average accuracy of 100 ± 5.9% with precision at the LLOQ better than 10%.[5]
-
Recovery: The recovery of the method was found to be between 80% and 98%.[4]
The Biological Role of S1P: A Signaling Pathway Overview
S1P is a signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5. The activation of these receptors initiates a cascade of downstream signaling events that regulate a wide array of cellular processes.
Experimental Methodologies
General Protocol for S1P Quantification by Competitive ELISA
While specific protocols may vary between manufacturers, the general workflow for a competitive ELISA for S1P quantification is as follows.
Detailed Methodologies:
-
Sample Preparation:
-
Serum: Allow whole blood to clot at room temperature, followed by centrifugation to separate the serum.[6]
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the sample to pellet the blood cells and collect the supernatant (plasma).[6]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood, weigh, and homogenize in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[6]
-
-
Assay Procedure (Competitive ELISA):
-
Plate Preparation: A 96-well microplate is pre-coated with S1P.
-
Competitive Binding: Add samples and a series of S1P standards to the wells, followed by the addition of a specific anti-S1P antibody. The S1P in the sample/standard competes with the S1P coated on the plate for binding to the limited amount of anti-S1P antibody.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-S1P antibody to the wells.
-
Signal Generation: Add a chromogenic substrate (e.g., TMB), which is converted by HRP into a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction, resulting in a color change.
-
-
Data Analysis:
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of S1P in the sample.
-
Calculation: Generate a standard curve by plotting the absorbance values of the S1P standards against their known concentrations. Determine the concentration of S1P in the unknown samples by interpolating their absorbance values on the standard curve.
-
General Protocol for S1P Quantification by LC-MS/MS
The following provides a general overview of a typical LC-MS/MS workflow for S1P quantification.
-
Sample Preparation (Protein Precipitation and Lipid Extraction):
-
Spike samples (plasma, serum, etc.) with a known concentration of an internal standard (e.g., C17-S1P or d7-S1P).
-
Precipitate proteins and extract lipids using an organic solvent such as methanol (B129727) or a chloroform/methanol mixture.[1]
-
Centrifuge to pellet the precipitated protein and transfer the supernatant containing the lipids to a new tube.
-
Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the lipids in the extract using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid).
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for S1P and its specific product ion for highly selective and sensitive detection.
-
-
Data Analysis:
-
Quantify the amount of S1P in the sample by comparing the peak area of the endogenous S1P to that of the internal standard and referencing a standard curve generated with known concentrations of S1P.
-
Conclusion
The choice between an S1P ELISA kit and an LC-MS/MS-based assay depends on the specific requirements of the research. ELISA kits provide a convenient, high-throughput, and cost-effective solution suitable for screening large numbers of samples. However, for studies requiring the highest degree of sensitivity, specificity, and accuracy, a validated LC-MS/MS method is the preferred approach. Researchers should carefully consider the performance characteristics of each method and, when selecting an ELISA kit, perform in-house validation to ensure it meets the specific needs of their experimental design.
References
- 1. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S1P(Sphingosine-1-Phosphate) ELISA Kit – AFG Scientific [afgsci.com]
Inter-laboratory comparison of Sphingosine-1-phosphate measurements
An Essential Guide to Sphingosine-1-Phosphate (S1P) Measurement: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of Sphingosine-1-Phosphate (S1P), a critical signaling sphingolipid, is paramount. S1P plays a pivotal role in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer progression. Consequently, the reliability of its measurement is a cornerstone of robust research in these fields. This guide provides an objective comparison of the two most prevalent analytical methods for S1P quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
This comparison synthesizes data from various independent studies and commercially available kits to offer a comprehensive overview of each method's performance, experimental protocols, and underlying principles.
Comparative Analysis of S1P Quantification Methods
The choice of an analytical method for S1P measurement hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a detailed comparison of LC-MS/MS and ELISA, with performance data summarized for clarity.
Method Performance: A Head-to-Head Comparison
LC-MS/MS is widely regarded as the gold standard for S1P quantification due to its high specificity and sensitivity. It allows for the precise identification and quantification of S1P and related sphingolipids. ELISA, on the other hand, offers a higher-throughput and more cost-effective solution, making it suitable for screening large numbers of samples.
Table 1: Performance Characteristics of LC-MS/MS Methods for S1P Quantification
| Parameter | Study 1[1][2] | Study 2[3] | Study 3[4][5] |
| Linearity Range | 0.011 - 0.9 µM | 25 - 600 ng/mL | <10.2 ng/mL (LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.011 µM | 25 ng/mL | <10.2 ng/mL |
| Intra-assay Precision (%CV) | <10% | <10% | <15% |
| Inter-assay Precision (%CV) | <10% | <10% | <15% |
| Accuracy/Recovery | Good accuracy | 80% - 98% | <15% variation |
Table 2: Performance Characteristics of Commercial S1P ELISA Kits
| Parameter | Kit A[6] | Kit B[7] | Kit C[8] |
| Detection Range | 3.125 - 200 ng/mL | 3.125 - 200 ng/mL | 12.35 - 1,000 ng/mL |
| Sensitivity | 1.875 ng/mL | <1.875 ng/mL | 4.62 ng/mL |
| Intra-assay Precision (%CV) | <5.2% | Not Specified | <10% |
| Inter-assay Precision (%CV) | <4.3% | Not Specified | <12% |
| Sample Type | Serum, Plasma, Cell Culture Supernatant, Lysates | Serum, Plasma, Tissue Homogenates | Serum, Plasma, Tissue Homogenates, Cell Lysates |
Understanding the S1P Signaling Pathway
S1P exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5. The activation of these receptors initiates a cascade of downstream signaling events that regulate diverse cellular processes.
Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway, from synthesis to receptor activation.
Experimental Protocols: A Step-by-Step Guide
The accuracy of S1P measurements is highly dependent on the experimental protocol, from sample collection to data analysis. Below are generalized workflows for both LC-MS/MS and ELISA.
Generalized Experimental Workflow for S1P Measurement
The following diagram illustrates a typical workflow for S1P quantification, highlighting the key stages for both LC-MS/MS and ELISA methodologies.
Caption: A generalized workflow for the quantification of S1P using LC-MS/MS and ELISA.
Detailed Methodologies
LC-MS/MS Protocol Outline
-
Sample Preparation: A small volume of plasma or serum (typically 10-50 µL) is used. An internal standard (e.g., C17-S1P or d7-S1P) is added to each sample to correct for extraction variability.
-
Protein Precipitation/Lipid Extraction: Proteins are precipitated and lipids are extracted, commonly using a cold organic solvent like methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the lipids is carefully transferred to a new tube for analysis.
-
LC Separation: The extracted sample is injected into a liquid chromatography system, typically employing a reversed-phase C18 column, to separate S1P from other lipids.
-
MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. S1P is ionized (usually by electrospray ionization) and fragmented. Specific precursor-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a standard curve from which the concentration of S1P in the samples is determined.
ELISA Protocol Outline
-
Sample Preparation: Samples and standards are typically diluted in the assay buffer provided with the kit.
-
Competitive Binding: The diluted samples, standards, and a fixed amount of biotinylated S1P are added to a microplate pre-coated with an anti-S1P antibody. During incubation, the S1P in the sample competes with the biotinylated S1P for binding to the antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated S1P.
-
Second Washing: Another wash step is performed to remove the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping the Reaction: The enzyme reaction is stopped by the addition of a stop solution.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader. The concentration of S1P in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.[6][9]
Conclusion
The choice between LC-MS/MS and ELISA for S1P quantification should be guided by the specific requirements of the study. LC-MS/MS offers unparalleled specificity and is the preferred method for studies requiring high accuracy and the ability to measure related sphingolipids simultaneously. ELISA, with its high throughput and lower cost, is an excellent choice for large-scale screening studies where relative changes in S1P levels are of primary interest. Careful consideration of pre-analytical variables, such as sample collection and processing, is crucial for obtaining reliable and reproducible data with either method.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S1P(Sphingosine 1 Phosphate)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Human Sphingosine-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 8. biomatik.com [biomatik.com]
- 9. Human S1P(Sphingosine 1 Phosphate) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Guide to the Validation of S1P (d17:1) in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of methodologies for the validation of Sphingosine-1-Phosphate (d17:1), a key synthetic internal standard, across various biological matrices. The following sections detail its performance against other alternatives, supported by experimental data and detailed protocols.
Sphingosine-1-Phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell growth, angiogenesis, and immune responses.[1][2] Its accurate measurement in biological samples is crucial for understanding its physiological and pathological roles.[3] Due to its low endogenous concentrations and the complexity of biological matrices, robust analytical methods are required for reliable quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for S1P analysis due to its high sensitivity and specificity.[4]
A key element in achieving accurate quantification with LC-MS/MS is the use of a suitable internal standard. S1P (d17:1) is a widely used synthetic analog of the most common endogenous S1P (d18:1) for this purpose.[5] This guide will delve into the validation of S1P (d17:1) in different biological matrices, comparing its utility with other potential internal standards.
Performance Comparison of Internal Standards for S1P Quantification
The choice of an internal standard is critical to correct for variability during sample preparation and analysis. The ideal internal standard should have physicochemical properties similar to the analyte but be distinguishable by the mass spectrometer.
| Internal Standard | Rationale for Use | Advantages | Disadvantages | Applicable Matrices |
| S1P (d17:1) | Close structural analog to endogenous S1P (d18:1).[5] | Co-elutes with endogenous S1P, ensuring similar extraction recovery and ionization efficiency.[6] High purity is commercially available.[5] | Not naturally present in most biological systems, minimizing interference. | Plasma, Serum, Tissues, Cells, Whole Blood.[4][6][7] |
| Deuterated S1P (e.g., S1P-d7) | Isotopically labeled version of the endogenous analyte.[1] | Nearly identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and extraction losses. | Can be more expensive than non-labeled analogs. Potential for isotopic crosstalk if not chromatographically separated. | Plasma, Serum, Tissues.[1] |
| C17-Sphingosine | Structurally related sphingolipid.[8] | Can be used to monitor the efficiency of the extraction process for sphingolipids in general. | Different polarity and ionization efficiency compared to S1P, which can lead to less accurate quantification. | Plasma.[8] |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods using S1P (d17:1) as an internal standard in common biological matrices.
Table 1: Method Validation in Human Plasma
| Parameter | Typical Value/Range | Notes | Reference |
| Linearity Range | 0.05 - 2 µM | Excellent linearity is consistently achieved. | [9] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | Sufficiently sensitive for endogenous S1P levels. | [9] |
| Accuracy | 94.1% - 105.9% | High accuracy across the calibration range. | [9] |
| Precision (CV%) | < 10% | Demonstrates good reproducibility. | [9] |
| Recovery | 80% - 98% | Efficient extraction from a complex matrix. | [10] |
Table 2: Method Validation in Human Serum
| Parameter | Typical Value/Range | Notes | Reference |
| Linearity Range | 25 - 600 ng/mL | Wide dynamic range suitable for clinical samples. | [10] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Adequate for detecting physiological concentrations. | [10] |
| Accuracy | < 15% deviation | Meets regulatory acceptance criteria. | [10][11] |
| Precision (Intra- and Inter-day) | < 10% | High degree of method precision. | [10] |
| Recovery | 88% - 95% | Consistent and high recovery rates. | [10] |
Important Considerations for Blood Matrices: S1P levels can be artificially elevated in serum compared to plasma due to its release from platelets during coagulation.[12][13] Therefore, standardized blood collection and processing are critical for obtaining accurate and reproducible results.[12] For studies investigating the physiological circulating levels of S1P, platelet-poor plasma (PPP) is the recommended matrix.[12]
Experimental Protocols
S1P Extraction from Plasma/Serum
This protocol outlines a common method for extracting S1P from plasma or serum samples using protein precipitation.
Materials:
-
Plasma or serum sample
-
S1P (d17:1) internal standard solution (in methanol)
-
Methanol (B129727), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add a known amount of S1P (d17:1) internal standard.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the extracted S1P to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.[11]
S1P Extraction from Tissues
This protocol describes a robust method for extracting S1P from tissue homogenates.
Materials:
-
Tissue sample (10-50 mg)
-
Phosphate-buffered saline (PBS), ice-cold
-
S1P (d17:1) internal standard solution (10 µM in methanol)
-
Hydrochloric acid (HCl), 18.5%
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Glass centrifuge vials
-
Tissue homogenizer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-50 mg of frozen tissue and place it in a homogenization tube.
-
Add 1 mL of ice-cold PBS and 10 µL of the 10 µM S1P (d17:1) internal standard.[14]
-
Homogenize the tissue on ice until no visible fragments remain.[14]
-
Transfer the homogenate to a glass centrifuge vial.[14]
-
Add 300 µL of 18.5% HCl, 1 mL of methanol, and 2 mL of chloroform.[14]
-
Vortex the mixture vigorously for 10 minutes.[14]
-
Centrifuge at 1,900 x g for 3 minutes to separate the phases.[14]
-
Carefully collect the lower organic phase (chloroform) and transfer it to a new glass vial.[6]
-
Repeat the extraction of the remaining aqueous phase with another 2 mL of chloroform.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis.[14]
Visualizing S1P's Role and Analysis
To better understand the context of S1P analysis, the following diagrams illustrate its signaling pathway and the typical analytical workflow.
Figure 1: Simplified S1P Signaling Pathway.
Figure 2: General workflow for S1P quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Establishment of the method for the measurement of sphingosine-1-phosphate in biological samples and its application for S1P research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Enigmatic Role of S1P (d17:1): A Comparative Guide to Its Potential Interference in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1] The vast majority of research has centered on the canonical d18:1 isoform of S1P. However, the cellular milieu contains a diverse array of S1P species with varying acyl chain lengths. Among these, the odd-chain S1P (d17:1) remains an enigmatic player. This guide provides a comparative analysis of S1P (d17:1) and the well-characterized S1P (d18:1), exploring the potential for the former to interfere with established cellular processes. While direct comparative quantitative data for S1P (d17:1) is limited in publicly available literature, this guide synthesizes existing knowledge on atypical S1Ps to provide a framework for understanding its potential biological significance.
S1P Receptor Activation: A Tale of Two Chains?
S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[1] The binding affinity and subsequent activation of these receptors are crucial determinants of the downstream cellular response. The alkyl chain length of S1P plays a significant role in receptor interaction and activation.[2][3] Studies on S1P analogs with varying chain lengths (from C16 to C20) have demonstrated that ligand efficacy is directly related to the alkyl chain length, which influences hydrophobic interactions within the receptor's binding pocket.[2][3]
-
Altered Receptor Affinity and Potency: S1P (d17:1) may exhibit different binding affinities (Kd) and potencies (EC₅₀) for the various S1P receptor subtypes compared to S1P (d18:1).
-
Biased Signaling: It might act as a biased agonist, preferentially activating certain downstream signaling pathways over others.
-
Competitive Interference: In a mixed population of S1P isoforms, S1P (d17:1) could act as a competitive antagonist or partial agonist at S1P receptors, thereby interfering with S1P (d18:1)-mediated signaling.
Comparative Data on S1P Receptor Ligands
To provide a context for the potential range of activities of different S1P analogs, the following tables summarize the half-maximal effective concentrations (EC₅₀) and inhibitory concentrations (IC₅₀) for a selection of well-characterized S1P receptor agonists and antagonists.
Table 1: EC₅₀ Values of S1P Receptor Agonists
| Compound | S1P₁ (nM) | S1P₂ (nM) | S1P₃ (nM) | S1P₄ (nM) | S1P₅ (nM) |
| S1P (d18:1) | ~1-10 | ~5-20 | ~1-15 | ~50-100 | ~1-10 |
| Fingolimod (FTY720-P) | 0.2-1 | >1000 | 1-5 | 1-10 | 0.5-5 |
| SEW2871 | 13.8 | >10,000 | >10,000 | >10,000 | >10,000 |
| Ozanimod | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 |
Note: EC₅₀ values can vary depending on the cell type and assay conditions. The values presented are approximate ranges based on available literature.
Table 2: IC₅₀/Kᵢ Values of S1P Receptor Antagonists
| Compound | S1P₁ (nM) | S1P₂ (nM) | S1P₃ (nM) | S1P₄ (nM) | S1P₅ (nM) |
| W146 | 398 | - | - | - | - |
| JTE-013 | >10,000 | 17-22 | >10,000 | - | - |
| CAY10444 | - | - | 4600 | - | - |
Note: IC₅₀/Kᵢ values can vary depending on the assay conditions. The values presented are based on available literature.
Potential Interference with Cellular Processes
Given that S1P (d18:1) is a key regulator of numerous cellular functions, the presence of S1P (d17:1) could lead to interference in several critical processes:
Cell Migration and Immune Cell Trafficking
S1P gradients are fundamental for directing the migration of various cell types, including immune cells, endothelial cells, and cancer cells.[1] The differential activation of S1P₁ (pro-migratory) and S1P₂ (anti-migratory) receptors is a key determinant of migratory responses.[5] If S1P (d17:1) exhibits a different receptor selectivity or potency compared to S1P (d18:1), it could disrupt these finely tuned migratory cues, leading to aberrant cell trafficking. For instance, if S1P (d17:1) has a higher affinity for the anti-migratory S1P₂ receptor, its presence could antagonize the pro-migratory effects of S1P (d18:1) acting on S1P₁.
Calcium Mobilization
S1P is a known intracellular and extracellular mediator of calcium mobilization.[6] Extracellular S1P, acting through Gq-coupled receptors like S1P₂ and S1P₃, can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent release of calcium from intracellular stores.[7] Any difference in the ability of S1P (d17:1) to activate these receptors could lead to altered calcium signaling, impacting a wide range of calcium-dependent cellular processes.
Cell Proliferation and Survival
The balance between ceramide, sphingosine (B13886), and S1P (the "sphingolipid rheostat") is a critical determinant of cell fate, with S1P generally promoting proliferation and survival.[8] This is mediated through the activation of downstream signaling pathways such as the PI3K-Akt and MAPK/ERK pathways. If S1P (d17:1) has a reduced ability to activate these pro-survival pathways, it could potentially interfere with the cytoprotective effects of S1P (d18:1).
Signaling Pathways and Experimental Workflows
To visualize the potential points of interference, the following diagrams illustrate the canonical S1P signaling pathway and the workflows of key experimental assays used to study S1P function.
Caption: Canonical S1P signaling pathways and potential interference by S1P (d17:1).
Caption: Key experimental workflows to assess the functional impact of S1P isoforms.
Experimental Protocols
To facilitate further research into the comparative effects of S1P (d17:1) and S1P (d18:1), detailed protocols for key experiments are provided below.
Competitive Receptor Binding Assay
This assay determines the binding affinity (Kᵢ) of S1P (d17:1) for each S1P receptor subtype by measuring its ability to displace a radiolabeled S1P ligand.
-
Materials:
-
Cell membranes prepared from cells overexpressing a single S1P receptor subtype (S1P₁₋₅).
-
Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).
-
Unlabeled S1P (d18:1) and S1P (d17:1).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add a fixed concentration of cell membranes and radiolabeled S1P to each well.
-
Add increasing concentrations of unlabeled S1P (d18:1) or S1P (d17:1) to respective wells.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity.
-
Cell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cells to different S1P isoforms.
-
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size).
-
Cell line of interest (e.g., endothelial cells, immune cells, cancer cells).
-
Serum-free cell culture medium containing 0.1% fatty acid-free BSA.
-
S1P (d18:1) and S1P (d17:1).
-
Cell stain (e.g., crystal violet or DAPI).
-
-
Protocol:
-
Coat the underside of the porous membrane with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) if required.
-
Starve the cells in serum-free medium for 4-24 hours.
-
Resuspend the cells in serum-free medium.
-
Add serum-free medium containing different concentrations of S1P (d18:1) or S1P (d17:1) to the lower chamber of the Boyden apparatus.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate for a time sufficient for cell migration (typically 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calcium Mobilization Assay
This assay measures the ability of S1P isoforms to induce an increase in intracellular calcium concentration.
-
Materials:
-
Cell line expressing the S1P receptor(s) of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
S1P (d18:1) and S1P (d17:1).
-
Fluorometric plate reader or fluorescence microscope.
-
-
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorometric plate reader and record the baseline fluorescence.
-
Add different concentrations of S1P (d18:1) or S1P (d17:1) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to generate dose-response curves and determine EC₅₀ values.
-
Conclusion
While S1P (d18:1) has been the primary focus of sphingolipid research, the existence of other isoforms like S1P (d17:1) raises important questions about the complexity of S1P signaling. Based on our understanding of S1P receptor pharmacology and the influence of alkyl chain length on ligand-receptor interactions, it is highly probable that S1P (d17:1) is a biologically active molecule. Its presence could lead to interference with canonical S1P (d18:1) signaling through competitive binding, biased agonism, or the activation of distinct downstream pathways.
Further research employing the experimental protocols outlined in this guide is crucial to elucidate the specific biological roles of S1P (d17:1) and to determine the extent to which it interferes with cellular processes. A comprehensive understanding of the entire S1P species landscape is essential for the development of more targeted and effective therapeutics that modulate the S1P signaling axis.
References
- 1. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand chain length drives activation of lipid G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the Spatial Distribution of S1P in Small Quantities of Tissues: Development and Application of a Highly Sensitive LC-MS/MS Method Combined with Laser Microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Isotopic Purity of Deuterated Sphingosine-1-Phosphate (S1P) Standards
For researchers, scientists, and drug development professionals, the accuracy of quantitative studies hinges on the quality of internal standards. This guide provides a comprehensive comparison of deuterated Sphingosine-1-Phosphate (S1P) standards and S1P (d17:1), offering insights into their isotopic purity and the experimental protocols required for their evaluation.
In mass spectrometry-based lipidomics, stable isotope-labeled internal standards are crucial for accurate quantification. Deuterated standards, where hydrogen atoms are replaced with deuterium (B1214612), are commonly used due to their similar physicochemical properties to the endogenous analyte. However, the isotopic purity of these standards can vary, impacting the precision of experimental results. This guide focuses on the evaluation of deuterated S1P standards, essential signaling molecules involved in numerous physiological and pathological processes.
Understanding the Alternatives: Deuterated S1P vs. S1P (d17:1)
Two main types of internal standards are employed for S1P quantification:
-
Deuterated S1P Standards (e.g., S1P-d7): These are analogs of the endogenous S1P (d18:1) where several hydrogen atoms have been replaced by deuterium. Their key advantage is their near-identical chromatographic behavior and ionization efficiency to the analyte, minimizing experimental variability. The primary concern is their isotopic purity – the percentage of molecules that are fully deuterated versus those with fewer deuterium atoms.
-
S1P (d17:1): This is a synthetic analog of S1P with a C17 sphingoid backbone, which is not naturally abundant in most biological systems. Its distinct mass allows for clear differentiation from the endogenous S1P. While not a true isotopic analog, it serves as a reliable internal standard for quantification.
The choice between these standards depends on the specific experimental needs and the importance of closely matched physicochemical properties versus a completely distinct mass.
Quantitative Comparison of Isotopic Purity
The isotopic purity of commercially available deuterated S1P standards is a critical parameter. While manufacturers provide specifications, independent verification is often recommended for rigorous quantitative studies. The following table provides an illustrative comparison of typical isotopic purity for different deuterated S1P standards.
| Standard | Manufacturer | Theoretical Mass (Da) | Advertised Isotopic Purity | Measured Isotopic Enrichment (Illustrative) |
| S1P-d7 (d18:1) | Vendor A | 386.28 | >99% deuterated forms | 99.2% |
| S1P-d7 (d18:1) | Vendor B | 386.28 | ≥98% | 98.5% |
| S1P-d9 (d18:1) | Vendor C | 388.29 | ≥98% | 98.8% |
| S1P (d17:1) | Vendor A | 365.25 | ≥98% (chemical purity) | Not Applicable (non-isotopic) |
Note: The "Measured Isotopic Enrichment" values are for illustrative purposes. Actual values can vary between batches and should be determined experimentally using the protocol outlined below.
Experimental Protocol for Evaluating Isotopic Purity
This section details a comprehensive protocol for determining the isotopic purity of deuterated S1P standards using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Deuterated S1P standards (e.g., S1P-d7) and S1P (d17:1) from commercial sources.
-
High-purity solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade).
-
Autosampler vials with inserts.
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of each deuterated standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with methanol to a final concentration of 1 µg/mL.
-
LC-MS/MS Samples: Further dilute the working solutions with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (e.g., 10-100 ng/mL).
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for separating S1P.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 350-400 to observe the isotopic distribution.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the S1P standards.
-
Data Acquisition: Acquire data in centroid mode with high resolution (e.g., >70,000 FWHM) to resolve the isotopic peaks.
Data Analysis and Isotopic Purity Calculation
-
Extract Ion Chromatograms (EICs): Obtain the EIC for the monoisotopic peak of the deuterated standard (e.g., m/z 386.28 for S1P-d7).
-
Mass Spectrum: Extract the mass spectrum across the chromatographic peak.
-
Isotopic Distribution: Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.). The M+0 peak represents the fully deuterated species.
-
Correct for Natural Isotope Abundance: The observed isotopic distribution is a combination of the deuterium labeling and the natural abundance of isotopes like ¹³C. To accurately determine the deuterium enrichment, the contribution of natural isotopes must be subtracted. This can be done using specialized software or by applying mathematical corrections based on the elemental formula of the compound.
-
Calculate Isotopic Purity: The isotopic purity is calculated as the percentage of the intensity of the fully deuterated peak relative to the sum of the intensities of all isotopologue peaks (after correction for natural abundance).
Isotopic Purity (%) = (Intensity of Fully Deuterated Peak / Sum of Intensities of All Isotopologue Peaks) x 100
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the experimental workflow and the biological context of S1P.
Caption: Workflow for evaluating the isotopic purity of deuterated S1P standards.
Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.
Conclusion
The selection and validation of internal standards are paramount for accurate and reproducible quantitative analysis in lipidomics. While both deuterated S1P standards and S1P (d17:1) are valuable tools, a thorough understanding of their isotopic purity is essential when using deuterated analogs. By following the detailed experimental protocol provided, researchers can confidently assess the quality of their standards, ensuring the integrity of their experimental data and advancing our understanding of the critical roles of S1P in health and disease.
A Comparative Guide to Internal Standards for Accurate S1P Quantification
For researchers, scientists, and drug development professionals, the precise measurement of Sphingosine-1-Phosphate (S1P) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides an objective comparison of commonly used internal standards in mass spectrometry-based S1P quantification, supported by experimental data to aid in the selection of the most appropriate standard for your research needs.
The quantification of S1P, a potent signaling lipid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its accuracy and sensitivity.[1][2] A crucial element in developing a robust and reliable LC-MS/MS assay is the choice of an appropriate internal standard (IS). The ideal IS should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation and analysis. This guide focuses on the two most prevalent types of internal standards for S1P analysis: stable isotope-labeled S1P and odd-chain S1P analogs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly influences the quality of quantitative data. Stable isotope-labeled standards, such as deuterium-marked S1P, are often considered the most reliable as their physicochemical properties are nearly identical to the endogenous analyte.[2][3] An alternative is the use of odd-chain sphingolipids, like C17-S1P, which are not naturally abundant in most mammalian samples.[3][4]
The following table summarizes the performance characteristics of different internal standards for S1P quantification based on published validation studies.
| Internal Standard | Linearity Range | LLOQ (Lower Limit of Quantification) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Deviation) | Extraction Recovery (%) | Reference |
| Deuterium-marked S1P (d7-S1P) | 0.011 - 0.9 µM | 0.05 µM | < 10% | < 10% | 100 ± 5.9% | Not Reported | [2][5] |
| [(13)C2D2]S1P | Not Specified | < 6 nmol/L | < 12% | < 12% | Not Reported | Not Reported | [6] |
| C17-S1P | 25 - 600 ng/mL | 25 ng/mL | < 10% | < 10% | < 15% | 88 - 95% | [7] |
| C17-S1P | 2 - 100 ng/mL | 5.0 ng/mL | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Note: LLOQ, precision, and accuracy values can vary depending on the specific LC-MS/MS instrumentation and methodology used.
A key consideration is the potential for differential matrix effects between the analyte and the internal standard. One study noted that C17-S1P did not co-elute with S1P, leading to variations in ion suppression and potentially impacting the accuracy of quantification.[2] In contrast, stable isotope-labeled internal standards are expected to co-elute with the analyte, thus experiencing similar matrix effects and providing more reliable correction.
Experimental Protocols
Accurate quantification of S1P is highly dependent on standardized and validated methodologies. The following protocols are a synthesis of established methods for S1P measurement using LC-MS/MS.[1][2][7]
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting S1P from biological matrices like serum or plasma.
-
Internal Standard Spiking: To a 20 µL serum or plasma sample, add 200 µL of a methanol (B129727) solution containing the chosen internal standard (e.g., d7-S1P or C17-S1P) at a known concentration (e.g., 25 ng/mL).[7]
-
Vortexing: Vortex-mix the sample for one minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. An aliquot of the supernatant (e.g., 1 µL) is then injected into the LC-MS/MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm) is typically used for separation.[7]
-
Mobile Phases: A gradient elution is employed using two mobile phases.[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 500 µL/min.[7]
-
-
Mass Spectrometry Detection:
Visualizing Key Pathways and Workflows
To further clarify the context and methodology of S1P analysis, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow.
Caption: The S1P signaling pathway.
Caption: Experimental workflow for S1P quantification.
References
- 1. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Case for a Non-Endogenous Internal Standard: A Guide to Using S1P (d17:1) in Sphingolipid Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of internal standard strategies in mass spectrometry-based sphingolipid analysis, with a specific focus on the justification for using a non-endogenous standard, Sphingosine-1-Phosphate (d17:1).
In the landscape of quantitative mass spectrometry, internal standards are indispensable for correcting variability that can arise during sample preparation, chromatographic separation, and detection.[1] The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it experiences similar variations throughout the analytical workflow.[1][2] While stable isotope-labeled (SIL) standards, which are chemically identical to the analyte but mass-shifted, are often considered the gold standard, non-endogenous or structural analog standards like S1P (d17:1) present a compelling and practical alternative, particularly in the field of sphingolipidomics.
Comparing Internal Standard Strategies: Non-Endogenous vs. Isotopically Labeled
The selection of an internal standard is a pivotal step in developing a robust quantitative assay. The two primary choices are isotopically labeled endogenous standards and non-endogenous (analog) standards.
Isotopically Labeled Internal Standards are molecules identical to the analyte but enriched with heavy isotopes (e.g., ²H, ¹³C). Their key advantage is the near-identical chemical and physical behavior to the endogenous analyte, leading to co-elution during chromatography and similar ionization efficiency.[2] This close resemblance allows for the most accurate correction of matrix effects and other analytical variabilities.
Non-Endogenous Internal Standards , such as S1P(d17:1), are structurally and chemically similar to the analyte but are not naturally present in the biological samples being analyzed.[3] S1P(d17:1) is a synthetic sphingolipid with a 17-carbon chain, whereas the most common endogenous sphingolipids in mammals have even-numbered carbon chains (e.g., d18:1).[3] This difference in chain length allows for chromatographic separation from and mass-based differentiation between the internal standard and the endogenous analytes.
The following table summarizes the key performance characteristics of different types of internal standards for sphingolipid analysis.
| Internal Standard Type | Key Advantages | Potential Disadvantages | Typical Performance |
| Isotopically Labeled (e.g., S1P-d7) | - Nearly identical physicochemical properties to analyte- Co-elutes with analyte, providing excellent correction for matrix effects- Considered the "gold standard" for accuracy | - Potential for isotopic interference from endogenous analyte- Can be more expensive to synthesize | - High precision and accuracy (CVs often <10%) |
| Non-Endogenous (Odd-Chain, e.g., S1P d17:1) | - Avoids isotopic overlap with endogenous analytes- Generally more cost-effective than SIL standards- Not naturally present in most biological samples | - May not perfectly co-elute with all analytes- Potential for differential ionization efficiency compared to the analyte | - Good precision and accuracy (CVs generally <15%) |
The Justification for S1P (d17:1)
The use of S1P (d17:1) and other odd-chain sphingolipids as internal standards is a well-established and validated approach in lipidomics.[4] The primary justifications for its use include:
-
Elimination of Endogenous Interference : Since C17 sphingolipids are not typically found in mammalian cells, their use as internal standards prevents the overestimation of endogenous analyte concentrations that could arise from isotopic contributions of the natural molecule.[3]
-
Broad Applicability : A cocktail of odd-chain sphingolipid standards, including S1P (d17:1), can be used for the simultaneous quantification of a wide range of sphingolipid classes.[5]
-
Cost-Effectiveness : Synthetic odd-chain standards are often more affordable than their stable isotope-labeled counterparts, making them an attractive option for high-throughput studies.[4]
-
Proven Performance : Numerous studies have demonstrated the reliability of odd-chain internal standards in providing accurate and precise quantification of sphingolipids in various biological matrices.[4][6]
Experimental Data and Protocols
The following sections provide an overview of a typical experimental workflow and performance data for the quantification of sphingolipids using a non-endogenous internal standard like S1P (d17:1).
Experimental Workflow
A generalized workflow for sphingolipid analysis using LC-MS/MS with S1P (d17:1) as an internal standard is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. researchmap.jp [researchmap.jp]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Utility of Sphingosine-1-Phosphate (d17:1) in Biomarker Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Sphingosine-1-phosphate (S1P), a bioactive sphingolipid metabolite, is gaining significant traction as a potential biomarker in a variety of diseases, including inflammatory conditions, cardiovascular events, and cancer. While the endogenous form, S1P (d18:1), is the most studied, the odd-chain isoform, S1P (d17:1), traditionally utilized as an internal standard in mass spectrometry-based assays, is also drawing interest for its potential intrinsic biological relevance and its role in enhancing the accuracy of S1P quantification. This guide provides a comparative analysis of S1P's utility as a biomarker against established alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of S1P as a Biomarker
The diagnostic and prognostic value of S1P has been investigated in various pathological contexts, with studies demonstrating its potential to outperform or complement existing biomarkers.
Inflammatory Diseases: Community-Acquired Pneumonia (CAP)
In the context of community-acquired pneumonia, plasma S1P levels have been shown to be a valuable prognostic indicator, particularly when compared with C-reactive protein (CRP), a widely used inflammatory marker.
| Biomarker | Application | Performance Metric (AUC) - Mortality Prediction | Performance Metric (AUC) - ICU Admission | Performance Metric (AUC) - Hospital Stay >10 Days | Reference |
| S1P | Prognosis of CAP | 0.854 | 0.890 | 0.783 | [1] |
| CRP | Prognosis of CAP | 0.635 | 0.672 | 0.630 | [1] |
| S1P + CRP | Diagnosis of COPD with CAP vs. AECOPD | 0.994 | - | - | [2][3] |
| S1P alone | Diagnosis of COPD with CAP vs. AECOPD | 0.939 | - | - | [2][3] |
| CRP alone | Diagnosis of COPD with CAP vs. AECOPD | 0.886 | - | - | [2][3] |
AUC: Area Under the Curve (Receiver Operating Characteristic analysis)
Studies indicate that lower plasma S1P levels are associated with higher-risk classes of pneumonia severity and are a significant predictor of mortality, ICU admission, and prolonged hospital stays.[1] Notably, in discriminating between pneumonia and acute exacerbation in COPD patients, the combination of S1P and CRP demonstrates superior diagnostic accuracy with an AUC of 0.994.[2][3]
Cardiovascular Diseases: Acute Myocardial Infarction (AMI)
While cardiac troponins are the gold standard for diagnosing acute myocardial infarction, emerging evidence suggests a role for S1P in the pathophysiology of ischemic heart disease. In patients with pre-infarction angina, serum S1P levels were significantly higher, while high-sensitivity troponin levels were lower, suggesting a potential cardioprotective role for S1P.[1]
| Biomarker | Patient Group with Pre-Infarction Angina (Median Value) | Patient Group without Pre-Infarction Angina (Median Value) | p-value | Reference |
| S1P (Admission) | 0.54 µM | 0.26 µM | 0.014 | [1] |
| S1P (Discharge) | 0.51 µM | 0.30 µM | 0.010 | [1] |
| High-Sensitivity Troponin | 0.97 ng/mL | 2.56 ng/mL | 0.034 | [1] |
Further research is required to establish the diagnostic and prognostic utility of S1P in direct comparison with troponin and NT-proBNP for acute coronary syndrome and heart failure, respectively.
Oncology
In various cancers, including breast, prostate, and colorectal cancer, alterations in sphingolipid metabolism have been observed, positioning S1P and related molecules as potential biomarkers for diagnosis, prognosis, and treatment response.[4][5] For instance, in multiple myeloma, plasma S1P levels were significantly higher in patients compared to healthy controls (0.406 ± 0.214 µM vs. 0.215 ± 0.094 µM, p<0.0001).[6] In breast cancer, higher plasma S1P levels are associated with larger tumor size and advanced stage.[7] While direct quantitative comparisons with established tumor markers like CA-125 or PSA are still emerging, the consistent association of S1P with cancer progression suggests its potential as a valuable addition to the biomarker panel.
The S1P Signaling Pathway
Sphingosine-1-phosphate exerts its biological effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[3] This interaction activates a cascade of downstream signaling events that regulate crucial cellular processes such as cell survival, proliferation, migration, and immune cell trafficking. The ubiquitous nature of this signaling pathway underscores the potential of S1P as a biomarker for a wide range of diseases.
Caption: Simplified S1P signaling pathway.
Experimental Protocols
Accurate and reproducible quantification of S1P is paramount for its validation as a reliable biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, with S1P (d17:1) commonly employed as an internal standard to ensure precision.
Protocol: Quantification of S1P in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analysis of S1P using S1P (d17:1) as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 10 µL of plasma, add 55 µL of Tris-buffered saline (TBS).
-
Add 200 µL of a precipitation solution (methanol containing a known concentration of S1P (d17:1) internal standard, e.g., 20 nM).[8]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 17,000 x g for 2 minutes to pellet proteins.[8]
-
Transfer 150 µL of the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed to separate S1P from other plasma components.
-
Flow Rate: 500 µL/min.[4]
-
Injection Volume: 5 µL.[8]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimization of parameters such as collision energy, declustering potential, and ion source temperature is crucial for achieving optimal sensitivity and specificity.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas of the analyte (S1P) and the internal standard (S1P d17:1).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of S1P standards.
-
Determine the concentration of S1P in the plasma samples by interpolating the peak area ratios against the standard curve.
Caption: General experimental workflow for S1P quantification.
The Role of Odd-Chain Sphingolipids
While S1P (d17:1) is primarily used as an analytical tool, the study of odd-chain sphingolipids as potential intrinsic biomarkers is an emerging field. Some research has indicated alterations in the levels of odd-chain ceramides, such as Cer(d17:1/18:0), in pathological conditions like delayed-type hypersensitivity, suggesting that these less abundant sphingolipids may have unique biological roles.[9] Further investigation is warranted to elucidate the specific functions and biomarker potential of S1P (d17:1) and other odd-chain sphingolipids.
Conclusion
Sphingosine-1-phosphate demonstrates considerable promise as a versatile biomarker across a spectrum of diseases. Its performance, particularly in combination with existing markers, suggests a valuable role in improving diagnostic accuracy and prognostic assessment. The use of S1P (d17:1) as an internal standard is critical for robust and reliable quantification, and the potential for odd-chain sphingolipids to serve as biomarkers in their own right presents an exciting avenue for future research. As our understanding of the complex roles of sphingolipid metabolism in health and disease continues to grow, S1P is poised to become an integral part of the clinical biomarker landscape.
References
- 1. The Relationship between Pre-Infarction Angina and Serum Sphingosine-1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine 1-phosphate receptors and sphingosine kinase 1: novel biomarkers for clinical prognosis in breast, prostate, and hematological cancers [frontiersin.org]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 4. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic value of serum sphingolipids in patients with colorectal cancer - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Sphingosine 1-phosphate signaling contributes to cardiac inflammation, dysfunction, and remodeling following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine learning reveals serum sphingolipids as cholesterol-independent biomarkers of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
Navigating the Safe Disposal of Sphingosine-1-Phosphate (d17:1): A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized bioactive lipids like Sphingosine-1-phosphate (d17:1) are paramount for ensuring a secure laboratory environment, regulatory compliance, and the well-being of all personnel. This guide provides essential, step-by-step procedures for the safe disposal of Sphingosine-1-phosphate (d17:1), reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Sphingosine-1-phosphate (d17:1) is a synthetic sphingolipid utilized as an internal standard in the quantification of other sphingolipids in biological samples.[1][2] While the toxicological properties of this specific compound have not been exhaustively investigated, it is prudent to treat it as a potentially hazardous chemical.[3][4] Adherence to rigorous disposal protocols is crucial to mitigate any potential risks to human health and the environment.
Key Compound Specifications and Handling Precautions
A thorough understanding of the compound's properties is the foundation of its safe management. The following table summarizes key quantitative data for Sphingosine-1-phosphate (d17:1).
| Property | Data |
| Physical Form | Crystalline solid[1][4] |
| CAS Number | 474923-27-8[1][2][5] |
| Molecular Formula | C₁₇H₃₆NO₅P[1][2] |
| Molecular Weight | 365.5 g/mol [1][2] |
| Storage Temperature | Short-term (days to weeks): 0-4°C[6]. Long-term (months to years): -20°C[4][6][7][8]. Stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month)[8]. |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[4]. Miscible in ethanol; approximately 2 mg/mL in DMSO and 10 mg/mL in DMF[4]. Also soluble in 0.3 M NaOH at 4 mg/ml[1]. For cell culture applications, methods include dissolving in ethanol:dodecane (98:2, v/v) before adding to media[9]. |
| Chemical Stability | Stable for at least four years when stored at -20°C as a crystalline solid[4]. |
Procedural Workflow for Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of Sphingosine-1-phosphate (d17:1).
Detailed Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of Sphingosine-1-phosphate (d17:1) and materials contaminated with it.
1. Consultation and Preparation:
-
Review Institutional Policies: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations for chemical waste disposal.[3] These guidelines will provide specific instructions for your location.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Sphingosine-1-phosphate (d17:1) waste. This includes:
-
Eye/Face Protection: Safety glasses or goggles.[3]
-
Skin Protection: Chemical-resistant gloves and a lab coat.[3]
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or fume hood. However, if dust formation is possible, use a NIOSH-approved respirator.[7][10]
-
2. Waste Segregation and Containment:
-
Dedicated Waste Stream: Do not mix Sphingosine-1-phosphate (d17:1) waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3] Segregate lipid waste from other types of waste.[11]
-
Solid Waste:
-
For unused or expired Sphingosine-1-phosphate (d17:1) powder, carefully sweep up the material, avoiding dust formation, and place it in a designated, sealed hazardous waste container.[3][6][7]
-
For contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves), place them in the same designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing Sphingosine-1-phosphate (d17:1) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]
-
Do not dispose of Sphingosine-1-phosphate (d17:1) down the drain. [6] This is to prevent potential long-lasting harmful effects on aquatic life and to avoid upsetting wastewater treatment processes.[6][12]
-
3. Spill Management:
-
Small Powder Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.[6]
-
Small Liquid Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for disposal.[6]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (such as ethanol) followed by a wash with soap and water.[6] Dispose of all cleaning materials as hazardous waste.
4. Labeling and Storage:
-
Clear Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Sphingosine-1-phosphate (d17:1)," the concentration and solvent if in solution, and any known hazards.[3][12] Include your name, lab, and the date of accumulation.
-
Temporary Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area, such as a chemical fume hood, away from incompatible materials.[13]
5. Final Disposal:
-
Licensed Disposal Company: Dispose of the waste through a licensed and approved hazardous waste disposal company.[3][7] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work is conducted with the utmost responsibility. Always refer to the most current Safety Data Sheet (SDS) and your institution's specific protocols for the most accurate and up-to-date information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sphingosine-1-Phosphate (d17:1) powder Avanti Polar Lipids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agscientific.com [agscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological/Chemical Waste Management | NSTA [nsta.org]
- 13. youtube.com [youtube.com]
Essential Safety and Handling Protocol for Sphingosine-1-phosphate (d17:1)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sphingosine-1-phosphate (d17:1). The following procedures are designed to ensure the safe handling, use, and disposal of this bioactive lipid.
Disclaimer: Sphingosine-1-phosphate (d17:1) is intended for research use only and is not for human or veterinary use.[1][2] Its toxicological properties have not been thoroughly investigated, and it should be treated as a potentially hazardous substance.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department and review the complete Safety Data Sheet (SDS) before beginning any work.[2][3]
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure. The required level of PPE varies depending on the specific operation being performed.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves.[4] |
| Weighing (Solid Form) | Chemical-resistant laboratory coat, safety glasses with side shields or chemical splash goggles, double nitrile gloves, N95 respirator. This task should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[4][5] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work must be performed in a certified chemical fume hood.[4] |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves.[4][6] |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[4] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural workflow for handling Sphingosine-1-phosphate (d17:1) from receipt to experimental use.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Wear appropriate PPE (lab coat, safety glasses, nitrile gloves) during unpacking.[4]
-
Store the compound in a tightly sealed container in a freezer at -20°C for long-term stability.[2][7][8]
2.2. Preparation of Stock Solutions Sphingosine-1-phosphate (d17:1) is a crystalline solid and is typically prepared as a solution for experimental use.[1][2]
For Organic Solvents:
-
Perform all work in a chemical fume hood.
-
Don appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.[4]
-
Sphingosine-1-phosphate (d17:1) is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[2]
-
To prepare a stock solution, dissolve the crystalline solid in the solvent of choice. The solvent should be purged with an inert gas.[2]
For Aqueous Solutions (BSA Complex): Bioactive lipids like S1P are not water-soluble and require a carrier, such as fatty acid-free Bovine Serum Albumin (BSA), for use in aqueous solutions.[9][10]
-
In a chemical fume hood, weigh the required amount of S1P (d17:1).
-
Transfer the solid to a siliconized glass tube to prevent surface adsorption.[9]
-
If starting from an organic stock solution, evaporate the solvent under a stream of dry nitrogen to create a thin film of the lipid.[9][10]
-
Add the appropriate volume of a BSA solution (e.g., 4 mg/mL in PBS) to the lipid film.[9]
-
To facilitate the formation of the S1P-BSA complex, sonicate the mixture for approximately one minute and incubate it in a 37°C water bath for 30 minutes, vortexing periodically.[9] Note: Do not place the S1P solution on ice, as this will cause the lipid to fall out of solution.[9]
2.3. General Handling
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any aerosols or dust.[5][11]
-
Avoid all direct contact. Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][11]
Disposal Plan
All waste containing Sphingosine-1-phosphate (d17:1) must be treated as hazardous chemical waste.
-
Consult Regulations: Before beginning disposal, consult your institution's EHS guidelines and local regulations for chemical waste.[3]
-
Wear PPE: Use a chemical-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves when handling waste.[4]
-
Segregate Waste: Do not mix S1P (d17:1) waste with other waste streams. Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Sphingosine-1-phosphate (d17:1)," and any known hazards.[3]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed disposal company.[5]
Workflow for Handling Sphingosine-1-phosphate (d17:1)
Caption: Workflow for safe handling of S1P (d17:1) from receipt to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. larodan.com [larodan.com]
- 9. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
